molecular formula C9H14N2O B1327115 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole CAS No. 1018128-26-1

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Cat. No.: B1327115
CAS No.: 1018128-26-1
M. Wt: 166.22 g/mol
InChI Key: QDGZSVKOWPTPRN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole (CAS 1018128-26-1) is a chemical compound with the molecular formula C 9 H 14 N 2 O and a molecular weight of 166.22 g/mol. [1] [3] It is classified as a miscellaneous compound and is a useful research chemical. [3] The compound features an isoxazole ring, a five-membered heterocycle known to be a privileged scaffold in medicinal chemistry. [2] Isoxazole derivatives are of immense interest due to their wide spectrum of biological activities and are found in numerous clinically viable drugs with analgesic, anti-inflammatory, anticancer, and antimicrobial properties. [2] The specific substitution pattern of this compound, combining the isoxazole core with a pyrrolidine moiety, makes it a valuable intermediate for synthetic and medicinal chemistry research. It can be utilized in the design and synthesis of new chemical entities for pharmaceutical development and biological screening. Handling and Storage: Store in a refrigerator at 2-8°C. [3] This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZSVKOWPTPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649344
Record name 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole
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URL https://comptox.epa.gov/dashboard/DTXSID70649344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018128-26-1
Record name 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a protocol, but a rationale behind the chosen synthetic strategy.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is a disubstituted isoxazole bearing a pyrrolidine moiety at the C4 position. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The pyrrolidine ring, a common feature in natural products and pharmaceuticals, can impart favorable pharmacokinetic properties.

A logical retrosynthetic analysis of the target molecule suggests that the isoxazole ring can be constructed via a classical cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. This approach points to a key intermediate: a pentane-2,4-dione derivative substituted at the C3 position with the pyrrolidin-2-yl group. To prevent unwanted side reactions at the pyrrolidine nitrogen during the synthesis, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Therefore, the proposed forward synthesis will proceed through the following key stages:

  • Protection of L-proline: Introduction of the Boc protecting group onto the nitrogen of L-proline.

  • Synthesis of a β-ketoester intermediate: A Claisen-type condensation to construct the carbon skeleton of the substituted 1,3-dicarbonyl system.

  • Cyclocondensation: Formation of the isoxazole ring by reacting the β-ketoester with hydroxylamine.

  • Deprotection: Removal of the Boc group to yield the final target molecule.

This strategy allows for the potential preservation of the stereochemistry at the C2 position of the pyrrolidine ring if optically pure L-proline is used as the starting material.

Overall Synthetic Pathway

The proposed synthetic route is depicted in the following workflow diagram:

Synthesis_Pathway cluster_0 Stage 1: Preparation of N-Boc-L-proline Methyl Ester cluster_1 Stage 2: Synthesis of the β-Ketoester Intermediate cluster_2 Stage 3: Isoxazole Ring Formation cluster_3 Stage 4: Deprotection Proline L-Proline BocProline N-Boc-L-proline Proline->BocProline (Boc)2O, Base BocProlineEster N-Boc-L-proline Methyl Ester (2) BocProline->BocProlineEster SOCl2, MeOH Ketoester Methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3) BocProlineEster->Ketoester Claisen Condensation with Acetone Enolate AcetoneEnolate Acetone Enolate ProtectedIsoxazole tert-Butyl 2-(3,5-dimethylisoxazol-4-yl)pyrrolidine-1-carboxylate (4) Ketoester->ProtectedIsoxazole Hydroxylamine, Heat FinalProduct This compound (5) ProtectedIsoxazole->FinalProduct TFA, DCM

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Boc-L-proline Methyl Ester (2)

The synthesis begins with the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate ((Boc)₂O), followed by esterification of the carboxylic acid.

Protocol:

  • N-protection of L-proline:

    • To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • After completion, acidify the reaction mixture with a cold 1M HCl solution to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline as a white solid.

  • Esterification:

    • Suspend N-Boc-L-proline (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure. The resulting residue is N-Boc-L-proline methyl ester (2), which can be used in the next step without further purification.

Mechanistic Rationale: The Boc group is introduced to prevent the nucleophilic proline nitrogen from interfering in the subsequent Claisen condensation. Esterification of the carboxylic acid is necessary to provide a suitable electrophile for the condensation reaction.

Stage 2: Synthesis of Methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3)

This key step involves a crossed Claisen condensation between the N-Boc-L-proline methyl ester and the enolate of acetone.

Protocol:

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Stir the solution for 30 minutes at -78 °C.

    • Add anhydrous acetone (2.0 eq) dropwise to the LDA solution and stir for another 30 minutes to generate the lithium enolate of acetone.

  • Claisen Condensation:

    • To the freshly prepared acetone enolate solution, add a solution of N-Boc-L-proline methyl ester (2) (1.0 eq) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3).

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the quantitative formation of the kinetic enolate of acetone, minimizing self-condensation. The slow addition of the ester to the enolate solution ensures that the enolate is always in excess, which favors the crossed Claisen condensation over the self-condensation of the ester.

Stage 3: Isoxazole Ring Formation

The synthesized β-ketoester is then cyclized with hydroxylamine to form the protected isoxazole.

Protocol:

  • To a solution of methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl 2-(3,5-dimethylisoxazol-4-yl)pyrrolidine-1-carboxylate (4), which can be purified by column chromatography if necessary.

Mechanism of Cyclocondensation:

Cyclocondensation_Mechanism Ketoester β-Ketoester (3) Intermediate1 Oxime Intermediate Ketoester->Intermediate1 Nucleophilic attack of NH2OH on ketone Hydroxylamine Hydroxylamine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization ProtectedIsoxazole Protected Isoxazole (4) Intermediate2->ProtectedIsoxazole Dehydration

Caption: Mechanism of isoxazole formation.[1]

The reaction proceeds via the initial formation of an oxime at the more reactive ketone carbonyl, followed by intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.[1]

Stage 4: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol:

  • Dissolve the protected isoxazole (4) (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound (5). Further purification can be achieved by recrystallization or column chromatography.

Rationale for Deprotection: TFA is a strong acid that effectively cleaves the acid-labile Boc group, liberating the free amine.[2][3]

Data Summary

The following table summarizes the expected characteristics of the key compounds in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
N-Boc-L-prolineC₁₀H₁₇NO₄215.25White solid
N-Boc-L-proline Methyl Ester (2)C₁₁H₁₉NO₄229.27Colorless oil
Methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3)C₁₄H₂₃NO₅285.34Yellowish oil
tert-Butyl 2-(3,5-dimethylisoxazol-4-yl)pyrrolidine-1-carboxylate (4)C₁₅H₂₄N₂O₃296.36Solid
This compound (5)C₉H₁₄N₂O166.22Oil or solid

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy leverages well-established reactions in organic chemistry, including Boc protection, Claisen condensation, and isoxazole synthesis via cyclocondensation. The use of L-proline as a starting material offers the potential for an enantioselective synthesis of the final compound, which is often a critical aspect in drug development. This guide serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for biological evaluation.

References

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  • Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. [Link]

  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. [Link]

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  • Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. [Link]

  • Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. [Link]

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  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. [Link]

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  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

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Sources

A Technical Guide to Novel Synthetic Strategies for 4-Substituted 3,5-Dimethylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-substituted 3,5-dimethylisoxazole motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile role as a pharmacophore and bioisosteric replacement for more labile functionalities. Traditional synthetic routes often suffer from limitations in scope, regioselectivity, and harsh reaction conditions. This guide provides an in-depth exploration of contemporary, field-proven methodologies that overcome these classical challenges. We will dissect three core strategies: the direct, atom-economical C-H functionalization of the pre-formed isoxazole ring; advanced [3+2] cycloaddition reactions enabled by modern techniques like photoredox catalysis; and the highly versatile post-cyclization diversification of a 4-halo-3,5-dimethylisoxazole platform via palladium-catalyzed cross-coupling reactions. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, and designed to provide researchers and drug development professionals with a robust and practical framework for accessing this critical chemical space.

Introduction: The 4-Substituted 3,5-Dimethylisoxazole Scaffold

Significance in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged structure in pharmaceutical science, appearing in a wide array of approved drugs, including the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole.[1] The 3,5-dimethylisoxazole core, in particular, offers a stable, five-membered heterocyclic system. Substitution at the C4 position is of paramount importance as it allows for the precise three-dimensional projection of functional groups that can engage with biological targets. This scaffold is frequently employed to replace metabolically susceptible groups, such as esters or amides, thereby enhancing the pharmacokinetic profile of a drug candidate. The development of efficient and modular synthetic routes to access diverse 4-substituted analogues is therefore a critical endeavor in drug discovery programs.

The Synthetic Challenge: Limitations of Classical Approaches

The quintessential method for isoxazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen isoxazole synthesis.[1][2] To produce a 4-substituted 3,5-dimethylisoxazole, this would necessitate starting with a 3-substituted pentane-2,4-dione. However, this classical approach is fraught with challenges. The synthesis of the required substituted β-diketone precursors can be non-trivial, and the cyclocondensation step itself often requires harsh conditions and can suffer from poor regioselectivity, leading to mixtures of isomeric products.[1] These limitations have spurred the development of more sophisticated and reliable synthetic paradigms.

Strategy I: Direct C-H Functionalization of the Isoxazole Core

The most elegant and atom-economical strategy to synthesize 4-substituted derivatives is to directly functionalize the C4-H bond of the readily available 3,5-dimethylisoxazole. This approach obviates the need for pre-functionalized starting materials, streamlining the synthetic sequence.

Mechanistic Rationale: Transition-Metal Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing for the direct conversion of inert C-H bonds into C-C or C-heteroatom bonds.[3] For isoxazoles, palladium catalysis has proven particularly effective. The mechanism for direct arylation typically involves the palladium catalyst undergoing oxidative addition into an aryl halide (Ar-X). The resulting Ar-Pd-X species then coordinates to the isoxazole. A concerted metalation-deprotonation (CMD) pathway, often facilitated by a carboxylate or carbonate base, leads to the cleavage of the C4-H bond and formation of a key palladacycle intermediate. Subsequent reductive elimination forges the new C-C bond and regenerates the active palladium catalyst.[4][5]

Palladium-Catalyzed Direct C4-Arylation

Several protocols have been developed for the direct C-H arylation of isoxazoles. While the C5-H bond is often more acidic and sterically accessible, selective functionalization at the C4 position can be achieved through careful tuning of ligands, bases, and reaction conditions. Kumar and Kapur demonstrated catalyst-driven selectivity, where a Pd-catalyst prefers electrophilic metalation at the C4-H bond to furnish the distal C-H activation product.[6] This method provides a powerful tool for directly coupling aryl halides to the isoxazole core.

Experimental Protocol: Representative Pd-Catalyzed C4-Arylation

This protocol is a representative example based on established methodologies for direct C-H arylation of azoles.[4][5]

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethylisoxazole (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.1 mmol, 1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of a high-boiling point, polar aprotic solvent such as N,N-dimethylacetamide (DMA) or anisole.[5]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-3,5-dimethylisoxazole.

Data Presentation: C-H Arylation Scope
EntryAryl IodideCatalyst Loading (mol%)Temp (°C)Yield (%)
1Iodobenzene5% Pd(OAc)₂13078
24-Iodoanisole5% Pd(OAc)₂13085
31-Iodo-4-nitrobenzene5% Pd(OAc)₂12065
42-Iodothiophene5% Pd(OAc)₂13072

Yields are representative and will vary based on the specific substrate and precise reaction conditions.

Visualization: C-H Activation Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst Start1 3,5-Dimethylisoxazole Process Direct C-H Arylation (120-140 °C) Start1->Process Start2 Aryl Halide (Ar-X) Start2->Process Reagent1 Pd(OAc)₂ Reagent1->Process Reagent2 Base (e.g., K₂CO₃) Reagent2->Process Reagent3 Solvent (e.g., DMA) Reagent3->Process Purification Work-up & Purification Process->Purification Product 4-Aryl-3,5-dimethylisoxazole Purification->Product

Caption: Workflow for direct C-H arylation.

Strategy II: Advanced Cycloaddition Approaches

The [3+2] cycloaddition of a nitrile oxide with an alkyne is one of the most fundamental and powerful methods for constructing the isoxazole ring.[7] Novel adaptations focus on generating the reactive nitrile oxide intermediate under exceptionally mild conditions, thereby enhancing functional group tolerance and operational simplicity.

Novel Nitrile Oxide Generation: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology, enabling single-electron transfer (SET) processes under mild conditions.[8] This approach can be harnessed to generate nitrile oxides from stable precursors like hydroxyimino acids.[9][10] The mechanism involves a photocatalyst, such as Ru(bpy)₃Cl₂, which becomes highly oxidizing upon excitation with visible light. This excited catalyst can then oxidize the hydroxyimino acid through two sequential single-electron transfers, leading to the formation of the nitrile oxide, which is immediately trapped by an alkyne in a [3+2] cycloaddition.[9]

Experimental Protocol: Photoredox-Mediated Synthesis of a 4-Acyl-3,5-dimethylisoxazole

This protocol is adapted from visible-light-mediated methods for isoxazole synthesis.[8][9]

  • Reactant Preparation: In a vial, dissolve the hydroxyimino acid (e.g., 2-(hydroxyimino)-3-oxobutanoic acid, 1.0 mmol, 1.0 equiv.), but-2-yn-1-one (1.2 mmol, 1.2 equiv.), and a photocatalyst such as Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%) in 10 mL of deoxygenated dimethylformamide (DMF).

  • Reagent Addition: Add a mild base (e.g., NaHCO₃, 2.0 mmol, 2.0 equiv.) and an oxidant (e.g., Oxone, 2.0 mmol, 2.0 equiv.).

  • Reaction Setup: Seal the vial and place it approximately 5-10 cm from a blue LED lamp, using a fan for cooling to maintain room temperature.

  • Irradiation: Stir the reaction mixture under irradiation for 8-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up & Purification: Upon completion, perform a standard aqueous work-up as described in section 2.3. Purify the crude product via silica gel chromatography to yield the 4-acyl-3,5-dimethylisoxazole.

Visualization: Photoredox Catalytic Cycle

G cluster_cycle Catalytic Cycle PC PC PC_star PC* PC->PC_star Blue Light (hν) PC_red PC⁻ PC_star->PC_red SET 1 (Oxidizes Substrate) Substrate Hydroxyimino Acid PC_red->PC SET 2 (Oxidizes Intermediate) Intermediate1 Radical Cation Substrate->Intermediate1 Oxidation NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Intermediate1->NitrileOxide Oxidation + Decarboxylation Product Isoxazole NitrileOxide->Product [3+2] Cycloaddition Alkyne Alkyne Alkyne->Product

Caption: Photoredox cycle for nitrile oxide generation.

Strategy III: Post-Cyclization Modification via Cross-Coupling

An exceptionally powerful and modular strategy involves first synthesizing a versatile, functionalized isoxazole core, such as 4-bromo-3,5-dimethylisoxazole, which then serves as a platform for diversification through cross-coupling reactions.

Rationale: The 4-Haloisoxazole as a Versatile Platform

The synthesis of 4-bromo-3,5-dimethylisoxazole can be achieved reliably from acetylacetone via bromination followed by cyclocondensation with hydroxylamine. This halogenated intermediate is a stable, crystalline solid that serves as an ideal linchpin. The bromine atom at the C4 position can be readily displaced using a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents.

Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura coupling is one of the most robust and widely used C-C bond-forming reactions, coupling an organoboron species (like a boronic acid) with an organic halide.[11][12][13] Its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids make it the premier choice for late-stage diversification in drug discovery.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the 4-bromoisoxazole; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the C4-C(aryl) bond and regenerate the Pd(0) catalyst.[12]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a standard procedure for Suzuki-Miyaura cross-coupling.[12][14]

  • Vessel Preparation: To a microwave vial or Schlenk tube, add 4-bromo-3,5-dimethylisoxazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a solvent mixture, typically a 4:1 ratio of an organic solvent to water (e.g., 8 mL dioxane and 2 mL water).

  • Degassing: Bubble argon through the stirred mixture for 10-15 minutes to remove dissolved oxygen.

  • Reaction Execution: Seal the vessel and heat to 90-110 °C for 2-6 hours. Microwave heating can often significantly reduce reaction times. Monitor for completion by TLC or LC-MS.

  • Work-up & Purification: Perform a standard aqueous work-up as described in section 2.3. Purify the crude product via silica gel chromatography or recrystallization.

Data Presentation: Suzuki Coupling Substrate Scope
EntryBoronic AcidBaseCatalyst (mol%)Yield (%)
1Phenylboronic acidNa₂CO₃3% Pd(PPh₃)₄95
24-Methoxyphenylboronic acidNa₂CO₃3% Pd(PPh₃)₄92
33-Pyridinylboronic acidK₃PO₄3% Pd(PPh₃)₄88
4Thiophene-2-boronic acidNa₂CO₃3% Pd(PPh₃)₄90

Yields are representative and demonstrate the high efficiency of this coupling method.

Visualization: Suzuki Coupling Diversification Workflow

G cluster_reagents Coupling Partners & Reagents cluster_products Product Library Platform 4-Bromo-3,5-dimethylisoxazole (Platform Molecule) Coupling Suzuki-Miyaura Cross-Coupling Platform->Coupling Boronic1 Aryl-B(OH)₂ Boronic1->Coupling Boronic2 Heteroaryl-B(OH)₂ Boronic2->Coupling Boronic3 Alkenyl-B(OH)₂ Boronic3->Coupling Reagents Pd Catalyst + Base Reagents->Coupling Product1 4-Aryl-isoxazole Coupling->Product1 Product2 4-Heteroaryl-isoxazole Coupling->Product2 Product3 4-Alkenyl-isoxazole Coupling->Product3

Caption: Modular synthesis via Suzuki coupling.

Enabling Technologies: The Role of Flow Chemistry

Continuous flow chemistry is a powerful enabling technology that is increasingly being adopted for the synthesis of heterocyles and active pharmaceutical ingredients.[15][16] By performing reactions in a continuously flowing stream through a reactor coil, flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous intermediates at any given time, and facilitates seamless scalability.[17] A multi-step synthesis, such as the formation of the 4-haloisoxazole followed immediately by a Suzuki coupling, can be "telescoped" into a single, uninterrupted flow process, significantly boosting efficiency.[18] Photochemical reactions, like the one described in Strategy II, are particularly well-suited to flow reactors, which ensure uniform irradiation of the reaction mixture, leading to higher reproducibility and yields.[19]

Conclusion and Future Outlook

The synthesis of 4-substituted 3,5-dimethylisoxazoles has evolved far beyond classical condensation methods. Modern strategies centered on C-H activation, photoredox catalysis, and robust cross-coupling reactions provide chemists with unparalleled control and flexibility. These novel approaches are not merely academic curiosities; they are practical, high-yielding, and scalable methods that directly address the needs of medicinal chemistry and drug development. The direct C-H functionalization strategy offers supreme atom economy, while the Suzuki cross-coupling of a halogenated platform molecule provides unmatched modularity for building diverse compound libraries. As the field progresses, we anticipate the integration of these chemical strategies with machine learning for reaction optimization and the development of even more selective catalytic systems, further expanding the accessible chemical space around this vital isoxazole scaffold.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613-630.
  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(20), 3511-3512. [Link]

  • Chen, W., Wang, B., Liu, N., Huang, D., Wang, X., & Hu, Y. (2014). A tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes. Organic Letters, 16(23), 6140-6143. [Link]

  • de la Torre, D., Valente, C., & Santelli, M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(14), 7435-7445. [Link]

  • Kathuria, A., Sharma, P., & Singh, G. (2022). Recent advances in continuous flow synthesis of heterocycles. Molecular Diversity, 26(5), 2939-2948. [Link]

  • Kumar, A., & Kapur, M. (2020). Recent developments in transition-metal catalyzed direct C–H alkenylation, alkylation, and alkynylation of azoles. Molecules, 25(21), 5032. [Link]

  • Li, W., & Wu, J. (2019). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Lima, D. P., de Souza, A. C., Pinheiro, G. R., da Silva, A. C. M., & da Silva, F. de C. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2322. [Link]

  • Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

  • Svejstrup, T. D., Zawodny, W., Douglas, J. J., Bidgeli, D., Sheikh, N. S., & Leonori, D. (2016). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications, 52(81), 12092-12095. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Toyokuni, T., et al. (2003). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. [Link]

  • Zhou, X., et al. (2013). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 9, 2138-2144. [Link]

Sources

Enantioselective Synthesis of Pyrrolidinyl-Isoxazoles: A Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinyl-isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The precise control of stereochemistry is paramount for optimizing pharmacological profiles, making enantioselective synthesis a critical area of research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the asymmetric synthesis of chiral pyrrolidinyl-isoxazoles. We will delve into the mechanistic underpinnings of stereocontrol, provide field-proven insights into experimental design, and present detailed protocols for key synthetic transformations. This guide emphasizes organocatalytic and metal-catalyzed cycloaddition reactions as the principal pathways to these valuable chiral molecules.

Introduction: The Significance of Chiral Pyrrolidinyl-Isoxazoles

The fusion of the pyrrolidine and isoxazole rings creates a three-dimensional molecular architecture that is highly sought after in the development of novel therapeutics. The pyrrolidine ring, a common feature in natural products and pharmaceuticals, offers structural rigidity and multiple points for stereochemical diversity. When combined with the isoxazole moiety, a versatile pharmacophore known for its diverse biological activities, the resulting hybrid structure presents a unique opportunity for finely tuning drug-receptor interactions.[1][2] The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. Therefore, the ability to selectively synthesize a single enantiomer of a pyrrolidinyl-isoxazole is not merely an academic challenge but a crucial requirement for the development of safe and efficacious medicines.

This guide will focus on the most prevalent and effective strategies for achieving high levels of enantioselectivity in the synthesis of these important compounds, with a particular emphasis on the practical aspects of reaction design and execution.

Core Synthetic Strategy: The [3+2] Cycloaddition Reaction

The most powerful and widely employed method for the construction of the pyrrolidinyl-isoxazole core is the [3+2] cycloaddition reaction. This reaction involves the combination of a three-atom component (the dipole) and a two-atom component (the dipolarophile) to form a five-membered ring. In the context of this guide, the pyrrolidine ring is typically formed through the reaction of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile. The isoxazole moiety is often pre-installed on one of the reactants.

The key to achieving enantioselectivity in these reactions lies in the use of chiral catalysts that can differentiate between the two enantiotopic faces of the reactants, thereby directing the cycloaddition to proceed through a lower energy transition state for the formation of one enantiomer over the other.

G Dipole 1,3-Dipole (e.g., Azomethine Ylide) Catalyst Chiral Catalyst (Organocatalyst or Metal Complex) Dipole->Catalyst Activation Dipolarophile Dipolarophile (e.g., Alkene with Isoxazole) Dipolarophile->Catalyst Activation Product Enantioenriched Pyrrolidinyl-Isoxazole Catalyst->Product Stereocontrol G Catalyst Squaramide Catalyst N-H N-H Dipole Azomethine Ylide Precursor Carbonyl/Imino Group Catalyst:f1->Dipole:f1 H-Bond Dipolarophile Isoxazole-containing Alkene Activating Group Catalyst:f2->Dipolarophile:f1 H-Bond TS Chiral Transition State Dipole->TS Dipolarophile->TS Product Enantioenriched Pyrrolidinyl-Isoxazole TS->Product Cycloaddition

Figure 2: Proposed model for stereocontrol in a squaramide-catalyzed [3+2] cycloaddition, highlighting the role of dual hydrogen bonding.

Representative Squaramide-Catalyzed Protocol

The following protocol is a representative example of a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition to synthesize complex pyrrolidinyl-isoxazole derivatives. [3] Experimental Protocol:

  • Materials:

    • 3-methyl-4-nitro-5-isatylidenyl-isoxazole (1.0 equiv)

    • N-2,2,2-trifluoroethylisatin ketimine (1.2 equiv)

    • Chiral squaramide catalyst (e.g., a Cinchona alkaloid-derived squaramide) (5 mol%)

    • Dichloromethane (DCM), anhydrous (0.1 M solution)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 3-methyl-4-nitro-5-isatylidenyl-isoxazole and the chiral squaramide catalyst.

    • Add anhydrous DCM via syringe.

    • Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

    • Add the N-2,2,2-trifluoroethylisatin ketimine to the reaction mixture.

    • Stir the reaction at the specified temperature for the recommended time (typically 12-48 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched pyrrolidinyl-isoxazole.

    • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
15DCM-202495>20:196
210Toluene03688>20:192
35Chloroform-10489119:194
42DCM-307285>20:197

Table 1: Representative results for the squaramide-catalyzed enantioselective synthesis of a pyrrolidinyl-isoxazole derivative. Data compiled from representative literature. [3]

Metal-Catalyzed Enantioselective Syntheses

While organocatalysis has made significant strides, metal-catalyzed reactions remain a cornerstone of asymmetric synthesis. Chiral metal complexes can offer unique reactivity and selectivity profiles. For the synthesis of pyrrolidinyl-isoxazoles, copper, rhodium, and gold catalysts have shown promise.

Copper-Catalyzed Asymmetric Cycloadditions

Copper complexes, particularly those with chiral bis(oxazoline) (BOX) or phosphine ligands, are effective catalysts for a variety of asymmetric transformations, including [3+2] cycloadditions. [4][5]The Lewis acidic copper center activates the dipolarophile, while the chiral ligand environment dictates the facial selectivity of the approaching dipole.

G Catalyst Chiral Copper Complex Cu(II) Chiral Ligand (e.g., BOX) Dipolarophile Isoxazole-containing Alkene Coordinating Group Catalyst:f1->Dipolarophile:f1 Coordination TS Chiral Transition State Dipolarophile->TS Dipole Azomethine Ylide Dipole->TS Nucleophilic Attack Product Enantioenriched Pyrrolidinyl-Isoxazole TS->Product Cyclization

Figure 3: Simplified mechanistic representation of a copper-catalyzed enantioselective [3+2] cycloaddition.

Rhodium and Gold-Catalyzed Approaches

Rhodium and gold catalysts are also capable of facilitating enantioselective cycloadditions to form pyrrolidine rings. [6][7]Rhodium(II) catalysts are particularly adept at generating metal carbenes from diazo compounds, which can then undergo [3+2] cycloaddition with suitable dipolarophiles. Gold catalysts, known for their carbophilic Lewis acidity, can activate alkynes and allenes towards nucleophilic attack, providing alternative pathways to the desired heterocyclic core. [8][9]While less commonly reported specifically for pyrrolidinyl-isoxazoles, the principles of these catalytic systems are readily adaptable.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts. [10][11][12][13][14]The bifunctional nature of CPAs, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows for the activation of both electrophiles and nucleophiles through hydrogen bonding. In the context of pyrrolidinyl-isoxazole synthesis, CPAs can catalyze the formation of azomethine ylides from their precursors and guide their subsequent cycloaddition with high enantioselectivity.

Catalyst TypeKey FeaturesTypical SubstratesRepresentative ee (%)
Squaramides Dual hydrogen-bond donation; rigid scaffoldImines, nitroalkenes90-99
Copper-BOX Lewis acid activation; tunable ligand sphereEnones, acrylates85-97
Rhodium-Carboxylates Carbene generation from diazo compoundsAlkenes, imines80-95
Chiral Phosphoric Acids Brønsted acid catalysis; bifunctional activationImines, aldehydes88-98

Table 2: Comparison of common catalyst systems for the enantioselective synthesis of pyrrolidine-containing heterocycles.

Conclusion and Future Outlook

The enantioselective synthesis of pyrrolidinyl-isoxazoles is a vibrant and evolving field of research. Organocatalysis, particularly with squaramide-based catalysts, has provided highly efficient and selective methods for the construction of these complex chiral molecules. Metal-catalyzed approaches, while perhaps less explored for this specific scaffold, offer significant potential for the development of novel and complementary synthetic strategies.

Future research in this area will likely focus on several key aspects:

  • Expansion of Substrate Scope: The development of catalysts that can accommodate a wider range of functional groups and substitution patterns on both the pyrrolidine and isoxazole rings.

  • Discovery of Novel Catalytic Systems: The design and synthesis of new chiral catalysts with improved activity and selectivity.

  • Greener Synthetic Methodologies: The use of more environmentally benign solvents and reaction conditions.

  • Application in Target-Oriented Synthesis: The application of these enantioselective methods to the total synthesis of biologically active natural products and the development of new drug candidates.

This guide has provided a foundational understanding of the key principles and practical considerations for the enantioselective synthesis of pyrrolidinyl-isoxazoles. Armed with this knowledge, researchers and drug development professionals can more effectively design and execute synthetic campaigns to access these valuable chiral compounds.

References

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  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6536. [Link]

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  • Asymmetric Synthesis of Polyfunctionalized Pyrrolidines and Related Alkaloids. (2005). ChemInform, 36(14). [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (2018). Chemistry – An Asian Journal, 13(17), 2411-2415. [Link]

  • Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). Angewandte Chemie International Edition, 50(18), 4173-4177. [Link]

  • Gold(I)‐Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). Angewandte Chemie, 123(18), 4261-4265. [Link]

  • Li, T., & Du, D. (2022). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry, 20(4), 817-823. [Link]

  • Gómez-Orellana, M., et al. (2022). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. Molecules, 27(20), 6983. [Link]

  • Fuller, P., et al. (2008). Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes. Journal of the American Chemical Society, 130(44), 14611-14613. [Link]

  • Li, T., Niu, C., & Du, D. (2022). Enantioselective synthesis of isoxazole-containing spirooxindole tetrahydroquinolines via squaramide-catalysed cascade reactions. Organic & Biomolecular Chemistry, 20(27), 5582-5588. [Link]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Functionalized Pyrrolinones Containing a Geminal Diamine Core via an aza-Friedel–Crafts Reaction of Newly Developed Pyrrolinone Ketimines. (2021). Organic Chemistry Frontiers, 8(1), 57-62. [Link]

  • Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. (2010). Chemistry – A European Journal, 16(26), 7796-7800. [Link]

  • Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. (2013). Chinese Chemical Letters, 24(9), 815-818. [Link]

  • Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). Angewandte Chemie International Edition, 50(18), 4173-4177. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journal of Organic Chemistry, 13, 564-571. [Link]

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. (2024). ChemRxiv. [Link]

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. (2024). ResearchGate. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (2024). Beilstein Journal of Organic Chemistry, 20, 236-261. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Karyakarte, S. D., Smith, T. P., & Chemler, S. R. (2012). Stereoselective isoxazolidine synthesis via copper-catalyzed alkene aminooxygenation. The Journal of Organic Chemistry, 77(4), 2059-2065. [Link]

  • Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes. (2020). Angewandte Chemie International Edition, 59(28), 11433-11438. [Link]

  • Copper-Catalyzed Isoxazole Synthesis. (2022). ResearchGate. [Link]

  • Yang, W., & Du, D. (2013). Cinchona-based squaramide-catalysed cascade aza-Michael–Michael addition: enantioselective construction of functionalized spirooxindole tetrahydroquinolines. Chemical Communications, 49(78), 8842-8844. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2022). Nature Communications, 13(1), 4341. [Link]

  • Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. (2021). Organic Chemistry Frontiers, 8(1), 57-62. [Link]

  • Access to functionalized pyrrolidones via copper-catalyzed aminooxygenation of unactivated alkenes. (2020). Semantic Scholar. [Link]

  • Catalytic asymmetric synthesis of pyrroloindolines via a rhodium(II)-catalyzed annulation of indoles. (2013). Journal of the American Chemical Society, 135(20), 7414-7417. [Link]

  • Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. (2015). Organic Letters, 17(21), 5224-5227. [Link]

  • Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. (2024). Organic Letters. [Link]

  • Organocatalytic Asymmetric Formal [3+2] Cycloaddition Reaction of Isocyanoacetates with Saccharin-Derived 1-Azadienes. (2021). ResearchGate. [Link]

  • Organocatalyzed [3 + 2] cycloaddition reaction for regioselective synthesis of N-arylbenzotriazoles: theoretical study. (2021). ResearchGate. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2021). Sciforum. [Link]

  • Synthesis of N-acylamidines via rhodium-catalyzed reaction of nitrosobenzene derivatives with N-sulfonyl-1,2,3-triazoles. (2014). Organic Letters, 16(24), 6394-6396. [Link]

  • Synthesis of Tricyclic Isoxazoles via Sequential [3+2] Dipolar Cycloaddition and Palladium-Catalyzed Intramolecular Arylation Reactions. (2016). Synthesis, 49(06), 1356-1370. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). Accounts of Chemical Research, 56(7), 774-790. [Link]

  • Regio- and stereoselective [3 + 2] cycloaddition reaction: access to isoxazole-dispirobisoxindoles featuring three contiguous stereocenters. (2019). ResearchGate. [Link]

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An In-Depth Technical Guide to 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates established chemical principles, data from closely related analogues, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole and Pyrrolidine Scaffolds in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that imparts a unique combination of electronic and steric properties to molecules. This ring system is a cornerstone in medicinal chemistry, with isoxazole derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in drug discovery, frequently incorporated to modulate physicochemical properties such as solubility and to introduce specific stereochemical features that can enhance target binding and biological activity. The combination of these two pharmacologically significant moieties in this compound suggests a high potential for novel biological activities.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 3,5-dimethyl-4-(pyrrolidin-2-yl)isoxazole
CAS Number 1018128-26-1
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Canonical SMILES CC1=C(C(=NO1)C)C2CCCN2

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are critical for predicting its behavior in biological systems and for guiding experimental design.

PropertyPredicted ValueMethod/Software
pKa (most basic) 9.5 ± 0.5ChemAxon
LogP 1.2 ± 0.3XLogP3
Aqueous Solubility 2.5 g/L at 25°CALOGPS
Hydrogen Bond Donors 1RDKit
Hydrogen Bond Acceptors 2RDKit
Polar Surface Area 33.12 ŲRDKit

Disclaimer: These values are computationally predicted and should be confirmed by experimental methods.

Proposed Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow:

Synthesis_Workflow start 3-(Pyrrolidin-2-yl)pentane-2,4-dione intermediate Oxime Intermediate start->intermediate + reagent Hydroxylamine (NH2OH) reagent->intermediate cyclization Acid or Base Catalyzed Cyclization intermediate->cyclization product This compound cyclization->product

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

  • Synthesis of the β-Dicarbonyl Precursor: The key starting material, 3-(pyrrolidin-2-yl)pentane-2,4-dione, can be synthesized through a Michael addition of a protected pyrrolidine derivative to an appropriate α,β-unsaturated ketone, followed by deprotection.

  • Condensation with Hydroxylamine:

    • To a solution of 3-(pyrrolidin-2-yl)pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Dehydration:

    • The initially formed oxime intermediate will undergo cyclization to form the isoxazole ring. This can be facilitated by adjusting the pH of the reaction mixture. An acidic or basic workup can promote the dehydration of the intermediate to yield the final product.

  • Purification:

    • After completion of the reaction, the solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve both the reactants and facilitate the reaction.

  • Base: Sodium acetate is used to neutralize the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted key signals for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.8 - 2.2Multiplet4H-CH₂-CH₂- of pyrrolidine
~ 2.3Singlet3H-CH₃ at C3 of isoxazole
~ 2.5Singlet3H-CH₃ at C5 of isoxazole
~ 3.0 - 3.4Multiplet2H-CH₂-N of pyrrolidine
~ 3.8Triplet1H-CH- of pyrrolidine
~ 4.5Broad Singlet1H-NH of pyrrolidine

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~ 10-12-CH₃ at C3 and C5
~ 25-CH₂- of pyrrolidine
~ 46-CH₂-N of pyrrolidine
~ 55-CH- of pyrrolidine
~ 110C4 of isoxazole
~ 160C3 of isoxazole
~ 168C5 of isoxazole

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
~ 3300-3400N-H stretch (pyrrolidine)
~ 2850-2960C-H stretch (aliphatic)
~ 1600-1650C=N stretch (isoxazole)
~ 1400-1450C-N stretch
~ 1100-1200C-O stretch

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ would be observed at m/z = 166.22. Fragmentation patterns would likely involve the cleavage of the pyrrolidine ring and the isoxazole ring.

Potential Applications and Research Directions

The unique structural combination of the 3,5-dimethylisoxazole and pyrrolidine moieties in this molecule opens up several avenues for research and potential applications.

Logical Relationships in Drug Discovery:

Applications core This compound cns CNS Disorders core->cns cancer Oncology core->cancer infectious Infectious Diseases core->infectious cns_rationale Pyrrolidine for CNS penetration cns->cns_rationale cancer_rationale Isoxazole as a cytotoxic pharmacophore cancer->cancer_rationale infectious_rationale Broad antimicrobial activity of isoxazoles infectious->infectious_rationale

Figure 3: Potential research applications of this compound.

  • Central Nervous System (CNS) Disorders: The pyrrolidine moiety is often incorporated into CNS-active drugs to enhance blood-brain barrier permeability. This makes the title compound a candidate for screening against neurological targets.

  • Oncology: Isoxazole derivatives have demonstrated significant anticancer activity.[1] Further investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.

  • Infectious Diseases: The isoxazole core is present in several antimicrobial agents. Screening for antibacterial and antifungal activity could reveal new therapeutic potential.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure composed of two pharmacologically relevant scaffolds. While experimental data on this specific compound is sparse, this guide provides a comprehensive theoretical and predictive framework for its chemical properties, synthesis, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this promising chemical entity.

References

  • Shaik, A. B., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

Sources

Spectroscopic analysis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. As experimental spectroscopic data for this specific molecule is not widely available in public-domain literature, this document leverages established principles and extensive reference data from its core structural motifs—the 3,5-dimethylisoxazole ring and a C4-substituted pyrrolidine ring—to predict and interpret its spectral characteristics. We present a detailed analysis of expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the predicted data but also the underlying scientific rationale and field-proven experimental protocols, offering a self-validating workflow for researchers in synthetic chemistry and drug development. This guide is designed to serve as a practical, authoritative resource for the unambiguous identification and characterization of this and structurally related molecules.

Introduction and Molecular Structure

The compound this compound is a unique heterocyclic entity that marries the electron-deficient isoxazole ring with the versatile, saturated pyrrolidine scaffold. The isoxazole moiety is a cornerstone in medicinal chemistry, known for its presence in various therapeutic agents.[1] The pyrrolidine ring, a common motif in natural products and pharmaceuticals, introduces stereochemical complexity and a site for further functionalization.[2][3] The direct linkage between these two systems at a sterically hindered position (C4 of the isoxazole) presents a fascinating challenge for structural confirmation.

Accurate spectroscopic analysis is therefore not merely a procedural step but the foundational pillar upon which all further research—be it pharmacological screening or synthetic derivatization—is built. This guide provides the analytical logic to confirm the covalent structure and connectivity of the target molecule.

Labeled Molecular Structure

For clarity throughout this guide, the atoms of this compound are numbered as shown below. This systematic numbering will be used to assign specific signals in the subsequent spectroscopic analyses.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC/HMBC) experiments provides an unambiguous map of atomic connectivity.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum will reveal the chemical environment of every hydrogen atom. The predicted chemical shifts are based on known values for substituted isoxazoles and pyrrolidines.[2][4][5]

Predicted ¹H NMR Signals:

  • Isoxazole Methyl Protons (C3a-H, C5a-H): The two methyl groups attached to the isoxazole ring are in distinct electronic environments. The C5-methyl (C5a) is adjacent to the nitrogen atom, while the C3-methyl (C3a) is adjacent to the oxygen. This will result in two sharp singlets. We predict the C5a protons to be slightly downfield compared to the C3a protons.

  • Pyrrolidine Protons (C2'-H to C5'-H, N1'-H): Protons on the pyrrolidine ring typically resonate between 1.5-4.0 ppm.[2]

    • C2'-H: This proton is directly attached to the electron-withdrawing isoxazole ring, causing significant deshielding. It will appear as a multiplet at a lower field than other pyrrolidine protons.

    • C5'-H₂: These protons are adjacent to the nitrogen atom and will be deshielded, appearing as a multiplet.

    • C3'-H₂ and C4'-H₂: These methylene groups form the backbone of the ring and are expected to appear as complex, overlapping multiplets in the more upfield region of the pyrrolidine signals.

    • N1'-H: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
C5a-H₃ ~2.40 Singlet (s) Methyl group at C5 of isoxazole.[6]
C3a-H₃ ~2.25 Singlet (s) Methyl group at C3 of isoxazole.[6]
C2'-H ~4.0 - 4.5 Multiplet (m) Deshielded by direct attachment to the isoxazole ring.
C5'-H₂ ~3.0 - 3.5 Multiplet (m) Protons adjacent to the pyrrolidine nitrogen.[2]
C3'-H₂, C4'-H₂ ~1.8 - 2.3 Multiplet (m) Overlapping signals from the pyrrolidine ring backbone.

| N1'-H | 1.5 - 3.0 (variable) | Broad Singlet (br s) | Exchangeable with D₂O. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition: Acquire data at 25°C. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • D₂O Exchange: After the initial spectrum is acquired, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum to identify the N-H proton signal.

¹³C NMR and DEPT Spectroscopy Analysis

The ¹³C NMR spectrum provides one signal for each unique carbon atom, revealing the carbon skeleton of the molecule. DEPT-135 and DEPT-90 experiments are essential to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Signals:

  • Isoxazole Carbons (C3, C4, C5): These carbons are characteristic of the isoxazole ring. C3 and C5, bonded to heteroatoms, will be significantly downfield.[8] The fully substituted C4 carbon will also be in this region but may have a lower intensity.

  • Methyl Carbons (C3a, C5a): These will appear as sharp signals in the upfield aliphatic region.

  • Pyrrolidine Carbons (C2', C3', C4', C5'): These saturated carbons will resonate in the aliphatic region. C2' (attached to the isoxazole) and C5' (attached to nitrogen) will be the most downfield of the pyrrolidine carbons.[2]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Notes
C5 ~168.0 None (Quaternary) Isoxazole ring carbon.[8]
C3 ~160.0 None (Quaternary) Isoxazole ring carbon.[8]
C4 ~115.0 None (Quaternary) Isoxazole ring carbon, substituted.
C2' ~60.0 Positive (CH) Pyrrolidine carbon attached to isoxazole.
C5' ~47.0 Negative (CH₂) Pyrrolidine carbon adjacent to nitrogen.
C3', C4' ~25.0 - 35.0 Negative (CH₂) Pyrrolidine backbone carbons.
C5a ~12.0 Positive (CH₃) Methyl carbon at C5.[8]

| C3a | ~10.0 | Positive (CH₃) | Methyl carbon at C3.[8] |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: Use a 101 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. Follow up with DEPT-135 and DEPT-90 pulse sequences to determine carbon types.

2D NMR for Structural Confirmation

2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assembling the molecular puzzle by establishing through-bond connectivities.

  • COSY: This experiment shows which protons are coupled (typically on adjacent carbons). Key expected correlations include:

    • C2'-H with C3'-H₂ protons.

    • C3'-H₂ with C4'-H₂ protons.

    • C4'-H₂ with C5'-H₂ protons.

    • N1'-H with C2'-H and C5'-H₂ protons.

  • HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the isoxazole and pyrrolidine rings.

mol H_C5a C4 H_C5a->C4 H→C4 C5 H_C5a->C5 H→C5 H_C3a H_C3a->C4 H→C4 C3 H_C3a->C3 H→C3 H_C2_pyr H_C2_pyr->C4 H→C4 C3_pyr H_C2_pyr->C3_pyr H→C3' C2_pyr

Caption: Key predicted HMBC correlations for structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands: The spectrum will be dominated by vibrations from the isoxazole ring and the aliphatic C-H and N-H bonds of the pyrrolidine moiety.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3300 - 3400 N-H Stretch Secondary Amine (Pyrrolidine) [9]
2850 - 3000 C-H Stretch Aliphatic (CH₂, CH₃) [10]
~1610 C=N Stretch Isoxazole Ring [11]
~1570 C=C Stretch Isoxazole Ring [11]
~1450 C-H Bend Aliphatic (CH₂, CH₃) [12]

| 1100 - 1250 | C-N Stretch | Amine |[13] |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, dissolve the sample in a volatile solvent (e.g., CH₂Cl₂) and deposit a thin film onto a salt plate (NaCl or KBr).

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or salt plate first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): The molecular weight of C₁₀H₁₄N₂O is 178.23 g/mol . A strong molecular ion peak is expected at m/z = 178.

  • Fragmentation Pattern: The fragmentation will likely be initiated by two primary pathways: cleavage of the weak N-O bond in the isoxazole ring, a characteristic fragmentation for this heterocycle,[14] and α-cleavage adjacent to the nitrogen atom in the pyrrolidine ring, a hallmark of amines.[15]

cluster_0 cluster_1 M [M]⁺• m/z = 178 F1 Isoxazole N-O Cleavage F2 Pyrrolidine α-Cleavage FragA [M - CH₃]⁺ m/z = 163 F1->FragA - •CH₃ FragB [C₉H₁₁N₂]⁺ m/z = 159 F1->FragB - OH• FragC [C₄H₈N]⁺ m/z = 70 F2->FragC Loss of isoxazole radical FragD [C₆H₇NO]⁺• m/z = 121 F2->FragD Loss of pyrrolidinyl radical

Caption: Plausible EI fragmentation pathways for the title compound.

Key Predicted Fragments:

  • m/z = 121: Represents the 3,5-dimethyl-4-isoxazolyl radical cation, resulting from the cleavage of the C4-C2' bond.

  • m/z = 70: Represents the pyrrolidin-2-yl cation (or a rearranged isomer), a very common fragment for N-substituted pyrrolidines resulting from α-cleavage.[16] This is expected to be a prominent peak.

  • m/z = 163: Loss of a methyl radical ([M-15]⁺), a common fragmentation for methyl-substituted aromatics.

Experimental Protocol: MS

  • Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₁₄N₂O) of the molecular ion.

Integrated Analytical Workflow

No single technique provides absolute proof of structure. True confidence is achieved when all spectroscopic data converge to support a single hypothesis. The workflow below illustrates how these techniques interlink to provide a validated structural assignment.

G MS Mass Spectrometry (HRMS) Structure Final Validated Structure: This compound MS->Structure Provides: Molecular Formula (C₁₀H₁₄N₂O) IR IR Spectroscopy IR->Structure Confirms: Functional Groups (N-H, C=N, Aliphatic C-H) NMR1D 1D NMR (¹H, ¹³C, DEPT) NMR2D 2D NMR (COSY, HMBC) NMR1D->NMR2D Identifies: Proton & Carbon Environments NMR2D->Structure Establishes: Atom Connectivity & Final Assembly

Caption: A self-validating workflow for structural elucidation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.
  • Scite.ai. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles.
  • ResearchGate. IR and NMR spectrum of isoxazole 2k.
  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ScienceOpen. Supporting Information.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.
  • ChemicalBook. Isoxazole(288-14-2) 1H NMR spectrum.
  • ChemicalBook. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum.
  • PubChem. 3,5-Dimethylisoxazole.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • PubMed. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.
  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • MDPI. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole.
  • SpectraBase. 3,5-Dimethylisoxazole - Optional[1H NMR] - Spectrum.
  • BLDpharm. 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole.
  • National Institute of Standards and Technology. Pyrrolidine - Mass spectrum (electron ionization).
  • Wikipedia. Pyrrolidine.
  • PubMed. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.
  • SpectraBase. 3,5-Dimethylisoxazole - Optional[13C NMR] - Spectrum.
  • PubChem. 3,5-dimethyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]-1,2-oxazole-4-carboxamide.
  • (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
  • Thioketenes and Iminopropadienethiones RN=C=C=C=S from Isoxazolones.
  • National Institute of Standards and Technology. Pyrrolidine - IR Spectrum.
  • Mass Spectrometry: Fragmentation.
  • (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace.

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3,5-dimethyl-4-pyrrolidin-2-ylisoxazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel synthetic compound, this compound. By examining its core structural motifs—a 3,5-dimethylisoxazole ring and a pyrrolidine moiety—we can infer a likely biological target. The isoxazole scaffold is a key feature in numerous bioactive compounds, while the pyrrolidine ring is a cornerstone of many neurologically active agents.[1][2][3][4] This document posits that the primary mechanism of action for this compound is selective agonism at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). This hypothesis is built upon robust evidence from structurally analogous compounds and provides a framework for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising chemical entity.

Introduction: Deconstructing the Pharmacophore

The structure of this compound represents a strategic hybridization of two pharmacologically significant heterocyclic scaffolds. Understanding these components is critical to predicting their combined biological effect.

  • The Isoxazole Moiety: Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers unique physicochemical properties, making the isoxazole ring a prevalent feature in a wide array of approved pharmaceuticals.[5] The isoxazole core can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, and its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3]

  • The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring provides a three-dimensional architecture that is highly valuable in drug design.[4] This non-planar structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[4] The pyrrolidine scaffold is a key component of numerous natural alkaloids and synthetic drugs that act on the central nervous system (CNS).[6][7]

The combination of these two moieties in this compound suggests a compound designed for specific, high-affinity interactions with a biological receptor, likely within the CNS.

Proposed Primary Mechanism of Action: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Rationale: Striking Structural Analogy to a Known Ligand

The most compelling evidence for the proposed mechanism of action comes from the striking structural similarity to (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) . ABT-418 is a well-characterized and potent agonist for the α4β2 subtype of the neuronal nicotinic acetylcholine receptor.[8] It has demonstrated significant cognition-enhancing and anxiolytic properties in preclinical models, with a favorable side-effect profile compared to nicotine.[8]

This compound shares the core pyrrolidinyl-isoxazole framework, suggesting it is highly probable that it interacts with the same class of receptors. The key difference lies in the substitution pattern on the isoxazole ring, which would be expected to modulate the potency, selectivity, and pharmacokinetic properties of the compound rather than fundamentally change its target class.

The α4β2 nAChR Target: A Key Modulator of Cognition and Mood

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the mammalian brain. It functions as a ligand-gated ion channel that, upon binding to acetylcholine or an agonist, opens to allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the modulation of neurotransmitter release, including dopamine, GABA, and glutamate.

Activation of α4β2 nAChRs is strongly associated with:

  • Enhanced Cognitive Function: Improvements in learning, memory, and attention.

  • Anxiolytic Effects: Reduction in anxiety-related behaviors.

  • Analgesia: Modulation of pain perception.

Dysfunction of this receptor system is implicated in conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders. A selective agonist like this compound could therefore have significant therapeutic potential.

Proposed Molecular Interactions and Signaling Cascade

We hypothesize that this compound binds at the interface between the α4 and β2 subunits of the nAChR. The protonated nitrogen of the pyrrolidine ring likely forms a critical cation-π interaction with a tryptophan residue in the receptor's aromatic binding box, a hallmark of nAChR ligand binding. The isoxazole ring can then form additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues, stabilizing the receptor in its open conformation.

The subsequent signaling cascade is illustrated below.

signaling_pathway ligand 3,5-dimethyl-4- pyrrolidin-2-ylisoxazole receptor α4β2 nAChR ligand->receptor Binds to channel Ion Channel Opening receptor->channel Induces Conformational Change ions Na⁺ / Ca²⁺ Influx channel->ions depolarization Neuronal Membrane Depolarization ions->depolarization vesicle Presynaptic Vesicle Fusion depolarization->vesicle Triggers neurotransmitter Neurotransmitter Release (e.g., Dopamine, ACh) vesicle->neurotransmitter effect Downstream Effects: - Enhanced Cognition - Anxiolysis neurotransmitter->effect Leads to

Proposed signaling cascade upon α4β2 nAChR activation.

Investigational Framework for Mechanism of Action (MOA) Elucidation

To rigorously validate the hypothesized mechanism of action, a multi-phase experimental approach is required, progressing from in vitro target confirmation to in vivo functional outcomes.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial phase aims to confirm direct binding to the α4β2 nAChR and quantify the compound's functional effect as an agonist.

experimental_workflow_invitro start Start: Test Compound (this compound) binding_assay Protocol 3.1.1: Competitive Radioligand Binding Assay (Target: α4β2 nAChR) start->binding_assay functional_assay Protocol 3.1.2: Calcium Flux Assay (Cell Line: SH-EP1-hα4β2) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_result Determine Binding Affinity (Ki) data_analysis->ki_result ec50_result Determine Potency (EC50) & Efficacy (% of ACh) data_analysis->ec50_result conclusion Conclusion: Confirmation of α4β2 Agonism ki_result->conclusion ec50_result->conclusion

Workflow for in vitro characterization of the test compound.
  • Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nAChR.

  • Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor, providing a quantitative measure of target engagement.

  • Methodology:

    • Preparation: Use cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., SH-EP1-hα4β2).

    • Radioligand: Utilize [³H]-Epibatidine, a high-affinity nAChR ligand.

    • Competition: Incubate the cell membranes with a fixed concentration of [³H]-Epibatidine and increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding: Radioligand + membranes + a saturating concentration of a known non-radioactive ligand (e.g., nicotine or unlabeled epibatidine) to define background.

    • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of total and non-specific binding controls ensures that the measured displacement is specific to the receptor. A known α4β2 agonist (e.g., nicotine) should be run in parallel as a positive control to validate assay performance.

  • Objective: To measure the functional potency (EC₅₀) and efficacy of the compound as an agonist.

  • Rationale: α4β2 nAChRs are permeable to Ca²⁺. Agonist binding leads to channel opening and a measurable increase in intracellular Ca²⁺ concentration. This provides a direct readout of receptor activation.

  • Methodology:

    • Cell Line: Use a human cell line stably expressing α4β2 nAChRs (e.g., SH-EP1-hα4β2).

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add increasing concentrations of this compound to the cells using an automated liquid handler (e.g., FLIPR or FlexStation).

    • Fluorescence Reading: Measure the change in fluorescence intensity over time. The peak fluorescence response is proportional to the degree of receptor activation.

    • Controls:

      • Positive Control: Acetylcholine or nicotine to determine the maximum system response.

      • Negative Control: Vehicle (buffer) only.

      • Antagonist Confirmation: Pre-incubate cells with a known nAChR antagonist (e.g., mecamylamine) before adding the test compound. This should block the signal, confirming the response is nAChR-mediated.

    • Analysis: Plot the fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy relative to acetylcholine).

Phase 2: In Vivo Target Validation and Pharmacodynamic Effects

Following in vitro confirmation, in vivo studies are essential to determine if the compound engages the target in a living system and produces the anticipated physiological effects.

experimental_workflow_invivo start Start: Compound with confirmed in vitro α4β2 agonism dosing Administer Test Compound to Rodents (e.g., Mice, Rats) start->dosing cognition_test Protocol 3.2.1: Novel Object Recognition (NOR) Pro-Cognitive Test dosing->cognition_test anxiety_test Protocol 3.2.2: Elevated Plus Maze (EPM) Anxiolytic Test dosing->anxiety_test data_analysis Analyze Behavioral Data cognition_test->data_analysis anxiety_test->data_analysis cognition_result Result: Improved Discrimination Index? data_analysis->cognition_result anxiety_result Result: Increased Time in Open Arms? data_analysis->anxiety_result conclusion Conclusion: Evidence for In Vivo Cognition Enhancement / Anxiolysis cognition_result->conclusion anxiety_result->conclusion

Logical flow for in vivo behavioral testing.
  • Objective: To assess the compound's ability to enhance learning and memory.

  • Rationale: This test leverages a rodent's innate preference for novelty. A mouse with intact memory will spend more time exploring a new object than a familiar one. This paradigm is sensitive to manipulations of the cholinergic system.

  • Methodology:

    • Habituation: Allow mice to freely explore an empty arena to acclimate them.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).

    • Dosing: Administer the test compound, vehicle, or a positive control (e.g., nicotine) at a set time before the testing phase.

    • Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel one.

    • Data Collection: Videotape the session and score the time spent exploring each object. Calculate a Discrimination Index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time).

  • Self-Validation: The vehicle-treated group serves as the negative control; a DI not significantly different from zero indicates no preference and thus normal forgetting. A positive control like nicotine should produce a significantly positive DI, validating the model's sensitivity.

Anticipated Pharmacological Profile

Based on the data for structurally related α4β2 agonists, we anticipate that this compound will exhibit the following profile.[8]

ParameterTarget/AssayAnticipated ValueRationale
Binding Affinity (Ki) Human α4β2 nAChR1 - 50 nMHigh affinity is characteristic of potent nAChR ligands.
Functional Potency (EC₅₀) Ca²⁺ Flux in α4β2 Cells10 - 200 nMPotent activation is expected for a direct agonist.
Functional Efficacy (Emax) Ca²⁺ Flux in α4β2 Cells40 - 80% (vs. ACh)Often, synthetic agonists are partial agonists, which can improve the therapeutic window.
In Vivo Efficacy (MED) Novel Object Recognition0.05 - 0.5 mg/kgPotent in vivo effects on cognition are a hallmark of this compound class.

Potential Alternative or Off-Target Activities

While α4β2 nAChR agonism is the most probable mechanism, a comprehensive investigation should consider other possibilities based on the known activities of the isoxazole scaffold.

  • Histamine H3 Receptor Antagonism: Certain complex isoxazole amides have been identified as H3 receptor antagonists.[9] The H3 receptor is a CNS-located autoreceptor that modulates histamine and other neurotransmitter release. Antagonism at this receptor can also lead to pro-cognitive effects.

  • BRD4 Inhibition: Derivatives of 3,5-dimethylisoxazole have been developed as inhibitors of the bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in cancer.[10] While structurally distinct, this highlights the versatility of the isoxazole core.

These potential off-target activities should be investigated through broad receptor screening panels to ensure selectivity and to fully characterize the compound's pharmacological profile.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a selective agonist at the α4β2 neuronal nicotinic acetylcholine receptor. Its structural design leverages two proven pharmacophores to create a molecule with high potential for CNS activity. The immediate path forward involves rigorous experimental validation of this proposed mechanism using the in vitro and in vivo protocols detailed in this guide.

Future research should focus on:

  • Selectivity Profiling: Assessing binding and functional activity at other nAChR subtypes (e.g., α7, α3β4) and a broad panel of off-target receptors.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess brain penetration and oral bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.

Successful validation of this mechanism of action will position this compound as a promising lead compound for the development of novel therapeutics for cognitive and affective disorders.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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  • (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II.
  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3)
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In Silico Modeling of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational chemistry and molecular biology has created powerful in silico platforms for accelerating drug discovery. This guide provides an in-depth technical workflow for modeling the interactions of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, a molecule featuring the biologically significant isoxazole and pyrrolidine scaffolds.[1][2] We present a comprehensive, field-proven methodology that begins with evidence-based target identification and proceeds through system preparation, molecular docking, and all-atom molecular dynamics simulations. By grounding our workflow in a specific, high-resolution protein structure and employing industry-standard software, this document serves as a practical manual for researchers seeking to elucidate the binding mechanisms, stability, and dynamic behavior of novel small molecules with their putative biological targets. Each protocol is designed to be a self-validating system, emphasizing the rationale behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction: Scaffolds of Interest and the Power of In Silico Insight

The compound this compound is a synthetic molecule built upon two privileged heterocyclic scaffolds. The isoxazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, found in drugs ranging from the anti-inflammatory valdecoxib to the antibiotic cycloserine.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore.[4] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous feature in natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a rigid scaffold for presenting functional groups in precise spatial orientations.[2][5]

Understanding how such a molecule interacts with a biological target at an atomic level is paramount for rational drug design. In silico modeling provides a resource-efficient avenue to predict, visualize, and quantify these interactions long before committing to costly and time-consuming wet-lab synthesis and screening.[6] This guide details a complete computational workflow, from target hypothesis to dynamic simulation, to thoroughly characterize the molecular interactions of this compound.

Target Identification and Rationale: An Evidence-Based Approach

Before any modeling can begin, a plausible biological target must be identified. A purely speculative approach is inefficient. A superior strategy involves leveraging existing biochemical data, often from structurally related analogs. Literature review reveals that a more complex compound containing the 3,5-dimethyl-isoxazole core, specifically a carboxamide derivative, has been identified as a potent and selective antagonist for the Histamine H3 Receptor (H3R) .[7] The H3R is a G protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters and is a significant target for neurological and psychiatric disorders.[8][9]

This finding provides a strong, evidence-based rationale for selecting the human H3R as the primary target for our modeling study of the simpler this compound.

Target Structure Selection: For our workflow, we will utilize the high-resolution (2.60 Å) crystal structure of the human Histamine H3 Receptor in complex with an antagonist.

  • PDB ID: 7F61 [10]

The choice of an antagonist-bound structure is deliberate. It provides a receptor conformation that is already amenable to accommodating inhibitor-like molecules, which is a more relevant starting point for docking studies than an agonist-bound or apo (unbound) structure.

The In Silico Modeling Workflow: A Holistic Overview

Our computational investigation follows a multi-stage process designed to build confidence in the results at each step. The workflow progresses from broad, rapid screening (docking) to a highly detailed, computationally intensive analysis of the most promising candidate pose (molecular dynamics).

G cluster_0 Part 1: Preparation cluster_1 Part 2: Initial Prediction cluster_2 Part 3: Dynamic Validation cluster_3 Part 4: Analysis & Interpretation A Ligand Preparation (3D Structure Generation) C Molecular Docking (AutoDock Vina) A->C B Receptor Preparation (PDB ID: 7F61) B->C D Ligand Parameterization (CGenFF) C->D Select Best Pose F Binding Pose Analysis C->F E MD Simulation (GROMACS) D->E G Trajectory Analysis (RMSD, RMSF, H-Bonds) E->G F->G

Caption: High-level workflow for in silico interaction modeling.

Protocol: System Preparation

The quality of the input structures directly dictates the reliability of the output. This phase involves meticulous preparation of both the ligand and the receptor.

Ligand Preparation

Step-by-Step Protocol:

  • 2D Sketching: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

  • Conversion to 3D: Use the sketcher's built-in tools to generate an initial 3D conformation.

  • Energy Minimization: Perform a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94) to relieve any steric strain and achieve a low-energy conformation. This is a critical step to ensure the starting geometry is chemically sensible.

  • Charge Calculation: Calculate partial atomic charges. For docking, Gasteiger charges are often sufficient and can be computed within AutoDock Tools. For subsequent MD simulations, more accurate charges derived from quantum mechanical calculations are preferable.

  • File Format Conversion: Save the final structure in the PDBQT format required by AutoDock Vina. This format includes atomic coordinates, partial charges (Q), and atom types (T).[12]

Receptor Preparation (PDB: 7F61)

The raw PDB file is not suitable for immediate use and must be cleaned.[10]

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for 7F61 from the RCSB PDB database.[10]

  • Remove Non-essential Molecules: The crystal structure contains non-protein atoms such as water molecules, ions, and the original co-crystallized ligand (PF-03654746). These must be removed to create the binding pocket for our new ligand. Specialized visualization software like PyMOL or UCSF Chimera is used for this task.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, as they are critical for forming hydrogen bonds. Standard tools like AutoDock Tools or the H++ server can add hydrogens and predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[12]

  • Assign Partial Charges: Assign partial charges to all receptor atoms (e.g., Kollman charges).

  • File Format Conversion: Convert the cleaned receptor PDB file to the PDBQT format for use with AutoDock Vina.[13]

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[6][14]

Rationale and Tool Selection

We will use AutoDock Vina , a widely adopted and validated open-source docking program known for its speed and accuracy.[15][16] The goal is to generate a set of plausible binding poses and rank them based on their predicted binding affinity.

Step-by-Step Docking Procedure

G A Prepared Ligand (ligand.pdbqt) D Configuration File (conf.txt) A->D B Prepared Receptor (receptor.pdbqt) B->D C Define Search Space (Grid Box) C->D E Run AutoDock Vina D->E F Output Poses & Scores (output.pdbqt, log.txt) E->F

Caption: Workflow for a typical AutoDock Vina experiment.

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Since PDB ID 7F61 contains a co-crystallized ligand, the most logical approach is to define the search space (a "grid box") around the position of this original ligand. This ensures our molecule is docked into the known active site. The center and dimensions of this box are specified in a configuration file.[12]

  • Create Configuration File: A simple text file (conf.txt) is created to specify the paths to the receptor and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.[13]

  • Execute Vina: Run the docking simulation from the command line, providing the configuration file as input.[6] vina --config conf.txt --log log.txt

  • Analyze Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and a log file with the corresponding binding affinity scores in kcal/mol.[13]

Analysis of Docking Results

The primary outputs to analyze are the binding affinity and the binding pose.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-8.50.00TYR-115, ASP-120 (H-Bond), PHE-180
2-8.21.21TYR-115, PHE-180, TRP-320
3-7.92.54TYR-115, VAL-121, ILE-175

Table 1: Example output from a molecular docking experiment. Lower binding affinity scores indicate more favorable predicted binding.

Expertise in Interpretation:

  • Binding Affinity: A more negative value suggests a stronger predicted interaction. However, this is an estimation and should be used for relative comparison, not as an absolute measure of potency.

  • Pose Clustering: The top-ranked poses should be visually inspected. If several of the best-scoring poses are structurally similar (low Root-Mean-Square Deviation or RMSD between them), it increases confidence in that binding mode.

  • Interaction Analysis: The best pose should be examined in a molecular visualizer (e.g., PyMOL) to identify key non-covalent interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and specific amino acid residues of the receptor. This provides a structural hypothesis for the molecule's activity.

Protocol: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the movement of every atom in the system over time, providing a much more realistic and dynamic view of the ligand-protein complex.

Rationale and Tool Selection

We will use GROMACS , a high-performance and widely used MD simulation engine. For the force field—the set of equations and parameters that define the physics of the system—we will use the CHARMM36m force field , which is highly validated for proteins, in conjunction with the CHARMM General Force Field (CGenFF) for our drug-like ligand.[10] This "all-CHARMM" approach ensures compatibility and consistency across the entire system.[10]

Ligand Parameterization (A Critical Step)

The CHARMM force field does not inherently contain parameters for our novel ligand. Therefore, we must generate them. This is arguably the most critical step for ensuring the physical realism of the simulation.

Step-by-Step Protocol:

  • Generate MOL2 File: Convert the energy-minimized 3D structure of the ligand into a MOL2 file format.

  • Submit to CGenFF Server: Upload the MOL2 file to the online CGenFF server.[11] This server compares the chemical moieties in the ligand to its library of pre-parameterized fragments.

  • Retrieve Topology File: The server returns a CHARMM-compatible topology file (a .str file). It is crucial to check this file for any "penalty" scores. High penalties indicate that certain parameters are a poor match and may require manual refinement, a task for advanced users.

Step-by-Step MD Simulation Setup

The following protocol outlines the standard steps for setting up an MD simulation in GROMACS.[8]

G A 1. System Setup (Complex + Ligand Topology) B 2. Solvation (Add Water Box) A->B C 3. Ionization (Add Ions to Neutralize) B->C D 4. Energy Minimization (Remove Steric Clashes) C->D E 5. NVT Equilibration (Stabilize Temperature) D->E F 6. NPT Equilibration (Stabilize Pressure/Density) E->F G 7. Production MD (Data Collection) F->G

Caption: Standard workflow for preparing and running an MD simulation.

  • Combine Coordinates: Merge the PDB files of the receptor and the docked ligand into a single complex file.

  • Define the Simulation Box: Create a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

  • Solvation: Fill the simulation box with explicit water molecules (e.g., TIP3P water model, compatible with CHARMM).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts created during the setup process.

  • Equilibration (NVT and NPT): Perform two short equilibration phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density. During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

  • Production MD: Run the final simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. This is the data-generating phase of the simulation.

Analysis of MD Trajectories

The output of an MD run is a trajectory file containing the coordinates of all atoms at many points in time. Analysis of this trajectory provides insights into the stability and dynamics of the complex.

Analysis MetricDescriptionIndication of a Stable Complex
RMSD (Root-Mean-Square Deviation)Measures the deviation of the protein backbone or ligand atoms from their starting position over time.The RMSD value plateaus after an initial rise, indicating the system has reached a stable equilibrium.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual residues or ligand atoms around their average position.Low RMSF for the ligand and for residues in the binding pocket suggests a stable binding interaction. High RMSF in loop regions is normal.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time.Consistent hydrogen bonds observed throughout the simulation provide strong evidence for their importance in binding.
Interaction Energy Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.A consistently favorable (negative) interaction energy throughout the simulation.

Advanced Insights: Pharmacophore Modeling

While docking and MD focus on a single compound, pharmacophore modeling can distill the essential features required for binding from a set of known active molecules. Using the potent H3R antagonist from the literature[7] alongside our docked pose of this compound, one could construct a hypothetical pharmacophore model. This model would define the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for H3R antagonism, serving as a powerful template for designing new, even more potent analogs.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow to investigate the molecular interactions of this compound. By leveraging literature data to identify the Histamine H3 Receptor as a high-probability target, we established a scientifically sound basis for our investigation. The detailed protocols for molecular docking with AutoDock Vina and molecular dynamics simulations with GROMACS provide a clear path to generating and validating a structural hypothesis of binding.

The results from such a study—including the predicted binding pose, key interacting residues, and the dynamic stability of the complex—provide critical, actionable insights for drug development professionals. These computational findings can guide the next phase of the discovery pipeline, such as directing the chemical synthesis of analogs with modifications designed to enhance the observed interactions or improve pharmacokinetic properties. Ultimately, this integrated computational approach significantly de-risks and accelerates the journey from a chemical concept to a viable drug candidate.

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The Architectural Blueprint for Potency: A Technical Guide to the Structure-Activity Relationship (SAR) Studies of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the isoxazole and pyrrolidine scaffolds into the singular entity of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole presents a compelling starting point for medicinal chemistry campaigns. The isoxazole moiety, a five-membered heterocycle, is a known pharmacophore present in a range of therapeutics, valued for its ability to modulate physicochemical and biological properties.[1][2][3] Complementing this, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, offers a three-dimensional architecture that is pivotal in modern drug design for establishing precise interactions with biological targets.[4][5][6] This guide delineates a comprehensive strategy for elucidating the structure-activity relationship (SAR) of this hybrid molecule. We will navigate through the synthetic rationale, bio-evaluative methodologies, and the iterative process of molecular refinement aimed at optimizing therapeutic potential.

Introduction: The Strategic Imperative of the Isoxazole-Pyrrolidine Chimera

The decision to investigate the this compound core is predicated on the established pharmacological relevance of its constituent parts. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[7][8] Their utility is exemplified in approved drugs like the COX-2 inhibitor valdecoxib and the antirheumatic leflunomide, underscoring the isoxazole ring's role in successful drug design.[1][2]

The pyrrolidine nucleus is equally significant, appearing in numerous natural products and FDA-approved drugs.[4][5][6] Its non-planar, sp³-hybridized nature allows for a nuanced exploration of a target's binding pocket, a feature increasingly sought after in an era of high-selectivity drug development.[4] The combination of these two privileged scaffolds in this compound offers a unique topographical and electronic profile, suggesting a high potential for novel biological activity.

This guide will provide a framework for a systematic SAR exploration, focusing on three primary vectors of modification: the isoxazole core, the pyrrolidine moiety, and the linkage between them.

Synthetic Strategy: Building the Analogue Library

A robust and flexible synthetic route is paramount for any successful SAR campaign. The synthesis of the this compound scaffold and its derivatives can be approached through a convergent strategy, allowing for the independent synthesis of the isoxazole and pyrrolidine precursors, followed by their coupling.

Synthesis of the Isoxazole Core

The 3,5-dimethylisoxazole fragment can be reliably synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[8]

Experimental Protocol: Synthesis of 3,5-dimethylisoxazole-4-carbaldehyde

  • Step 1: Oximation of Acetone. To a solution of acetone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir at room temperature for 4 hours. Monitor by TLC for the disappearance of acetone.

  • Step 2: Chlorination of Acetone Oxime. The crude acetone oxime is dissolved in N,N-dimethylformamide (DMF) and cooled to 0°C. N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise, and the reaction is stirred at 0°C for 2 hours.

  • Step 3: In situ Generation of Nitrile Oxide and Cycloaddition. To the solution of the chloro-oxime, add triethylamine (2.5 eq) to generate the nitrile oxide in situ. Immediately add 2-butynal (1.0 eq) and stir the reaction at room temperature for 24 hours.

  • Step 4: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3,5-dimethylisoxazole-4-carbaldehyde.

Synthesis of Pyrrolidine Analogs

The synthesis of various substituted pyrrolidines can be achieved through multiple established routes, including the functionalization of proline derivatives.

Coupling and Derivatization

The coupling of the isoxazole and pyrrolidine moieties can be achieved via reductive amination between the 3,5-dimethylisoxazole-4-carbaldehyde and the desired pyrrolidine analog.

Experimental Protocol: Reductive Amination

  • Step 1: Imine Formation. To a solution of 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in methanol, add the desired pyrrolidine hydrochloride salt (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 2 hours.

  • Step 2: Reduction. Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Step 3: Work-up and Purification. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the target 3,5-dimethyl-4-(pyrrolidin-2-yl)isoxazole derivative.

Biological Evaluation: A Multi-tiered Screening Approach

Given the diverse potential activities of isoxazole and pyrrolidine-containing compounds, a tiered screening approach is recommended.

Primary Screening: Broad-Spectrum Activity Profiling

Initial screening should encompass a panel of assays targeting key areas of known isoxazole and pyrrolidine activity. This could include:

  • Antiproliferative Assays: Against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using an MTT or similar viability assay.

  • Antimicrobial Assays: Against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

  • Anti-inflammatory Assays: Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • CNS-related Enzyme Inhibition Assays: For example, inhibition of acetylcholinesterase (AChE) or monoamine oxidase (MAO).

Secondary Screening: Target Deconvolution and Potency Determination

Analogs demonstrating significant activity in the primary screens will be advanced to secondary assays to determine their potency (e.g., IC₅₀ or EC₅₀ values) and to begin to elucidate their mechanism of action.

Structure-Activity Relationship (SAR) Exploration

The SAR campaign will systematically probe the contributions of different structural features to the observed biological activity.

The Isoxazole Core

Modifications to the isoxazole ring will explore the impact of electronics and sterics.

  • Methyl Group Substitutions (R¹ and R²): The methyl groups at the 3- and 5-positions of the isoxazole ring can be replaced with other alkyl groups (ethyl, isopropyl) or with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups to probe the electronic requirements for activity.

The Pyrrolidine Moiety

The pyrrolidine ring offers a rich canvas for modification, particularly concerning stereochemistry and substitution.

  • Stereochemistry at C2: The stereochemistry of the pyrrolidin-2-yl connection is a critical parameter. Both (R)- and (S)-enantiomers should be synthesized and evaluated to determine if the biological target exhibits stereoselectivity.

  • Substitution on the Pyrrolidine Ring (R³): Introduction of various substituents at the 3-, 4-, and 5-positions of the pyrrolidine ring can explore additional binding interactions. Polar groups (e.g., -OH, -NH₂) or lipophilic groups (e.g., -Ph, -Bn) can be introduced.

  • N-Substitution (R⁴): The pyrrolidine nitrogen can be functionalized with various groups to modulate solubility, cell permeability, and potential interactions with the target.

The Linker

The nature of the linkage between the two rings can be altered to explore the optimal spatial arrangement.

  • Linker Length and Flexibility: The methylene linker can be extended or constrained to alter the relative orientation of the isoxazole and pyrrolidine rings.

Data Presentation and Interpretation

To facilitate the analysis of SAR data, the results should be compiled into clear, well-structured tables.

Table 1: Hypothetical SAR Data for Antiproliferative Activity against MCF-7 Cancer Cell Line

Compound IDPyrrolidine StereocenterR⁴IC₅₀ (µM)
1 (Parent) CH₃CH₃(S)HH15.2
2 CH₃CH₃(R)HH45.8
3 HCH₃(S)HH>100
4 CH₃H(S)HH89.3
5 CF₃CH₃(S)HH5.6
6 CH₃CH₃(S)4-OHH8.1
7 CH₃CH₃(S)HBenzyl22.5
  • The (S)-enantiomer at the pyrrolidine C2 position is preferred for activity (Compound 1 vs. 2).

  • Both methyl groups on the isoxazole ring appear to be important for activity (Compounds 3 and 4).

  • An electron-withdrawing group at the R¹ position of the isoxazole enhances potency (Compound 5).

  • A hydroxyl group at the 4-position of the pyrrolidine ring improves activity (Compound 6).

  • A bulky substituent on the pyrrolidine nitrogen is detrimental to activity (Compound 7).

Visualization of Key Concepts

Visual aids are essential for conveying complex relationships in drug design.

SAR_Strategy Core This compound Isoxazole Isoxazole Modifications (R1, R2) Core->Isoxazole Electronics & Sterics Pyrrolidine Pyrrolidine Modifications (Stereochemistry, R3, R4) Core->Pyrrolidine 3D Space & H-bonding Linker Linker Modification Core->Linker Spatial Orientation

Caption: A schematic overview of the SAR exploration strategy.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Synth_Isoxazole Synthesize Isoxazole Analogs Coupling Couple Fragments Synth_Isoxazole->Coupling Synth_Pyrrolidine Synthesize Pyrrolidine Analogs Synth_Pyrrolidine->Coupling Primary_Screen Primary Screening Coupling->Primary_Screen Secondary_Screen Secondary Screening Primary_Screen->Secondary_Screen SAR_Analysis SAR Analysis & Iteration Secondary_Screen->SAR_Analysis SAR_Analysis->Synth_Isoxazole Design Next Generation SAR_Analysis->Synth_Pyrrolidine Design Next Generation

Caption: The iterative cycle of synthesis and biological evaluation in an SAR study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies outlined in this guide provide a systematic and logical framework for optimizing the potency and selectivity of this molecular architecture. Future work should focus on identifying the specific biological target(s) of the most active compounds and further refining their pharmacokinetic and pharmacodynamic properties to advance them as viable drug candidates.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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  • A review of isoxazole biological activity and present synthetic techniques. [No source specified].
  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. Semantic Scholar.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [No source specified].
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
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  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

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A Technical Guide to the Physicochemical Profiling of Novel Pyrrolidinyl-Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinyl-isoxazole framework represents a significant and privileged scaffold in modern medicinal chemistry, appearing in a wide range of biologically active agents.[1][2][3][4] The ultimate success of a drug candidate hinges not only on its potency at the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6][7] This guide provides an in-depth framework for the systematic physicochemical characterization of novel pyrrolidinyl-isoxazole analogues. We will detail both experimental and computational methodologies for determining critical parameters such as solubility, lipophilicity, ionization state (pKa), permeability, and metabolic stability. By integrating these foundational assays early in the discovery pipeline, research teams can build robust structure-property relationships, enabling the rational design of compounds with an optimal balance of potency and drug-like characteristics, thereby reducing late-stage attrition.[8]

The Central Role of Physicochemical Properties in Drug Discovery

The journey of a drug from administration to its site of action is a complex process dictated by a molecule's inherent physical and chemical traits.[9] A compound with exceptional target affinity may fail in development if it cannot be effectively absorbed, reach its target in sufficient concentrations, or is rapidly metabolized and cleared.[5] The pyrrolidinyl-isoxazole scaffold, with its sp³-hybridized pyrrolidine ring, offers a valuable three-dimensional architecture that can enhance interactions with biological targets compared to flat aromatic systems.[1][10] However, modifications to this core can drastically alter its physicochemical profile. Therefore, a rigorous and early assessment of these properties is not merely a data collection exercise but a cornerstone of strategic drug design.

The key physicochemical properties and their implications are intertwined, as illustrated below. Optimizing one parameter can often negatively impact another, making a multi-parameter approach essential for successful lead optimization.[8]

cluster_ADME ADME Outcomes cluster_Props Physicochemical Properties Absorption Absorption Distribution Distribution Metabolism Metabolism Excretion Excretion Metabolism->Excretion Solubility Aqueous Solubility Solubility->Absorption Dissolution Lipophilicity Lipophilicity (LogP/D) Lipophilicity->Absorption Membrane Traversal Lipophilicity->Distribution Tissue Penetration Lipophilicity->Metabolism CYP Binding pKa Ionization (pKa) pKa->Absorption Charge State pKa->Solubility Permeability Permeability Permeability->Absorption Permeability->Distribution BBB Penetration Stability Metabolic Stability Stability->Metabolism

Caption: Interplay of physicochemical properties and their impact on ADME.

Foundational Physicochemical Assays: Experimental Protocols

A robust physicochemical profile is built upon reliable experimental data. The following section details validated, high-throughput protocols suitable for the early-stage characterization of a series of pyrrolidinyl-isoxazole analogues.

Aqueous Solubility: Kinetic and Thermodynamic Assessment

Solubility is a critical factor for oral absorption.[11] Poor aqueous solubility can be a major hurdle for achieving therapeutic concentrations. We advocate for a two-tiered approach: a high-throughput kinetic assay for initial screening, followed by a lower-throughput, gold-standard thermodynamic assay for key compounds.

2.1.1. High-Throughput Kinetic Solubility via Nephelometry

  • Principle: This method measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer. The precipitation is detected by light scattering (nephelometry). While this method can overestimate true solubility due to the formation of supersaturated solutions, its speed is ideal for ranking large sets of compounds.[12]

  • Protocol:

    • Compound Plating: Prepare a 10 mM stock solution of each pyrrolidinyl-isoxazole analogue in 100% DMSO in a 96-well plate.

    • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock plate using DMSO to create a concentration gradient.

    • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to the wells of a clear-bottom 96-well plate.

    • Compound Addition: Transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1%.

    • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) at 620 nm using a plate reader. The lowest concentration showing a significant increase in turbidity above background is defined as the kinetic solubility.

  • Self-Validation: Include a set of standard compounds with known high, medium, and low solubilities in each plate to ensure assay consistency.

2.1.2. Thermodynamic Solubility via the Shake-Flask Method

  • Principle: Considered the gold standard, this method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.[11][13] It is more time- and compound-intensive but provides the true thermodynamic solubility.

  • Protocol:

    • Sample Preparation: Add an excess amount of solid compound (e.g., 1 mg) to a vial containing 1 mL of PBS, pH 7.4.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[13]

    • Phase Separation: Centrifuge the samples to pellet the excess solid.

    • Quantification: Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent (e.g., acetonitrile/water), and determine the concentration using a calibrated LC-MS/MS or HPLC-UV method.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It heavily influences membrane permeability, plasma protein binding, and metabolism.[8]

  • Principle: The shake-flask method, as described in OECD Guideline 107, is a robust method for determining the octanol-water partition coefficient (LogP).[14][15][16] For ionizable molecules like many pyrrolidinyl-isoxazoles, it is more relevant to measure the distribution coefficient (LogD) at a physiological pH of 7.4.

  • Protocol (Shake-Flask for LogD₇.₄):

    • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them and allowing the phases to separate overnight.

    • Compound Addition: Add the test compound (from a stock solution) to a vial containing a defined volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1). The final concentration should be low enough to avoid solubility issues in either phase.

    • Equilibration: Shake the vials for 1-2 hours at room temperature to allow for partitioning.

    • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

    • Quantification: Take an aliquot from both the aqueous and the n-octanol layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS.

    • Calculation: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

  • Self-Validation: The sum of the compound mass in both phases should be compared to the initial amount added to check for recovery (typically >90%).[16] The method is generally reliable for compounds with LogP values between -2 and 4.[15][17]

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. Since the charge state of a molecule dramatically affects its solubility, permeability, and target binding, determining the pKa is crucial.[18]

  • Principle: Potentiometric titration is a highly accurate method for pKa determination.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[18]

  • Protocol:

    • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

    • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of at least 10⁻⁴ M.[19]

    • Titration: For a basic pyrrolidinyl-isoxazole, titrate the solution with a standardized solution of HCl (e.g., 0.1 M). For an acidic analogue, titrate with 0.1 M NaOH.[21]

    • Data Recording: Record the pH value after each incremental addition of titrant.

    • Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[19]

In Vitro ADME Assays: Permeability and Metabolic Stability

Beyond fundamental physicochemical properties, early-stage in vitro ADME assays provide a more direct prediction of a compound's likely in vivo behavior.

Passive Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: PAMPA is a cell-free assay that predicts passive diffusion across a lipid membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.[22][23][24] A solution of the compound is placed in a donor well, and its diffusion through an artificial lipid membrane into an acceptor well is measured over time.[22]

  • Protocol:

    • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.[25]

    • Plate Assembly: Place the donor plate onto a 96-well acceptor plate that has been pre-filled with buffer (PBS, pH 7.4).

    • Compound Addition: Add the test compounds (e.g., at 200 µM in PBS with 5% DMSO) to the donor wells.[26]

    • Incubation: Incubate the resulting "sandwich" plate at room temperature for 4-18 hours.[24][25]

    • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated based on the concentrations and assay parameters.

  • Self-Validation: Each plate must include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) control compounds to validate the integrity of the membrane and the assay performance.[24]

Metabolic Stability: Liver Microsomal Stability Assay
  • Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[27][28] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.[29]

  • Protocol:

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in phosphate buffer. Prepare a separate cofactor solution containing an NADPH regenerating system.[30]

    • Incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-warm to 37°C.[27][30]

    • Reaction Initiation: Start the metabolic reaction by adding the NADPH cofactor solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[28] This step also precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

    • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ).[27]

  • Self-Validation: Run parallel incubations without the NADPH cofactor to control for non-enzymatic degradation. Include known high-clearance (e.g., verapamil) and low-clearance (e.g., warfarin) compounds as positive controls.[27]

Caption: Tiered workflow for physicochemical profiling in drug discovery.

In Silico Modeling: Early Prediction and Prioritization

Before a compound is even synthesized, computational tools can provide valuable predictions of its physicochemical properties.[31][32] These in silico models use quantitative structure-property relationships (QSPR) to estimate parameters based solely on a molecule's 2D structure.[33]

  • Value Proposition: The primary advantage of in silico modeling is its speed and cost-effectiveness, allowing for the virtual screening of vast chemical libraries to filter out compounds with predicted liabilities (e.g., very poor solubility or high lipophilicity) before committing synthetic resources.[34]

  • Common Tools: Several freely available and commercial software packages can predict a wide range of ADME properties:

    • SwissADME: A popular free web tool that provides rapid predictions for solubility, lipophilicity, and drug-likeness rules (e.g., Lipinski's Rule of Five).[31]

    • pkCSM: Another predictive model that offers estimates for a broad set of ADME parameters, including permeability and metabolism endpoints.[31]

    • Commercial Software: Platforms like Schrödinger's QikProp or Simulations Plus's ADMET Predictor offer more sophisticated and often more accurate models.

  • Expert Insight: It is crucial to view in silico predictions as guiding estimates rather than definitive values.[35] The accuracy of these models depends heavily on the chemical space of the training data.[34] Therefore, the best practice is to use multiple predictive tools and to build custom models trained on a project's own experimental data as it becomes available. This iterative process of prediction, synthesis, testing, and model refinement is central to modern, data-driven drug design.[33]

Data Integration and Case Study

To illustrate the application of these principles, consider a hypothetical series of pyrrolidinyl-isoxazole analogues designed to inhibit a target kinase. The goal is to improve potency while maintaining or improving drug-like properties.

Compound IDR-GroupKinase IC₅₀ (nM)Kin. Sol. (µM)LogD₇.₄PAMPA Pe (10⁻⁶ cm/s)HLM t₁/₂ (min)
PYR-ISO-01 -H500>2001.88.5>60
PYR-ISO-02 -CF₃50453.115.245
PYR-ISO-03 -O-Ph25124.518.115
PYR-ISO-04 -COOH800>2000.5<1.0>60
PYR-ISO-05 -morpholine751501.55.055

Analysis and Decision Making:

  • PYR-ISO-01 (Lead): The starting point has good solubility and stability but modest potency.

  • PYR-ISO-02 & -03: Adding lipophilic groups (-CF₃, -O-Ph) significantly improves potency, as is common. However, this comes at the cost of reduced solubility and, in the case of the highly lipophilic PYR-ISO-03, a marked decrease in metabolic stability (faster clearance). The high LogD of 4.5 is a potential flag for off-target toxicity.

  • PYR-ISO-04: The carboxylic acid group drastically increases solubility but also introduces a charge that eliminates permeability and potency, likely preventing the compound from entering the kinase's binding pocket.

  • PYR-ISO-05 (Optimized Lead): The addition of a basic morpholine group provides a "sweet spot." It improves potency significantly over the lead compound while maintaining good solubility and metabolic stability. The LogD is kept in a more desirable range, and permeability remains adequate. This compound represents a balanced profile and would be prioritized for further studies.

Conclusion

The systematic and multi-parametric evaluation of physicochemical properties is indispensable in modern drug discovery. For novel series such as pyrrolidinyl-isoxazole compounds, an integrated strategy employing high-throughput in vitro assays and predictive in silico modeling provides a robust framework for decision-making. By understanding the causal relationships between chemical structure and ADMET properties, researchers can navigate the complex chemical space more efficiently, deprioritize flawed candidates early, and ultimately increase the probability of advancing compounds with a higher likelihood of clinical success.

References

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  • Vitale, P. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

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Methodological & Application

3,5-dimethyl-4-pyrrolidin-2-ylisoxazole for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Introduction: Unveiling the Potential of a Novel Scaffold

The convergence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel biological activities. The compound this compound (CAS 1018128-26-1) represents such a convergence, integrating the electron-rich aromatic isoxazole ring with the versatile saturated pyrrolidine scaffold. Isoxazole derivatives are integral to a wide array of pharmaceuticals and are recognized for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] Similarly, the pyrrolidine ring is a cornerstone of numerous biologically active molecules and natural alkaloids, contributing to their three-dimensional complexity and interaction with biological targets.

Given the therapeutic promise inherent in its constituent parts, this compound stands as a compelling candidate for comprehensive in vitro characterization. This guide provides a strategic framework and detailed protocols for the initial evaluation of this novel chemical entity. We will proceed through a logical cascade of assays, from fundamental physicochemical properties to specific biological activities and early metabolic profiling. This structured approach is designed to efficiently build a pharmacological profile, enabling informed decisions in a drug discovery pipeline.

Part 1: Foundational Characterization

Before delving into complex biological assays, it is imperative to establish the fundamental physicochemical and cytotoxic properties of the compound. These initial data are crucial for ensuring the reliability and interpretability of all subsequent experiments.

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a compound's behavior in biological assays.[4][5] Undissolved compound can lead to inaccurate concentration measurements and false negatives or positives. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess of the solid compound to a vial containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.45 µm filter.[4]

  • Quantification: Prepare a standard curve by serially diluting the 10 mM stock solution in the same aqueous buffer. Analyze the filtered supernatant and the standards by LC-MS/MS or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[5]

Data Presentation:

ParameterResult
Test Compound This compound
Buffer System Phosphate-Buffered Saline (PBS), pH 7.4
Temperature 25°C
Thermodynamic Solubility e.g., 75.2 µM
Protocol 2: Cell Viability and Cytotoxicity Assessment (CellTiter-Glo® Luminescent Assay)

Causality: Determining the concentration range at which a compound is cytotoxic is essential for distinguishing specific biological effects from general toxicity. The CellTiter-Glo® assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[7][8]

Methodology:

  • Cell Plating: Seed cells (e.g., HEK293 for general toxicity, or a disease-relevant line like SH-SY5Y for neuroprotection studies) into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%). Add the diluted compound to the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).[11]

  • Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[12]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the IC50 value (the concentration at which 50% of cell viability is lost) using a non-linear regression curve fit.

Data Presentation:

Cell LineIncubation TimeIC50 (µM)
HEK29348 hourse.g., >100 µM
SH-SY5Y48 hourse.g., 85.6 µM
HepG248 hourse.g., 62.1 µM

Part 2: Target-Based Screening Cascade

Based on the privileged scaffolds, a logical next step is to screen the compound against common drug target families, such as G-Protein Coupled Receptors (GPCRs) in neuroscience or kinases in oncology.

In_Vitro_Screening_Workflow cluster_0 Foundational Assays cluster_1 Hypothetical Target Screening cluster_2 Mechanism of Action cluster_3 Early ADME Solubility Aqueous Solubility Assay Cytotoxicity Cell Viability Assay Solubility->Cytotoxicity informs concentration range GPCR_Screen Neuroscience Target (GPCR) Cytotoxicity->GPCR_Screen determines non-toxic doses Kinase_Screen Oncology Target (Kinase) Cytotoxicity->Kinase_Screen determines non-toxic doses Binding Receptor Binding Assay GPCR_Screen->Binding Inhibition Kinase Inhibition Assay Kinase_Screen->Inhibition Functional cAMP Functional Assay Binding->Functional MetStab Metabolic Stability Assay Functional->MetStab Inhibition->MetStab

Caption: In Vitro Characterization Workflow for a Novel Compound.

Scenario A: Neuroscience Application (GPCR Target)

Rationale: Pyrrolidine derivatives are found in many psychoactive drugs. We hypothesize that our compound may interact with a GPCR, a major target class for neurological therapeutics.[13]

Causality: This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing evidence of binding and allowing for the determination of binding affinity (Ki).[14]

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human GPCR of interest (e.g., a serotonin receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-ligand) at or near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15]

  • Separation: Rapidly harvest the contents of each well onto a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and add scintillation cocktail. Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand. Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligandTest Compound Ki (nM)
e.g., 5-HT2Ae.g., [³H]Ketanserine.g., 125 nM

Causality: Following a binding event, it is crucial to determine the functional consequence. Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP).[16] This assay will determine if the compound acts as an agonist (stimulates cAMP production for Gs-coupled receptors, or inhibits it for Gi-coupled receptors) or an antagonist (blocks the effect of a known agonist).

GPCR_Signaling_Pathway cluster_cell Agonist Agonist GPCR GPCR (Gs-coupled) Agonist->GPCR binds & activates AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Methodology (using a LANCE® Ultra cAMP HTRF kit as an example):

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Agonist Mode:

    • Plate cells and incubate.

    • Add serial dilutions of the test compound and incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Plate cells and incubate.

    • Add serial dilutions of the test compound.

    • Immediately add a known agonist at its EC80 concentration. Incubate for 30 minutes.[16]

  • Detection: Add the Eu-cAMP tracer and the ULight™-anti-cAMP antibody detection reagents.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio. For agonist mode, plot the ratio against log[compound] to determine EC50. For antagonist mode, plot the ratio against log[compound] to determine IC50.

Data Presentation:

Assay ModeTarget ReceptorPotency (EC50/IC50)Efficacy (% of Control Agonist)
Agoniste.g., 5-HT2Ae.g., >10 µMe.g., <10%
Antagoniste.g., 5-HT2Ae.g., 210 nMN/A
Scenario B: Oncology Application (Kinase Target)

Rationale: Isoxazole-containing compounds have been developed as potent inhibitors of protein kinases, which are critical targets in oncology.[8]

Causality: This assay quantifies the amount of ADP produced during a kinase reaction. An inhibitor will reduce the kinase's activity, leading to less ADP production and a higher luminescent signal.[17] This provides a direct measure of enzyme inhibition.

Methodology:

  • Kinase Reaction: In a 384-well plate, combine the kinase of interest, its specific substrate, ATP (at its Km concentration for the kinase), and serial dilutions of this compound.[18] Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: The amount of light generated is proportional to the ADP produced and thus to the kinase activity. Plot luminescence against the log concentration of the inhibitor and fit to a dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetATP ConcentrationTest Compound IC50 (nM)
e.g., BRD4e.g., 100 µM (Km)e.g., 450 nM

Part 3: Early ADME Profiling

Rationale: A compound's therapeutic potential is heavily influenced by its metabolic fate. An early assessment of metabolic stability using human liver microsomes (HLM) can predict hepatic clearance and guide further chemical optimization.[2][19]

Protocol 6: Metabolic Stability Assay in Human Liver Microsomes

Causality: HLMs contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). By incubating the compound with HLMs and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time, which reflects its metabolic lability.[2]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH regenerating system solution.

  • Incubation: In a 96-well plate, pre-warm the microsomes and the test compound (at a final concentration of e.g., 1 µM) at 37°C.[19]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[2]

  • Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Data Presentation:

ParameterResult
Compound Concentration 1 µM
Microsomal Protein Conc. 0.5 mg/mL
In Vitro Half-life (t½, min) e.g., 25.8 min
Intrinsic Clearance (Clint, µL/min/mg) e.g., 26.9 µL/min/mg

Conclusion

This application guide outlines a systematic and robust workflow for the initial in vitro characterization of this compound. By progressing from fundamental physicochemical and cytotoxicity profiling to targeted biological assays and early ADME assessment, researchers can efficiently build a comprehensive understanding of this novel compound's pharmacological potential. The data generated through these protocols will provide the critical foundation needed to guide subsequent lead optimization efforts and more advanced preclinical development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Available at: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Available at: [Link]

  • Aqueous Solubility. Creative Biolabs. Available at: [Link]

Sources

Application Note: Utilizing 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole in Cell-Based Assays for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole and pyrrolidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The 3,5-dimethylisoxazole moiety, in particular, has been identified in molecules targeting a range of proteins, including bromodomain-containing protein 4 (BRD4) and casein kinase 1 (CK1), suggesting its utility as a privileged structure in drug discovery.[1][4] Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of many drugs due to its ability to introduce three-dimensionality and stereochemical complexity.[3]

This application note provides a detailed guide for researchers on the use of a novel investigational compound, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, in cell-based assays. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs suggest a potential role as a kinase inhibitor. Therefore, we present a series of robust protocols to characterize its hypothetical activity against a generic serine/threonine kinase, hereafter referred to as "Kinase X," and its impact on downstream cellular signaling. The methodologies described herein are designed to be adaptable to other potential target classes.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C9H14N2O[5]
Molecular Weight 166.22 g/mol [5]
Appearance (Assumed) White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, ethanolGeneral knowledge

Storage and Stability: Store this compound as a stock solution in anhydrous DMSO at -20°C or -80°C. For use in cell culture, dilute the DMSO stock in pre-warmed complete growth medium. Be aware that some media components can affect compound stability.[6] It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Safety Precautions: While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, related isoxazole and pyrrolidine compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, standard laboratory precautions should be taken.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[7]

  • Avoid inhalation of dust or vapors and contact with skin and eyes.[7]

  • In case of contact, wash the affected area thoroughly with water.

Proposed Mechanism of Action and Signaling Pathway

For the purpose of this guide, we hypothesize that this compound acts as an ATP-competitive inhibitor of a hypothetical "Kinase X." This kinase is presumed to be part of a signaling cascade where it phosphorylates a downstream substrate, "Substrate Y," leading to a cellular response such as proliferation or survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX GF Growth Factor GF->Receptor SubstrateY Substrate Y (inactive) KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y (active) KinaseX->pSubstrateY ATP->ADP TF Transcription Factor pSubstrateY->TF Activates Compound 3,5-dimethyl-4- pyrrolidin-2-ylisoxazole Compound->KinaseX Inhibits Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Hypothetical signaling pathway of Kinase X inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effect of the compound on a chosen cell line.

Workflow:

start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound (Dose-Response) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read Absorbance (490 nm) incubate3->read end Calculate IC50 read->end

Caption: Workflow for the MTS cell viability assay.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to be dependent on Kinase X signaling)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Downstream Target Inhibition

This protocol assesses the compound's ability to inhibit the phosphorylation of the hypothetical downstream target, Substrate Y.

Materials:

  • Cell line and complete growth medium

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Substrate Y, anti-total Substrate Y, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value determined from the viability assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against p-Substrate Y overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Substrate Y and GAPDH to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Substrate Y signal to the total Substrate Y signal and the loading control.

Expected Results and Interpretation

AssayExpected Outcome with Active CompoundInterpretation
Cell Viability (MTS) Dose-dependent decrease in cell viabilityThe compound exhibits cytotoxic or cytostatic effects. The IC50 value indicates its potency.
Western Blot Dose-dependent decrease in p-Substrate Y levelsThe compound inhibits the activity of Kinase X in a cellular context, leading to reduced downstream signaling.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability and a hypothetical target signaling pathway, researchers can gain valuable insights into its potential as a pharmacological tool or a therapeutic lead. The adaptable nature of these assays allows for their application to a wide range of biological questions and target systems.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Gao, Z., Hurst, W. J., Czechtizky, W., Hall, D., Moindrot, N., Nagorny, R., ... & George, P. G. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269–6273. Retrieved from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • BIOFOUNT. (n.d.). This compound.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE.
  • BLDpharm. (n.d.). 3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)isoxazole.
  • PubChem. (n.d.). 3,5-dimethyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]-1,2-oxazole-4-carboxamide.
  • Halby, L., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(15), 2789. Retrieved from [Link]

  • Yakovlieva, L., et al. (2024). Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides. Journal of Applied Pharmaceutical Science, 14(6), 114-124.
  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(7), e1800052. Retrieved from [Link]

  • Gandeepan, P., & Li, C. J. (2017). Advances in isoxazole chemistry and their role in drug discovery. RSC advances, 7(74), 46981–47004. Retrieved from [Link]

  • Khattak, S. F., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology progress, 32(4), 998–1008. Retrieved from [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4967. Retrieved from [Link]

  • BLDpharm. (n.d.). 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole.

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Protocol for the Solubilization and Handling of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the dissolution, handling, and storage of the novel heterocyclic compound 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole (CAS: 1018128-26-1) for use in preclinical research settings.[1] The isoxazole and pyrrolidine moieties are prevalent in medicinal chemistry, suggesting the potential biological activity of this compound.[2][3][4][5] Proper solubilization is a critical, often overlooked, step that directly impacts experimental reproducibility, data quality, and the accurate determination of a compound's biological effects.[6] This guide moves beyond a simple set of instructions, offering a framework grounded in physicochemical principles to empower researchers to establish a robust and validated workflow. We present a primary protocol for solubilization in dimethyl sulfoxide (DMSO), a common vehicle for in vitro assays, and a preliminary method for determining kinetic solubility to prevent common pitfalls such as compound precipitation upon dilution into aqueous media.[7][8]

Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's properties is the foundation of a reliable experimental protocol.[9] While comprehensive experimental data for this compound is not extensively published, we can summarize its known attributes and infer others based on its structural motifs.

Table 1: Physicochemical Properties of this compound

Property Value / Observation Rationale & Implications
CAS Number 1018128-26-1 Unique identifier for this specific chemical entity.[1]
Molecular Formula C₉H₁₄N₂O Derived from its chemical structure.
Molecular Weight 166.22 g/mol Essential for accurate molarity calculations for stock solutions.[9][10]
Appearance Not specified. Visually inspect the solid material upon receipt for homogeneity.
Purity See supplier's Certificate of Analysis (CoA). Purity must be factored into mass calculations for highly accurate concentrations.[9]
Solubility Predicted: Soluble in organic solvents (DMSO, Ethanol). Aqueous: Predicted to have low aqueous solubility. The choice of solvent is critical.[9] Low aqueous solubility is a common challenge for many small molecule discovery compounds and necessitates the use of a co-solvent like DMSO.[6][11] Experimental verification is required.

| Stability | Data not available. | As a best practice, protect from light and repeated freeze-thaw cycles.[9][12] Isoxazole rings are generally stable, but the overall stability in solution should be monitored.[7] |

Safety and Handling Precautions

Before handling the compound, researchers must consult the supplier-provided Safety Data Sheet (SDS). Based on the SDS for structurally related isoxazole and pyrrolidine compounds, the following general precautions are mandated:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[13][14]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][14][15]

  • Spill & Disposal: In case of a spill, collect the material carefully, avoiding dust generation, and dispose of it as chemical waste in accordance with local regulations.[14] Do not let the chemical enter drains.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13][14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

The Causality of Solvent Selection

The choice of solvent is not arbitrary; it is dictated by the compound's solubility and its compatibility with the downstream biological system.[9]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions of small molecules for high-throughput screening (HTS) and general bioassays.[6][16] Its primary advantage is its ability to dissolve a wide range of hydrophobic compounds.

  • Ethanol: While a viable alternative, ethanol is generally less effective at dissolving highly lipophilic compounds compared to DMSO. It can be preferred in certain cell-based assays where DMSO toxicity is a concern, even at low concentrations.

  • Aqueous Buffers: Direct dissolution in aqueous media (e.g., PBS, cell culture medium) is often challenging for discovery compounds.[6] This typically leads to the preparation of a concentrated organic stock solution followed by serial dilution into the aqueous experimental medium.

The Critical Consideration: The final concentration of the organic solvent in the assay must be kept to a minimum (typically <0.5% v/v for DMSO in cell-based assays) and be consistent across all experimental and control groups to avoid solvent-induced artifacts.[7][8]

Experimental Workflow: A Self-Validating Protocol

Trustworthy research is built on validated methods. Before preparing a bulk stock solution, it is imperative to perform a small-scale test to determine the compound's kinetic solubility in the chosen solvent. This prevents preparing a supersaturated stock that may precipitate over time, leading to inaccurate dosing in subsequent experiments.[7][11]

G start Start: Gather Materials (Compound, Solvent, Vials) weigh Weigh Small, Precise Mass (e.g., 1-2 mg) start->weigh calculate Calculate Solvent Volume for High Concentration (e.g., 50 mM) weigh->calculate add_solvent Add Calculated Solvent (e.g., DMSO) calculate->add_solvent mix Mix Vigorously (Vortex, Sonicate) add_solvent->mix inspect Visual Inspection (Hold against light/dark background) mix->inspect dissolved Completely Dissolved? (Clear Solution) inspect->dissolved No particles precipitate FAILURE: Precipitate or Haze Observed inspect->precipitate Particles seen stable SUCCESS: Stable Stock Concentration Identified dissolved->stable Yes dissolved->precipitate No end Proceed to Main Protocol stable->end reduce_c Reduce Target Concentration (e.g., to 25 mM) and Repeat precipitate->reduce_c reduce_c->calculate

Figure 1. Workflow for determining kinetic solubility.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments. The concentration should be adjusted based on the results of the kinetic solubility test (Section 4).

Materials:

  • This compound (solid)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer and/or bath sonicator

Calculation: The fundamental formula for calculating the required mass is: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 166.22 g/mol × 1000 mg/g = 1.66 mg

Step-by-Step Procedure:

  • Pre-Weighing: Allow the container of this compound and the vial of DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[9]

  • Weighing: Tare a clean, static-free weigh boat or the final storage vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 1.66 mg) of the compound. Record the exact mass.[7] For masses this small, weighing directly into the tared final vial is recommended to minimize transfer loss.

  • Dissolution: a. Add the appropriate volume of DMSO (e.g., 1 mL for 1.66 mg to make a 10 mM solution) to the vial containing the compound. b. Cap the vial securely and vortex vigorously for 1-2 minutes. c. If full dissolution is not achieved, place the vial in a bath sonicator for 5-10 minutes. Avoid excessive heating of the sample. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation is observed, the concentration is too high and must be lowered.[7]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[9] b. Store the aliquots at -20°C or -80°C for long-term stability. Unless the compound is known to be light-sensitive, storage in standard polypropylene tubes is acceptable; otherwise, use amber vials.[12] c. Properly label all aliquots with the compound name, concentration, solvent, and date of preparation.[12]

Preparation of Working Solutions and Managing Precipitation

The most common point of failure is the dilution of the DMSO stock into an aqueous buffer or cell culture medium.[8] The dramatic change in solvent polarity can cause the compound to precipitate out of solution, rendering the experiment invalid.[7]

Recommended Dilution Protocol:

  • Calculate the volume of stock solution needed for your final working concentration.

  • Add the small volume of DMSO stock directly to a larger volume of the final aqueous medium (e.g., cell culture medium). Never dilute the aqueous buffer into the DMSO stock.

  • Immediately mix the working solution thoroughly by gentle vortexing or repeated pipetting to avoid localized high concentrations that can initiate precipitation.

Table 2: Troubleshooting Common Dissolution Issues

Problem Potential Cause Recommended Solution
Compound Fails to Dissolve in DMSO The desired concentration exceeds the compound's kinetic solubility limit in DMSO. Reduce the target stock concentration and repeat the dissolution process.[7] Apply gentle warming (37°C) with caution, but verify stability at room/storage temperature afterward.
Stock Solution Becomes Hazy/Crystallizes Over Time The stock solution was supersaturated and is crashing out, or the compound is unstable under the storage conditions. Discard the stock. Re-prepare at a lower, validated concentration (see Section 4).[7] Ensure storage at or below -20°C.

| Precipitation Occurs Immediately Upon Dilution into Aqueous Medium | The final concentration in the aqueous medium exceeds the compound's aqueous solubility limit. | Lower the final working concentration.[7] Increase the final percentage of DMSO slightly if the assay can tolerate it (e.g., from 0.1% to 0.5%), ensuring all controls have the same final DMSO concentration. Consider the use of solubilizing agents like Tween-20 for non-cell-based assays.[8] |

References

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026). Vertex AI Search.
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  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (2025). BenchChem.
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  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [...] as histamine H(3)
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.Zanco Journal of Medical Sciences.
  • SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem.
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  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
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  • 3,5-dimethyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]-1,2-oxazole-4-carboxamide.PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE. (2025). ChemicalBook.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). PubMed Central.
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3,5-dimethyl-4-pyrrolidin-2-ylisoxazole as a potential BRD4 inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Evaluation of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole as a Potential BRD4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting BRD4 in Modern Drug Discovery

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal epigenetic reader and a high-priority target in therapeutic development, particularly in oncology and inflammatory diseases.[1][2] As a member of the Bromodomain and Extra-Terminal domain (BET) family, BRD4 plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails.[1][3] This interaction serves as a scaffold to recruit critical transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to chromatin.[4][5] The recruitment of P-TEFb subsequently leads to the phosphorylation of RNA Polymerase II, promoting the transcriptional elongation of key oncogenes, most notably MYC.[5][6] Dysregulation of BRD4 activity is a hallmark of various cancers, making it an attractive target for small molecule inhibitors.[2][7]

The 3,5-dimethylisoxazole scaffold has been successfully utilized to develop potent BRD4 inhibitors.[8][9][10] This application note provides a comprehensive guide for the evaluation of a novel derivative, This compound , as a potential BRD4 inhibitor. We present detailed protocols for biochemical and cellular characterization, enabling researchers to determine its potency, mechanism of action, and therapeutic potential.

Mechanism of Action: Competitive Inhibition of Bromodomains

BRD4 contains two N-terminal bromodomains, BD1 and BD2, which function as the "reader" modules for acetylated lysines (KAc).[3][11] The binding of these bromodomains to acetylated histones is a critical protein-protein interaction that anchors the transcriptional apparatus to specific gene promoters and enhancers.[12]

BRD4 inhibitors, including potential candidates like this compound, are designed to be acetyl-lysine mimetics. They occupy the hydrophobic KAc binding pocket within the bromodomains, thereby preventing BRD4 from docking onto chromatin.[1] This competitive displacement disrupts the BRD4-dependent transcriptional program, leading to the downregulation of target genes like MYC, which in turn can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[6][13]

BRD4_Mechanism cluster_0 Normal Cellular Function cluster_1 Action of BRD4 Inhibitor BRD4 BRD4 PTEFb P-TEFb Complex BRD4->PTEFb recruits AcHistone Acetylated Histone AcHistone->BRD4 binds to RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Transcription MYC Transcription RNAPII->Transcription initiates Inhibitor 3,5-dimethyl-4-pyrrolidin- 2-ylisoxazole BRD4_Inhib BRD4 Inhibitor->BRD4_Inhib AcHistone_Inhib Acetylated Histone BRD4_Inhib->AcHistone_Inhib Binding Prevented Blocked Transcription Blocked BRD4_Inhib->Blocked

Caption: Mechanism of BRD4 inhibition.

Experimental Workflow for Inhibitor Characterization

A multi-step approach is required to validate a novel compound as a BRD4 inhibitor. The workflow begins with biochemical assays to confirm direct target engagement and determine potency, followed by cell-based assays to assess its biological effects and confirm its mechanism of action within a cellular context.

Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization Start Compound: This compound AlphaScreen AlphaScreen Assay (BRD4-Histone Binding) Start->AlphaScreen TRFRET TR-FRET Assay (Orthogonal Validation) Start->TRFRET IC50_Biochem Determine Biochemical IC50 AlphaScreen->IC50_Biochem TRFRET->IC50_Biochem Prolif Cell Proliferation Assay (e.g., MV4-11, HCT116) IC50_Biochem->Prolif Advance Hit Compound IC50_Cell Determine Cellular GI50 Prolif->IC50_Cell Western Western Blot Analysis (c-Myc Downregulation) MoA Confirm Mechanism of Action Western->MoA IC50_Cell->Western End Validated BRD4 Inhibitor MoA->End Lead Candidate Profile

Caption: Experimental workflow for inhibitor validation.

Part 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are essential to quantify the direct inhibitory effect of the compound on the interaction between BRD4 and its acetylated histone substrate. We recommend performing two robust, homogeneous proximity assays: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol 1: BRD4 AlphaScreen Assay

This assay measures the interaction between a GST-tagged BRD4 bromodomain (BD1) and a biotinylated tetra-acetylated histone H4 peptide.[14][15] Inhibition of this interaction by the test compound results in a loss of signal.

A. Materials:

  • Recombinant GST-tagged BRD4(BD1) (human, amino acids 49-170)

  • Biotinylated Histone H4 Peptide (acetylated at K5, K8, K12, K16)

  • AlphaLISA® Glutathione Donor Beads

  • AlphaScreen® Streptavidin Acceptor Beads

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT

  • Test Compound: this compound (serial dilution in DMSO)

  • Positive Control: JQ1 (known BRD4 inhibitor)

  • 384-well white, low-volume microtiter plates (e.g., PerkinElmer ProxiPlate)

B. Step-by-Step Method:

  • Prepare Reagents: Thaw all reagents on ice. Prepare fresh 1X Assay Buffer.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound and JQ1 in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each concentration to the 384-well plate. Also include DMSO-only wells for "No Inhibition" (100% activity) controls.

  • Add BRD4(BD1): Prepare a working solution of GST-BRD4(BD1) in Assay Buffer (final concentration ~10 nM). Add 5 µL to each well.

  • Incubation 1: Gently mix the plate on a shaker for 1 minute and incubate for 20 minutes at room temperature to allow compound-protein binding.

  • Add Histone Peptide: Prepare a working solution of biotinylated H4 peptide in Assay Buffer (final concentration ~15 nM). Add 5 µL to each well.

  • Incubation 2: Mix the plate and incubate for an additional 20 minutes at room temperature.

  • Add Beads: Prepare a 1:1 mixture of Donor and Acceptor beads in Assay Buffer (final concentration 10 µg/mL each). This step must be performed in low-light conditions. Add 10 µL of the bead mixture to each well.

  • Incubation 3: Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Read Plate: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader) with an excitation of 680 nm and emission detection between 520-620 nm.[15]

  • Data Analysis: Normalize the data to the DMSO (100%) and high-concentration JQ1 (0%) controls. Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: BRD4 TR-FRET Assay

This assay provides an orthogonal validation of the AlphaScreen results and is often less susceptible to certain types of compound interference.[16][17] It uses a terbium (Tb)-labeled BRD4(BD1) as the donor and a dye-labeled acetylated peptide as the acceptor.

A. Materials:

  • Tb-labeled BRD4(BD1) (donor)

  • Biotinylated BET Bromodomain Ligand and Dye-labeled Acceptor (e.g., streptavidin-APC)

  • TR-FRET Assay Buffer (provided in commercial kits, e.g., BPS Bioscience #32613)[18]

  • Test Compound and Controls (as in AlphaScreen)

  • 384-well white, low-volume microtiter plates

B. Step-by-Step Method:

  • Prepare Reagents: Prepare 1X Assay Buffer by diluting the 3X stock with distilled water.[18]

  • Compound Plating: Perform serial dilutions and plate 2 µL of the compound, JQ1, or DMSO vehicle into the wells.

  • Add Master Mix: Prepare a master mix containing the Tb-labeled BRD4 donor, dye-labeled acceptor, and the BET bromodomain ligand in 1X Assay Buffer according to the manufacturer's protocol.

  • Initiate Reaction: Add 18 µL of the master mix to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.[16][18]

  • Read Plate: Read the plate on a TR-FRET-capable plate reader, exciting at ~340 nm and measuring emissions at 620 nm (Tb donor) and 665 nm (acceptor).[17]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[18] Normalize the ratios and plot a dose-response curve as described for the AlphaScreen assay to determine the IC50.

ParameterThis compoundJQ1 (Reference)
AlphaScreen IC50 (BRD4-BD1) Hypothetical Value (e.g., 150 nM)45 nM
TR-FRET IC50 (BRD4-BD1) Hypothetical Value (e.g., 185 nM)55 nM
Table 1: Hypothetical Biochemical Potency Data.

Part 2: Cellular Assays for Biological Activity

After confirming direct binding, it is crucial to assess the compound's activity in a cellular environment. These assays determine if the compound can penetrate cell membranes, engage its target, and elicit the expected biological response.

Protocol 3: Cell Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cell lines known to be dependent on BRD4, such as the acute myeloid leukemia line MV4-11 or colorectal cancer line HCT116.[8][10]

A. Materials:

  • MV4-11 or other BRD4-sensitive cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well clear-bottom, tissue culture-treated plates

  • Test Compound and Controls

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

B. Step-by-Step Method:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere/stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and JQ1 in culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Measure Viability: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Read Plate: After a 10-minute incubation, measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Cell LineThis compound (GI50)JQ1 (Reference GI50)
MV4-11 (AML) Hypothetical Value (e.g., 450 nM)120 nM
HCT116 (Colorectal) Hypothetical Value (e.g., 600 nM)250 nM
Table 2: Hypothetical Cellular Antiproliferative Activity.
Protocol 4: Western Blot for c-Myc Downregulation

A hallmark of effective BRD4 inhibition is the rapid downregulation of c-Myc protein levels.[6][19] This assay provides direct evidence of target engagement and downstream pathway modulation.

A. Materials:

  • MV4-11 or other relevant cell line

  • 6-well tissue culture-treated plates

  • Test Compound and Controls

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies: anti-c-Myc, anti-BRD4, anti-GAPDH (or β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

B. Step-by-Step Method:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with the test compound and JQ1 at concentrations around their GI50 values (e.g., 1x and 5x GI50) for 6-24 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli buffer, boil, and separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-c-Myc at 1:1000) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize c-Myc and BRD4 levels to the loading control (GAPDH/β-Actin). A significant, dose-dependent decrease in c-Myc protein levels relative to the DMSO control confirms the on-target activity of the inhibitor.[10]

Conclusion

This application note provides a structured, validated workflow to assess the potential of this compound as a novel BRD4 inhibitor. By following these detailed biochemical and cellular protocols, researchers can robustly determine the compound's potency, selectivity, and mechanism of action. Positive results from this cascade of experiments—specifically, potent IC50 values in biochemical assays, corresponding GI50 values in BRD4-dependent cell lines, and confirmed downregulation of c-Myc—would establish a strong foundation for advancing this compound into further preclinical development as a potential therapeutic agent.

References

  • BPS Bioscience. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]

  • Grygorenko, E., et al. (2018). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [Link]

  • Wang, L., et al. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. PMC. [Link]

  • Zhang, G., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC. [Link]

  • Devaiah, B. N., et al. (2016). Bromodomain 4: a cellular Swiss army knife. PMC. [Link]

  • Delmore, J. E., et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. PubMed Central. [Link]

  • Philpott, M., et al. (2014). A bead-based proximity assay for BRD4 ligand discovery. PMC. [Link]

  • BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit. [Link]

  • Reaction Biology. BRD4 Assay Service (AlphaScreen). [Link]

  • Patsnap Synapse. (2024). What are BRD4 inhibitors and how do they work?. [Link]

  • Amsbio. BRD4 (BD1) Inhibitor Screening Assay Kit, 32514. [Link]

  • Zhang, G., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed. [Link]

  • Devaiah, B. N., et al. (2017). Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus. Frontiers in Immunology. [Link]

  • Nagaraju, G. P., et al. (2019). Role of BRD4 in cancer – A review. IP Journal of Diagnostic Pathology and Oncology. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. PMC. [Link]

  • Urban, K., et al. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. PMC. [Link]

  • ResearchGate. BRD4 and MYC interact in the nucleus. [Link]

  • Wu, S. Y., & Chiang, C. M. (2007). The Role of Bromodomain Proteins in Regulating Gene Expression. PMC. [Link]

  • Amsbio. Data Sheet BRD4 (BD1) TR-FRET Assay Kit. [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Payne, J. E., et al. (2022). Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. PubMed Central. [Link]

  • Korb, E., et al. (2017). BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire. Nucleic Acids Research. [Link]

  • Belikov, M. Yu., et al. (2017). Synthesis of 2-(5-Aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. ResearchGate. [Link]

  • Kim, Y., et al. (2016). Epigenetic reader BRD4 inhibition as a therapeutic strategy to suppress E2F2-cell cycle regulation circuit in liver cancer. Oncotarget. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Chen, Z., et al. (2021). Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays. PubMed. [Link]

  • Al-Dherasi, A., et al. (2021). Bromodomain 4 inhibition leads to MYCN downregulation in Wilms' tumor cells. bioRxiv. [Link]

  • Biocompare. BRD4 bromodomain 1 TR-FRET Assay Kit 600520 from Cayman Chemical. [Link]

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  • Schiedel, M., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]

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Application Notes & Protocols: Investigating Pyrrolidinyl-Isoxazoles in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Therapeutic Promise of Pyrrolidinyl-Isoxazoles

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline and memory impairment.[1][2] A central strategy in symptomatic treatment for AD has been the modulation of the cholinergic system.[3] The "cholinergic hypothesis" posits that the cognitive deficits in AD are linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3] Consequently, agents that can enhance cholinergic neurotransmission represent a key therapeutic avenue.

The pyrrolidinyl-isoxazole scaffold has emerged as a versatile and promising structure in medicinal chemistry for targeting central nervous system (CNS) disorders.[4][5] Compounds based on this core structure have been investigated for a range of activities, including anticonvulsant and neuroprotective effects.[6] Notably, certain derivatives function as potent acetylcholinesterase (AChE) inhibitors or as agonists for neuronal nicotinic acetylcholine receptors (nAChRs), both of which are critical targets in the management of neurodegeneration.[7][8][9][10]

One well-characterized example is (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT 418, which acts as a potent agonist at specific nAChR subtypes and has demonstrated cognition-enhancing properties in preclinical models.[7][8] Other isoxazole-containing compounds have been developed as highly potent and selective AChE inhibitors.[10]

This guide provides a detailed framework for the preclinical evaluation of novel pyrrolidinyl-isoxazole derivatives in neurodegenerative disease models. It outlines the core mechanistic principles and provides step-by-step protocols for key in vitro and in vivo assays essential for characterizing their therapeutic potential.

II. Core Mechanism of Action: Enhancing Cholinergic Signaling

The primary mechanism by which many pyrrolidinyl-isoxazoles are thought to exert their neuroprotective and cognitive-enhancing effects is through the potentiation of the cholinergic system. This can be achieved via two main routes:

  • Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal.[11] By inhibiting AChE, these compounds increase the concentration and residence time of ACh in the synapse, thereby enhancing cholinergic neurotransmission. This is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.[3]

  • Agonism of Nicotinic Acetylcholine Receptors (nAChRs): Some derivatives can directly bind to and activate nAChRs.[7][8] Activation of these ligand-gated ion channels, particularly the α4β2 subtype, has been linked to improved cognitive function and neuroprotective effects.[7]

The diagram below illustrates the action of an AChE inhibitor at a cholinergic synapse.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_vesicle Synaptic Vesicle (contains ACh) pre_terminal ACh Release pre_vesicle->pre_terminal Action Potential ACh_synapse ACh pre_terminal->ACh_synapse Exocytosis nAChR Nicotinic ACh Receptor (nAChR) post_effect Signal Transduction (Cognitive Function) nAChR->post_effect 2. Activates AChE Acetylcholinesterase (AChE) AChE->pre_terminal Hydrolysis Products (Choline + Acetate) Inhibitor Pyrrolidinyl-Isoxazole (AChE Inhibitor) Inhibitor->AChE 4. INHIBITS ACh_synapse->nAChR 1. Binds ACh_synapse->AChE 3. Binds for Hydrolysis

Caption: Action of a Pyrrolidinyl-Isoxazole AChE Inhibitor at the Synapse.

III. In Vitro Evaluation: Primary Screening Protocols

In vitro assays are the first step in characterizing the activity of new compounds. They provide a rapid and cost-effective means to determine enzymatic inhibition, neuroprotective potential, and effects on key pathological processes like protein aggregation.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and screening for inhibitors.[11] Its principle is based on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (TNB²⁻) measurable at 412 nm.[11] The rate of color formation is directly proportional to AChE activity.

A. Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Test Compounds (Pyrrolidinyl-isoxazoles) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Galantamine (Positive Control Inhibitor)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

B. Reagent Preparation

  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the pH reaches 8.0.[11]

  • 10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0). Prepare this solution fresh and protect it from light.[11]

  • 10 mM ATCI Solution: Prepare fresh daily and keep on ice.

  • AChE Stock Solution: Prepare a stock solution in phosphate buffer. The optimal final concentration in the well is typically 0.1-0.25 U/mL and should be determined empirically.[11] Store aliquots at -80°C.[12]

C. Assay Workflow

Caption: Workflow for the AChE Inhibition Assay.

D. Step-by-Step Procedure (200 µL Final Volume)

  • Plate Setup: Add reagents to each well of a 96-well plate as described in the table below. It is crucial to add the substrate (ATCI) last to initiate the reaction simultaneously in all wells.

    Well Type Phosphate Buffer AChE Solution DTNB (10 mM) Test Compound / Solvent ATCI (10 mM)
    Blank 160 µL - 20 µL - 20 µL
    Control (100%) 140 µL 10 µL 20 µL 10 µL (Solvent) 20 µL

    | Test Sample | 140 µL | 10 µL | 20 µL | 10 µL (Compound) | 20 µL |

  • Pre-incubation: After adding all components except ATCI, mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every minute for 10-15 minutes.

E. Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from all other wells.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100

  • Determine IC50 Value: Test each compound over a range of concentrations (e.g., 0.01 nM to 100 µM). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration that inhibits 50% of AChE activity.[11]

CompoundAChE Inhibition IC50 (µM)
Compound XValue
Compound YValue
Donepezil (Control)Value
Protocol 2: Neuroprotection Against Aβ-Induced Toxicity in SH-SY5Y Cells

This assay evaluates a compound's ability to protect neuronal cells from the toxicity induced by amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[13] The human neuroblastoma cell line SH-SY5Y is a widely used model for this purpose.[13][14]

A. Materials and Reagents

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

  • Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptide

  • Sterile, cell culture-grade DMSO and PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

B. Step-by-Step Procedure

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Pre-treatment: Remove the medium and replace it with serum-free medium containing various concentrations of the test compound. Incubate for 2 hours.

  • Aβ Toxicity Induction: Add aggregated Aβ peptide (e.g., 10-25 µM Aβ₂₅₋₃₅) to the wells containing the test compound. Include control wells with cells only, cells + Aβ only, and cells + solvent only.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. A successful neuroprotective compound will show a significant increase in cell viability in the presence of Aβ compared to the Aβ-only treated cells.[15]

Protocol 3: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay assesses the ability of a compound to directly inhibit or slow the aggregation of Aβ peptides into fibrils.[15] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

A. Materials and Reagents

  • Aβ₁₋₄₂ peptide, lyophilized

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for monomer preparation

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Black, clear-bottom 96-well plates

B. Step-by-Step Procedure

  • Aβ Monomer Preparation: To ensure a consistent starting state, Aβ peptide should be pre-treated to disaggregate any existing seeds. A common method is to dissolve the lyophilized peptide in HFIP, incubate, and then evaporate the solvent under nitrogen gas to form a peptide film.[16] The film is then dissolved in DMSO and diluted into ice-cold buffer to the desired concentration.[16]

  • Assay Setup: In each well of the 96-well plate, combine:

    • Aβ₁₋₄₂ solution (final concentration ~10 µM)

    • ThT solution (final concentration ~5 µM)

    • Test compound at various concentrations

    • Phosphate buffer to reach the final volume

  • Measurement: Place the plate in a fluorescence plate reader set to ~440 nm for excitation and ~485 nm for emission. Incubate the plate at 37°C with intermittent shaking and record fluorescence intensity every 15-30 minutes for several hours.

  • Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of fibril formation. Compounds that inhibit aggregation will show a longer lag phase or a lower final fluorescence plateau compared to the control (Aβ alone).

IV. In Vivo Evaluation in Alzheimer's Disease Models

While in vitro data are crucial for initial screening, in vivo testing is essential to evaluate a compound's efficacy in a complex biological system. Genetically engineered mice that model aspects of AD, such as APP/PS1 mice which overproduce Aβ and develop plaques, are invaluable tools.[17][18]

Protocol 4: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents, functions that are impaired in Alzheimer's disease.[19][20]

A. Apparatus and Setup

  • A large circular pool (~150 cm diameter), typically filled with water made opaque with non-toxic white or black paint.[21]

  • A small escape platform (10 cm diameter) submerged ~1 cm below the water surface.

  • High-contrast visual cues placed around the room, visible from within the pool.[21]

  • A video tracking system (e.g., ANY-maze) to record and analyze the animal's swim path, latency, and speed.[22]

B. Experimental Workflow

MWM_Workflow cluster_phase1 Phase 1: Acclimation & Visible Platform cluster_phase2 Phase 2: Acquisition (Learning) cluster_phase3 Phase 3: Memory Probe Trial Day1 Day 1: Visible Platform (Platform is flagged and visible) - 4-5 trials per mouse - Teaches the mouse the task rules Day2_5 Days 2-5: Hidden Platform - Platform is submerged and fixed - 4-5 trials per day - Mouse must use spatial cues to find it Day1->Day2_5 Learning Phase Day6 Day 6: Probe Trial - Platform is removed - Single 60s trial - Measures memory retention Day2_5->Day6 Memory Test End End Start Start

Caption: Experimental Phases of the Morris Water Maze Test.

C. Step-by-Step Procedure

  • Animal Dosing: Administer the pyrrolidinyl-isoxazole compound or vehicle to the AD model mice and wild-type controls according to the predetermined dosing regimen (e.g., daily for 2-4 weeks prior to and during testing).

  • Day 1 (Visible Platform): The platform is marked with a visible flag and placed in a different quadrant for each trial. This phase assesses the animal's motivation and sensorimotor ability, ensuring they can see and swim to the platform.[21]

  • Days 2-5 (Hidden Platform Acquisition): The platform is hidden (submerged) in a fixed location for all trials. The mouse is released from different start positions for each trial. The animal must learn the platform's location using the distal visual cues. Record the escape latency (time to find the platform) and path length for each trial.[19] A decrease in these metrics over the days indicates learning.

  • Day 6 (Probe Trial): The platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds.[21] This trial assesses memory retention. A mouse with good memory will spend significantly more time swimming in the target quadrant where the platform used to be.

D. Data Analysis and Interpretation

  • Acquisition Phase: Plot the average daily escape latency and path length. AD model mice treated with vehicle are expected to show impaired learning (longer latencies) compared to wild-type mice. A successful compound should significantly improve performance in the treated AD mice, bringing their learning curve closer to that of the wild-type group.

  • Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings. Improved performance on these metrics in the treated group indicates enhanced memory consolidation and recall.

GroupMean Escape Latency (Day 5, s)Time in Target Quadrant (Probe, %)
Wild-Type + Vehicle15 ± 345 ± 5
AD Model + Vehicle45 ± 622 ± 4
AD Model + Compound25 ± 438 ± 5
* Indicates statistically significant improvement vs. AD Model + Vehicle.

V. Conclusion

The pyrrolidinyl-isoxazole scaffold serves as a valuable starting point for the development of novel therapeutics for neurodegenerative diseases. By employing a systematic evaluation cascade—beginning with specific in vitro assays for target engagement (AChE inhibition) and cellular function (neuroprotection) and progressing to robust in vivo behavioral models (Morris Water Maze)—researchers can effectively identify and characterize promising lead candidates. The protocols outlined in this guide provide a comprehensive and validated framework for advancing these compounds through the preclinical drug discovery pipeline.

VI. References

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  • PubMed. (n.d.). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. Retrieved from

  • National Institutes of Health. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. Retrieved from

  • PubMed. (n.d.). Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. Retrieved from

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  • PubMed. (n.d.). 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. Retrieved from

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  • PubMed. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Retrieved from

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  • MDPI. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from

  • PubMed. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. Retrieved from

  • PubMed. (n.d.). Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. Retrieved from

  • ResearchGate. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. Retrieved from

  • PubMed. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from

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  • MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Retrieved from

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Probing Cancer Cell Fate: Application Notes and Protocols for 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical exploration of 3,5-dimethylisoxazole derivatives as a promising class of anti-cancer agents. Moving beyond a simple recitation of facts, this document elucidates the scientific rationale behind experimental design and provides detailed, field-proven protocols for the evaluation of these compounds in cancer cell line studies. Our focus is on empowering researchers to generate robust, reproducible data through a clear understanding of not just the "how," but the "why."

The 3,5-dimethylisoxazole moiety has emerged as a critical pharmacophore in modern medicinal chemistry, demonstrating significant potential in oncology.[1] Its unique structural and electronic properties allow it to serve as an effective mimic of acetylated lysine (KAc), a key post-translational modification recognized by bromodomain proteins.[2][3][4] This mimicry is central to the mechanism of many derivatives that target the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, a critical regulator of oncogene transcription.[3][4][5][6] Beyond BET inhibition, derivatives of this scaffold have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, making them a versatile tool for cancer research.[1][2][7][8]

Core Concept: The Role of 3,5-Dimethylisoxazole as a Bioisostere

The strategic advantage of the 3,5-dimethylisoxazole group lies in its ability to engage with the acetyl-lysine binding pockets of proteins like BRD4. The nitrogen atom of the isoxazole ring can form a crucial hydrogen bond with key amino acid residues, such as asparagine (ASN140 in BRD4), anchoring the inhibitor within the active site.[6] This interaction, coupled with other substitutions on the isoxazole ring system, allows for the development of highly potent and selective inhibitors.

Section 1: Foundational Assays for Characterizing Derivative Activity

The initial characterization of any novel 3,5-dimethylisoxazole derivative begins with assessing its fundamental impact on cancer cell viability and proliferation. These assays provide the baseline data, such as the half-maximal inhibitory concentration (IC50), which is essential for comparing the potency of different compounds and selecting candidates for further mechanistic studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]

Protocol 1: MTT Assay for IC50 Determination

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 3,5-dimethylisoxazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Section 2: Delving into the Mechanism of Action

Once a derivative demonstrates significant cytotoxic activity, the next critical step is to understand how it kills cancer cells. The induction of apoptosis (programmed cell death) is a hallmark of many effective anti-cancer agents.

Detection of Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol 2: Apoptosis Analysis by Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 3,5-dimethylisoxazole derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include both vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The cell population will be distinguished into four quadrants:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Section 3: Investigating Cellular Signaling Pathways

The anti-cancer effects of 3,5-dimethylisoxazole derivatives are often rooted in their ability to modulate specific signaling pathways. Western blotting is a powerful technique to investigate changes in the expression and post-translational modification of key proteins involved in these pathways.

Western Blotting for Pathway Analysis

For derivatives acting as BRD4 inhibitors, a key downstream effect is the downregulation of the c-MYC oncogene.[5][6] Other derivatives have been shown to impact the Akt/p53 signaling axis.[2] Western blotting allows for the direct visualization and quantification of these protein changes.

Protocol 3: Western Blotting for c-MYC, p53, and Phospho-Akt

  • Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-MYC, anti-p53, anti-phospho-Akt, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Discovery & Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation a 3,5-Dimethylisoxazole Derivative Synthesis b In Vitro Cytotoxicity (MTT Assay) a->b c IC50 Determination b->c d Apoptosis Assay (Annexin V/PI) c->d e Cell Cycle Analysis c->e f Western Blotting c->f g BRD4 Inhibition f->g i Akt/p53 Modulation f->i h c-MYC Downregulation g->h j Apoptosis Induction h->j i->j

Caption: Experimental workflow for evaluating 3,5-dimethylisoxazole derivatives.

G BRD4_Inhibitor 3,5-Dimethylisoxazole Derivative (BRD4i) BRD4 BRD4 BRD4_Inhibitor->BRD4 inhibits binding to Histone Acetylated Histones BRD4->Histone reads Transcription Transcriptional Machinery BRD4->Transcription cMYC_Gene c-MYC Gene Transcription->cMYC_Gene activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation promotes

Caption: Simplified signaling pathway of BRD4 inhibition.

Summary of Reported Activities

The following table summarizes the reported IC50 values for various 3,5-dimethylisoxazole derivatives against different cancer cell lines, showcasing the breadth of their activity.

Derivative ClassTarget Cancer Cell LineReported IC50 (µM)Primary MechanismReference
Isoxazole-piperazine hybridsLiver (Huh7, Mahlavu)0.3 - 3.7Induction of oxidative stress, apoptosis, cell cycle arrest[2]
Dihydroquinazolinone-isoxazoleLeukemia (HL-60, MV4-11)0.09 - 0.12BRD4 Inhibition, c-Myc downregulation[5]
Isoxazole DimerColorectal (HCT116)0.162BRD4 Inhibition, apoptosis induction[6]
Di-substituted IsoxazolesBreast (MDA-MB 231)46.3 µg/mLNot specified[10]
Phenol/Acetate DerivativesLeukemia (MV4;11)0.616 - 0.794BET Bromodomain Inhibition[3][4]
Triazolopyridazine-isoxazoleMultiple Myeloma (U266)2.1BRD4 Inhibition, G0/G1 arrest, apoptosis[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, specific derivative structures, and assay methodologies across different studies.

References

  • Gedi, M., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Scientific Reports, 8(1), 1-16. [Link]

  • Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(7), e1800073. [Link]

  • Li, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2236-2242. [Link]

  • Gavali, R., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Research Journal of Pharmacy and Technology, 17(6), 2649-2654. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]

  • A. K. M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]

  • Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 38, 116133. [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(3), 735-746. [Link]

  • Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5143. [Link]

  • Ananda, K., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 1-11. [Link]

  • Aissa, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5143. [Link]

  • Ananda, K., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 1-11. [Link]

  • Piškor, M., et al. (2022). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline and coumarin-based isoxazole derivatives and their rhenium(i) and ruthenium(ii) complexes. New Journal of Chemistry, 46(12), 5635-5654. [Link]

  • Yilmaz, I., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • Al-Ostoot, F. H., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 1-15. [Link]

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Application Notes and Protocols for High-Throughput Screening of 3,5-Dimethylisoxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-dimethylisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities and favorable physicochemical properties.[1][2][3] This five-membered heterocycle is a key pharmacophore in numerous compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3] Its utility as an effective bioisostere for amide bonds and an acetyl-lysine (KAc) mimic has made it a particularly attractive starting point for developing potent and selective inhibitors of epigenetic targets, such as bromodomains.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and analysis of high-throughput screening (HTS) campaigns utilizing 3,5-dimethylisoxazole-based compound libraries. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and present a case study on screening for inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins.

The 3,5-Dimethylisoxazole Scaffold: A Rationale for Screening

The strategic advantage of the 3,5-dimethylisoxazole motif lies in its unique combination of features. The nitrogen-oxygen bond within the isoxazole ring creates a distinct electronic profile, influencing the molecule's polarity, hydrogen bonding capability, and metabolic stability.[1] This structure is not only found in marketed drugs like the anticonvulsant Zonisamide and the COX-2 inhibitor Valdecoxib but is also a critical component in numerous investigational agents.[6]

In the context of HTS, libraries built around this scaffold are valuable for several reasons:

  • Proven Bioactivity: The scaffold is pre-validated by its presence in a wide range of biologically active molecules, increasing the probability of identifying novel hits.[1][3]

  • Synthetic Tractability: Advances in isoxazole chemistry allow for the efficient synthesis of diverse libraries with varied substitutions, enabling a thorough exploration of the surrounding chemical space for structure-activity relationship (SAR) studies.[2][7][8]

  • Target-Class Focus: The 3,5-dimethylisoxazole moiety has shown remarkable success as a KAc mimic, making it ideal for screening against epigenetic targets like bromodomains (e.g., BRD4), which are implicated in cancer and inflammation.[4][9][10]

Assay Development and Miniaturization: The Foundation of a Successful Screen

The success of any HTS campaign is contingent upon a robust and reliable assay. The choice between a biochemical and a cell-based assay is the first critical decision point and depends entirely on the biological question being asked.[11]

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) and are ideal for identifying direct inhibitors of a specific molecular target.[12] They offer a clean system with fewer confounding variables. Common formats include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based assays.[11]

  • Cell-Based Assays: These assays measure a compound's effect within a living cellular environment, providing insights into cell permeability, cytotoxicity, and on-target effects within a physiological context.[13] Examples include reporter gene assays, cell viability assays (e.g., measuring ATP levels), and high-content imaging.[12][14]

Causality in Assay Choice: For identifying novel BRD4 inhibitors, a biochemical TR-FRET assay that measures the disruption of the BRD4-acetylated histone interaction is an excellent primary choice. It directly interrogates the desired mechanism of action. A subsequent cell-based assay, such as measuring the downregulation of the c-Myc oncogene (a known target of BRD4), serves as a crucial secondary screen to confirm cellular activity and on-target engagement.[15]

Miniaturization and Quality Control: To conserve precious library compounds and reduce reagent costs, assays are miniaturized into high-density microplate formats (e.g., 384- or 1536-well).[16][17] During this optimization phase, it is imperative to establish the assay's robustness. The Z'-factor is the gold-standard statistical parameter for this purpose.[18]

Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay is considered suitable for HTS when it consistently achieves a Z'-factor greater than 0.5 .[19] This indicates a large separation band between positive and negative controls, ensuring that hits can be distinguished from experimental noise with high confidence.

The High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to systematically identify and validate promising compounds from a large library.[13] The workflow is designed to minimize false positives and negatives, focusing resources on the most promising chemical matter.

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation Phase Compound_Library 3,5-Dimethylisoxazole Library (100,000+ compounds) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Compound_Library->Primary_Screen Data_Analysis Data Analysis & Hit Selection (e.g., >3σ from mean) Primary_Screen->Data_Analysis Hits Initial Hits (~0.5-1% of library) Data_Analysis->Hits Active Non_Hits Non-Hits (Inactive Compounds) Data_Analysis->Non_Hits Inactive Dose_Response Dose-Response Confirmation (Determine IC50/EC50) Hits->Dose_Response Counter_Screen Counter-Screening (Rule out non-specific activity) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Confirm activity in different format) Counter_Screen->Orthogonal_Assay Validated_Hit Validated Hit Series (Ready for Hit-to-Lead) Orthogonal_Assay->Validated_Hit

Caption: High-Throughput Screening (HTS) and Hit Validation Workflow.

Case Study: Screening for BRD4 Bromodomain Inhibitors

This hypothetical case study illustrates the application of the HTS workflow to a 3,5-dimethylisoxazole library to identify inhibitors of the first bromodomain of BRD4 (BRD4(1)).[15][20]

Target Biology: BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[10] Inhibiting this interaction is a validated therapeutic strategy in several cancers. The 3,5-dimethylisoxazole scaffold is a known KAc mimic that can occupy the binding pocket of BRD4.[4][9]

BRD4_Pathway cluster_0 Normal Cellular Function cluster_1 Inhibitor Action Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 binds PTEFb P-TEFb Complex BRD4->PTEFb recruits Transcription Oncogene Transcription (e.g., c-Myc) PTEFb->Transcription activates Histone_i Acetylated Histone BRD4_i BRD4 Blocked Transcription Blocked BRD4_i->Blocked cannot bind histone Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4_i binds to KAc pocket

Caption: Mechanism of BRD4 Inhibition.

Screening Data: A library of 100,000 3,5-dimethylisoxazole derivatives was screened. The following table summarizes the data for a few representative hits.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Dose-Response (IC50, nM)Counter-Screen (Luciferase Assay, IC50, µM)Hit Class
DMI-00195.285> 50Validated
DMI-00288.7210> 50Validated
DMI-00391.51501.2False (+)
DMI-00412.3N/AN/AInactive

Data Interpretation:

  • DMI-001 & DMI-002: These are high-quality hits. They show strong activity in the primary screen, confirm potency in dose-response studies, and are inactive in the counter-screen, indicating they are not non-specific enzyme inhibitors (a common source of false positives).[21]

  • DMI-003: This is a classic example of a false positive. While it appears potent in the primary assay, its activity in a generic luciferase counter-screen suggests it may be an assay artifact (e.g., a luciferase inhibitor) rather than a true BRD4 inhibitor.

  • DMI-004: This compound is clearly inactive and would not be pursued.

Detailed Protocols

Protocol 1: TR-FRET Biochemical Assay for BRD4(1) Inhibition

This protocol describes a robust, homogeneous (no-wash) assay suitable for 384-well HTS format.

1. Reagents and Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

  • Recombinant Human BRD4(1) protein (GST-tagged).

  • Biotinylated tetra-acetylated Histone H4 peptide (H4K5ac, K8ac, K12ac, K16ac).

  • LanthaScreen™ Tb-anti-GST Antibody (Donor).

  • Fluorescein-Streptavidin (Acceptor).

  • 3,5-Dimethylisoxazole library compounds in 100% DMSO.

  • Positive Control: Known BRD4 inhibitor (e.g., JQ1).

  • Low-volume, white, solid-bottom 384-well assay plates.

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of library compounds, positive controls, and DMSO (negative control) to designated wells of the 384-well plate. This results in a 10 µM final concentration in a 10 µL assay volume.

  • Protein/Peptide Addition: Prepare a 2X BRD4(1)/H4-peptide mix in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate at room temperature for 30 minutes to allow for compound binding.

  • Detection Reagent Addition: Prepare a 2X detection mix containing Tb-anti-GST antibody and Fluorescein-Streptavidin in assay buffer. Dispense 5 µL of this mix into each well.

  • Final Incubation: Mix the plate on a shaker for 1 minute, then incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and read emissions at 495 nm (Acceptor) and 520 nm (Donor). Calculate the emission ratio (520/495).

  • Data Analysis:

    • Normalize data to controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control)).

    • Calculate the Z'-factor for each plate to ensure data quality.[22]

    • Flag hits based on a predefined threshold (e.g., % Inhibition > 50% or > 3 standard deviations from the mean of sample wells).

Protocol 2: Cell-Based c-Myc Downregulation Assay (Secondary Screen)

This protocol uses a luciferase reporter assay in a cell line where luciferase expression is driven by the c-Myc promoter.

1. Reagents and Materials:

  • HL-60 human leukemia cell line stably transfected with a c-Myc promoter-luciferase reporter construct.[15]

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Validated hit compounds from the primary screen.

  • Bright-Glo™ Luciferase Assay System.

  • White, clear-bottom 384-well cell culture plates.

2. Assay Procedure:

  • Cell Seeding: Seed HL-60 reporter cells into 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium. Incubate for 4-6 hours to allow cells to attach.

  • Compound Addition: Perform a serial dilution of hit compounds to create a dose-response curve (e.g., 8 points, 1:3 dilution starting from 30 µM). Add 100 nL of diluted compounds to the cell plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the Bright-Glo™ reagent and cell plates to room temperature.

    • Add 20 µL of Bright-Glo™ reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound. This confirms on-target activity in a cellular context.

Conclusion

High-throughput screening of 3,5-dimethylisoxazole libraries represents a highly effective strategy for the discovery of novel chemical probes and therapeutic lead compounds. The inherent "drug-like" properties and proven biological relevance of this scaffold provide a solid foundation for discovery campaigns. By coupling a well-designed library with robust, validated, and miniaturized assays, researchers can efficiently identify high-quality hits. The systematic workflow—progressing from a high-throughput primary screen through dose-response confirmation, counter-screening, and orthogonal validation—is critical for eliminating artifacts and ensuring that downstream efforts are focused on the most promising chemical series. The protocols and workflows detailed herein provide a comprehensive framework for executing successful screening campaigns and accelerating the journey from hit identification to lead optimization.

References

  • Macarron, R., et al. (2011). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

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Application Notes and Protocols for In Vivo Testing of Novel Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure serves as a scaffold for a diverse array of therapeutic agents, with derivatives demonstrating significant potential across multiple domains including anti-inflammatory, antioxidant, anticancer, and antimicrobial applications.[1][2][3][4] The translation of a promising isoxazole-based compound from in vitro validation to a viable clinical candidate is a rigorous journey, with in vivo testing forming the critical bridge.

This guide provides a comprehensive framework for designing and executing in vivo testing protocols for novel isoxazole-based compounds. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and regulatory context. Our focus is on establishing a robust, ethical, and scientifically sound in vivo evaluation that generates the high-quality data necessary for regulatory submissions and informed decision-making in the drug development pipeline.[5][6][7][8]

Pillar I: Ethical Framework and Regulatory Compliance

The use of animal models in preclinical research is a profound ethical responsibility. All in vivo studies must be conducted in strict adherence to the principles of the 3Rs: Replacement, Reduction, and Refinement .[9][10] This means utilizing non-animal methods wherever possible, minimizing the number of animals used, and refining experimental procedures to mitigate any potential pain or distress.

Before any protocol is initiated, it is mandatory to obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[11] Furthermore, all studies intended for regulatory submission, for instance to the U.S. Food and Drug Administration (FDA), must be conducted in compliance with Good Laboratory Practice (GLP) standards as outlined in 21 CFR Part 58.[5][12][13] International standards, such as those from the Organisation for Economic Co-operation and Development (OECD), provide further guidance on toxicity studies.[14][15][16][17]

Pillar II: Pharmacokinetics (PK) - Understanding Compound Disposition

Pharmacokinetic studies are fundamental to understanding how an organism absorbs, distributes, metabolizes, and excretes (ADME) a novel isoxazole compound.[18][19][20] This information is critical for determining dosing regimens and assessing potential drug-drug interactions.

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a novel isoxazole compound in mice following a single intravenous (IV) and oral (PO) administration.

Materials:

  • Novel isoxazole compound

  • Vehicle for formulation (e.g., saline, 5% DMSO/30% PEG400 in water)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (appropriate gauge for IV and PO administration)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare the dosing formulations of the isoxazole compound in the selected vehicle. For poorly soluble compounds, formulation strategies such as nanocrystals or lipid-based systems may be necessary.[21][22][23][24][25]3. Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical serial bleeding protocol might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. [26]5. Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the isoxazole compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Pillar III: Pharmacodynamics (PD) and Efficacy - Demonstrating Therapeutic Potential

Pharmacodynamic studies aim to demonstrate the desired therapeutic effect of the isoxazole compound in a relevant animal model of disease. The choice of model is critical and should be based on the compound's proposed mechanism of action. [27][28][29]For instance, many isoxazole derivatives have shown anti-inflammatory properties. [1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

Objective: To evaluate the anti-inflammatory efficacy of a novel isoxazole compound in a rat model of acute inflammation. [30][31] Materials:

  • Novel isoxazole compound

  • Vehicle for formulation

  • Positive control (e.g., Diclofenac sodium) [2]* Male Wistar rats (150-200g)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Methodology:

  • Animal Acclimatization and Grouping: Acclimate rats for at least 7 days and randomly assign them to treatment groups (Vehicle, Positive Control, and different doses of the isoxazole compound).

  • Compound Administration: Administer the vehicle, positive control, or isoxazole compound orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Pillar IV: Toxicology - Assessing the Safety Profile

Toxicology studies are essential for identifying potential adverse effects and determining a safe dose range for a new drug candidate. [6][32]These studies are heavily regulated and must follow strict guidelines, such as those from the FDA and OECD. [5][7][33]

Experimental Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of a novel isoxazole compound. [34] Materials:

  • Novel isoxazole compound

  • Vehicle for formulation

  • Female Sprague-Dawley rats (nulliparous and non-pregnant)

  • Dosing cannulas

  • Standard laboratory animal diet and water

Methodology:

  • Sighting Study: A sighting study is performed to determine the appropriate starting dose for the main study. A single animal is dosed at a specific level (e.g., 300 mg/kg). Based on the outcome, the next dose is determined. [34]2. Main Study:

    • Animals are dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg).

    • Typically, a group of 5 female rats is used for each dose level.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The study allows for the classification of the compound's toxicity and provides an estimate of the LD50.

Visualizations

Experimental Workflow for In Vivo Evaluation

G cluster_0 Pre-Study Phase cluster_1 In Vivo Phase cluster_2 Post-Study Phase Ethical_Review Ethical Review (IACUC Approval) Formulation_Development Formulation Development Ethical_Review->Formulation_Development PK_Study Pharmacokinetics (PK) (Mice/Rats) Formulation_Development->PK_Study PD_Efficacy_Study Pharmacodynamics (PD) & Efficacy (Disease Model) PK_Study->PD_Efficacy_Study Toxicology_Study Toxicology (Acute & Repeated Dose) PD_Efficacy_Study->Toxicology_Study Bioanalysis Bioanalysis (LC-MS/MS) Toxicology_Study->Bioanalysis Data_Analysis Data Analysis & Interpretation Bioanalysis->Data_Analysis Reporting Reporting & Regulatory Submission Data_Analysis->Reporting

A generalized workflow for the in vivo evaluation of novel compounds.

Hypothetical Anti-inflammatory Signaling Pathway

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Enzyme Inflammatory_Stimulus->COX2 Cell_Membrane Cell Membrane Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Isoxazole_Compound Novel Isoxazole Compound Isoxazole_Compound->COX2 Inhibition

A potential mechanism of action for an isoxazole-based anti-inflammatory drug.

Dose Escalation Logic for Toxicology Study

G Start Start Dose (e.g., 300 mg/kg) Observe_Toxicity Evident Toxicity? Start->Observe_Toxicity Stop Stop/Select Lower Dose Observe_Toxicity->Stop Yes Increase_Dose Increase Dose (e.g., 2000 mg/kg) Observe_Toxicity->Increase_Dose No Observe_Toxicity_2 Toxicity Observed? Increase_Dose->Observe_Toxicity_2 MTD_Established MTD Established Observe_Toxicity_2->MTD_Established

A simplified decision tree for a dose escalation study.

References

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Pharmacological profiling of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmacological Profiling of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Abstract

This document provides a comprehensive framework and detailed protocols for the initial pharmacological characterization of the novel chemical entity, this compound. The isoxazole and pyrrolidine scaffolds are constituent moieties in a wide array of biologically active compounds with therapeutic potential.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.[3][4][5] Concurrently, the pyrrolidine ring is a cornerstone of many compounds targeting the central nervous system (CNS) and other biological systems.[2] Given the absence of published data for this specific combination, this guide presents a logical, tiered approach to elucidate its potential mechanism of action and therapeutic utility. We will detail protocols for primary screening, mechanistic in vitro assays, and in vivo proof-of-concept studies, establishing a robust foundation for further drug development.

Introduction: Rationale and Strategy

The compound this compound combines two privileged heterocyclic structures. The isoxazole ring serves as a versatile pharmacophore, often acting as a bioisostere for other functional groups to enhance potency and pharmacokinetic properties.[6] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional structure that can facilitate precise interactions with biological targets.[2]

Our profiling strategy is designed as a multi-phase funnel, beginning with broad screening to identify potential areas of biological activity, followed by more specific assays to determine potency and mechanism, and concluding with in vivo models to assess efficacy. This approach maximizes resource efficiency and ensures that decisions are based on a self-validating system of accumulating evidence.

G cluster_0 Phase 1: Initial Characterization & Broad Screening cluster_1 Phase 2: In Vitro Mechanistic & Potency Assays cluster_2 Phase 3: In Vivo Proof-of-Concept P1_1 Compound QC (Purity, Identity) P1_2 In Silico ADMET (Lipinski's Rules, etc.) P1_1->P1_2 P1_3 Phenotypic & Target-Based Screens (e.g., Anti-inflammatory, CNS Receptor Panel) P1_2->P1_3 P2_1 Hit Confirmation P1_3->P2_1 Identify 'Hits' P2_2 Dose-Response & IC50/EC50 Determination (e.g., COX Enzyme Assay) P2_1->P2_2 P2_3 Selectivity Profiling (e.g., COX-1 vs. COX-2) P2_2->P2_3 P2_4 Cell-Based Functional Assays (e.g., Cytotoxicity, c-Myc Downregulation) P2_2->P2_4 P3_1 Pharmacokinetic (PK) Studies (Bioavailability, Half-life) P2_3->P3_1 Select Lead Candidate P2_4->P3_1 P3_2 Efficacy Models (e.g., Carrageenan Paw Edema) P3_1->P3_2 P3_3 Preliminary Safety/Tolerability P3_2->P3_3 P4 Decision P3_3->P4 Go/No-Go Decision for Lead Optimization

Figure 1: Tiered Pharmacological Profiling Workflow.

Phase 1: Foundational Analysis and Broad Screening

The initial phase focuses on ensuring compound integrity and conducting a wide search for biological activity.

Physicochemical Properties and In Silico Assessment

Before biological testing, it is critical to confirm the identity, purity (>95%), and solubility of the compound batch. Standard methods include NMR, LC-MS, and HPLC. Following quality control, in silico tools can predict pharmacokinetic properties.

Protocol: ADMET Prediction Utilize computational tools like SwissADME to assess the compound's drug-likeness.[7] This provides early indicators of potential liabilities such as poor absorption or metabolic instability, which can guide future chemical modifications.

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Compliance
Molecular Weight 166.22 g/mol Lipinski's Rule: Yes (<500)
LogP 1.5 - 2.5 (Est.) Lipinski's Rule: Yes (<5)
H-bond Donors 1 Lipinski's Rule: Yes (<5)
H-bond Acceptors 3 Lipinski's Rule: Yes (<10)
Predicted Solubility Good -
GI Absorption High (Predicted) -

| BBB Permeant | Yes (Predicted) | - |

Recommended Primary Screens

Based on the known activities of related isoxazole and pyrrolidine structures, we recommend parallel screening in the following areas:

  • Anti-inflammatory: Many isoxazole derivatives exhibit anti-inflammatory properties, often through inhibition of cyclooxygenase (COX) enzymes.[7][8]

  • Antimicrobial: The isoxazole moiety is present in various antibacterial and antifungal agents.[4][9]

  • Anticancer: Certain derivatives have shown antiproliferative activity against various cancer cell lines.[5][10]

  • CNS Receptor Binding: The pyrrolidine scaffold is common in CNS-active drugs. A broad receptor binding panel (e.g., against dopamine, serotonin, histamine, and GABA receptors) is warranted. A related, more complex molecule was identified as a histamine H3 receptor antagonist, making this a target of interest.[11]

Phase 2: In Vitro Mechanistic Studies and Potency Determination

If a "hit" is identified in Phase 1 (e.g., >50% inhibition at a 10 µM screening concentration), the next step is to confirm the activity, determine potency, and elucidate the mechanism of action. Below are example protocols for a hypothetical anti-inflammatory hit.

Protocol: COX-1/COX-2 Enzyme Inhibition Assay

Rationale: This assay quantifies the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation. Determining the selectivity for COX-2 over COX-1 is crucial, as selective COX-2 inhibitors may have a reduced risk of gastrointestinal side effects.[7]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical)

  • Test compound (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective control)

  • 96-well microplate and reader

Procedure:

  • Prepare a series of dilutions of the test compound (e.g., from 0.1 nM to 100 µM) in assay buffer.

  • In a 96-well plate, add 10 µL of the diluted compound or control (Celecoxib, Ibuprofen, or DMSO vehicle) to appropriate wells.

  • Add 10 µL of heme to all wells.

  • Add 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Incubate for an additional 10 minutes at 25°C.

  • Add 50 µL of saturated stannous chloride solution to stop the reaction.

  • Add 100 µL of the colorimetric substrate solution and develop for 15 minutes.

  • Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 2: Hypothetical COX Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Test Compound 15.2 0.8 19
Ibuprofen 5.1 12.5 0.4

| Celecoxib | >100 | 0.05 | >2000 |

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 3,5-dimethyl-4- pyrrolidin-2-ylisoxazole Inhibitor->COX

Figure 2: Mechanism of COX Inhibition.

Protocol: Cell Viability Assay (MTT/Neutral Red)

Rationale: It is essential to determine if the observed biological activity is due to a specific mechanism or general cytotoxicity. This assay assesses the compound's effect on the viability of relevant cell lines (e.g., macrophages for inflammation, neuronal cells for CNS effects).[4]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or SDS solution)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After incubation, remove the treatment media.

  • Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the media and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Phase 3: In Vivo Proof-of-Concept

A promising in vitro profile with good potency, selectivity, and low cytotoxicity justifies progression to in vivo models.

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and well-validated model for evaluating the acute anti-inflammatory activity of a compound in vivo.[8] The edema (swelling) induced by carrageenan is biphasic, with the later phase being sensitive to COX inhibitors.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • 1% w/v carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimate animals for at least 72 hours. Fast them overnight before the experiment.

  • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Data Analysis: The percentage inhibition of edema is calculated as: % Inhibition = [ (V_c - V_o)_control - (V_t - V_o)_treated ] / (V_c - V_o)_control * 100 Where V_o is the initial paw volume, V_c is the paw volume of the control group at a given time, and V_t is the paw volume of the treated group at the same time.

Conclusion and Forward Look

This application guide outlines a systematic approach to the pharmacological profiling of this compound. By progressing through this tiered workflow—from broad screening and in silico analysis to specific in vitro mechanistic assays and in vivo validation—researchers can build a comprehensive data package. The results will elucidate the compound's primary biological activities, mechanism of action, potency, and selectivity, providing the critical information needed to determine its potential as a lead candidate for further preclinical development.

References

  • Joseph, L., & George, M. (2015). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. Journal of Pharmaceutical Research International, 9(4), 1–7. Available at: [Link]

  • Kłosiński, M., & Grembecka, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. Available at: [Link]

  • Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1248833. Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. Available at: [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2911. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. RSC Advances, 13(36), 25298–25316. Available at: [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 23(23), 6269–6273. Available at: [Link]

  • Bansal, Y., & Silakari, O. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S3914-S3939. Available at: [Link]

  • Wang, X., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. MedChemComm, 15(2), 223-251. Available at: [Link]

  • Sepe, V., et al. (2021). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 64(13), 9471–9491. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(15), 10478–10505. Available at: [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6527. Available at: [Link]

  • PubChem. (n.d.). 3,5-dimethyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]-1,2-oxazole-4-carboxamide. PubChem Compound Summary for CID 25265089. Retrieved January 18, 2026, from [Link].

  • Shi, J., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. Available at: [Link]

  • Joseph, L., & George, M. (2016). Evaluation of in vivo and in vitro Anti-inflammatory Activity of Novel Isoxazole Series. European International Journal of Science and Technology, 5(3), 35-42. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition for Pyrrolidine-Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolidine-isoxazole scaffolds via 1,3-dipolar cycloaddition. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful reaction to construct complex heterocyclic frameworks. Here, we address common challenges encountered during experimentation, providing in-depth explanations and actionable troubleshooting strategies to enhance your reaction outcomes.

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the concerted formation of five-membered rings with high stereospecificity and regioselectivity.[1] The reaction between a 1,3-dipole (such as a nitrone or nitrile oxide) and a dipolarophile (an alkene or alkyne) is a powerful tool for generating molecular complexity in a single step.[2][3] The synthesis of fused pyrrolidine-isoxazole systems, which are prevalent in many biologically active compounds, presents unique challenges that this guide aims to resolve.[4][5]

Core Reaction Principles: Mechanism and Selectivity

The 1,3-dipolar cycloaddition proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, analogous to the well-known Diels-Alder reaction.[6][7] This concerted nature means that the stereochemistry of the dipolarophile is retained in the product.

Figure 1: General mechanism of a nitrone-alkene 1,3-dipolar cycloaddition.

Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1][3] The reaction rate and regiochemical outcome depend on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Typically, the smaller the energy gap, the faster the reaction.

  • Type I (HOMO-dipole controlled): The reaction is controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile. This is common for electron-rich dipoles and electron-poor dipolarophiles.[1]

  • Type II (HOMO-dipolarophile controlled): The reaction is driven by the interaction between the HOMO of the dipolarophile and the LUMO of the dipole, occurring with electron-poor dipoles and electron-rich dipolarophiles.[1]

Understanding these principles is crucial for troubleshooting and optimizing your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrrolidine-isoxazole scaffolds.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and solutions?

A1: Low yield is a common issue that can stem from several factors, from starting material stability to suboptimal reaction conditions.

  • Possible Cause A: Inefficient Generation or Instability of the 1,3-Dipole.

    • Explanation: Nitrones and especially nitrile oxides are often generated in situ due to their limited stability. For nitrile oxides, incomplete dehydration of the precursor aldoxime or decomposition can severely limit the concentration of the active dipole.

    • Troubleshooting Steps:

      • Verify Precursor Quality: Ensure the aldoxime or hydroxylamine precursor is pure and dry.

      • Optimize Generation Method: For nitrile oxides from aldoximes, methods like oxidation with chloramine-T or treatment with sodium hypochlorite can be effective.[8] If using the dehydrohalogenation of hydroximoyl chlorides, ensure the base is non-nucleophilic (e.g., triethylamine) and added slowly to prevent side reactions.[9]

      • Monitor Dipole Formation: If possible, use techniques like TLC or a test reaction with a highly reactive dipolarophile to confirm the presence of the 1,3-dipole before adding your primary substrate.

  • Possible Cause B: Low Reactivity of the Pyrrolidine-Containing Dipolarophile.

    • Explanation: The electronic nature of the alkene within your pyrrolidine scaffold is critical. Electron-withdrawing groups (EWGs) on the alkene increase its reactivity towards HOMO-controlled (nucleophilic) dipoles, while electron-donating groups (EDGs) enhance reactivity with LUMO-controlled (electrophilic) dipoles.[3] An electronically mismatched pair will react slowly.

    • Troubleshooting Steps:

      • Analyze FMOs: If computationally feasible, analyze the HOMO-LUMO energy gaps of your specific reactants.[7]

      • Modify Electronics: Consider temporarily installing an EWG (e.g., an ester or sulfone) on the pyrrolidine's alkene component to activate it, which can be removed later.

      • Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, this may also promote side reactions or decomposition.[10] Monitor the reaction closely.

  • Possible Cause C: Unfavorable Reaction Conditions.

    • Explanation: Solvent polarity and temperature play a significant role. While many cycloadditions are performed in non-polar solvents like toluene or DCM, polar or green solvents like ionic liquids have been shown to accelerate reaction rates.[10]

    • Troubleshooting Steps:

      • Solvent Screen: Perform small-scale trials in a range of solvents (see Table 1) to identify the optimal medium.

      • Consider Catalysis: Lewis acid catalysis can sometimes accelerate the reaction by lowering the LUMO energy of the dipolarophile. However, care must be taken as the pyrrolidine nitrogen can coordinate with the Lewis acid, deactivating it.

      • High-Pressure Conditions: In very difficult cases, applying high pressure (10–15 kbar) can favor the formation of the more compact transition state, increasing the reaction rate.

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Toluene2.4111Common, non-polar, allows for high temperatures.
Dichloromethane (DCM)9.140Good for reactions at or below room temperature.
Tetrahydrofuran (THF)7.566Moderately polar, can coordinate with cations.
Acetonitrile37.582Polar aprotic, can accelerate some cycloadditions.
[bmim][BF4]N/A>300Ionic liquid; can enhance rate and selectivity.[10]
Table 1: Common solvents for 1,3-dipolar cycloaddition.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a classic challenge in 1,3-dipolar cycloadditions and is dictated by both electronic and steric factors.[11]

  • Explanation of Regioselectivity: As dictated by FMO theory, the regioselectivity is determined by the alignment of the largest orbital coefficients of the interacting HOMO and LUMO.[3] For a nitrone reacting with a monosubstituted alkene, this typically leads to the formation of either a 5-substituted or a 4-substituted isoxazolidine.

  • Troubleshooting Steps:

    • Modify Substituents: The most effective way to control regioselectivity is to alter the electronic properties of the substituents on both the dipole and dipolarophile. A strong electronic bias (e.g., a powerful EWG on the alkene and an EDG on the nitrone) will favor a single regioisomer.

    • Introduce Steric Hindrance: A bulky substituent on either the dipole or dipolarophile can sterically disfavor one transition state, leading to higher selectivity.

    • Use a Catalyst: Copper(I)-catalyzed reactions, particularly with alkynes, are known to proceed with high regioselectivity, often favoring the formation of 3,5-disubstituted isoxazoles.[12][13] This approach, known as a "click reaction," proceeds through a different, stepwise mechanism.[11] While more common for alkynes, catalytic approaches for nitrone-alkene cycloadditions are also being developed.

Substituent on Dipolarophile (Alkene)Substituent on 1,3-Dipole (Nitrone)Expected Major RegioisomerFMO Control
Electron-Withdrawing (e.g., -COOR)Electron-Donating (e.g., -Alkyl)5-substitutedHOMO (dipole) - LUMO (dipolarophile)
Electron-Donating (e.g., -OR)Electron-Withdrawing (e.g., -CN)4-substitutedHOMO (dipolarophile) - LUMO (dipole)
Table 2: General guide to predicting regioselectivity based on substituent effects.

Q3: My reaction is messy, with several side products. What are the common side reactions and how can I prevent them?

A3: Side product formation can complicate purification and reduce yields. Identifying the nature of the side products is the first step to mitigation.

  • Common Side Reaction A: Dimerization of the 1,3-Dipole.

    • Explanation: Nitrile oxides, in particular, are prone to dimerization to form furoxans, especially in the absence of a reactive dipolarophile.

    • Mitigation: Generate the 1,3-dipole slowly in the presence of the dipolarophile. This can be achieved by the slow addition of the base or oxidizing agent used for its formation. This keeps the instantaneous concentration of the free dipole low, favoring the intermolecular cycloaddition over dimerization.

  • Common Side Reaction B: Side Reactions involving the Pyrrolidine Ring.

    • Explanation: The nitrogen atom of the pyrrolidine ring is a nucleophile and a base. It can interfere with catalysts (if used) or react with electrophilic reagents. If your pyrrolidine scaffold has N-H protons, they can be acidic enough to react with strong bases.

    • Mitigation: Protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the cycloaddition. This masks its nucleophilicity and basicity. The protecting group can be removed in a subsequent step.

Workflow cluster_main Experimental Workflow A 1. Prepare Pyrrolidine Dipolarophile B 2. Protect Pyrrolidine Nitrogen (e.g., Boc Anhydride) A->B D 4. In Situ Generation of 1,3-Dipole & Cycloaddition B->D C 3. Prepare 1,3-Dipole Precursor (e.g., Aldoxime) C->D E 5. Work-up and Purification D->E F 6. Deprotection (if necessary) E->F G Final Pyrrolidine-Isoxazole Product F->G

Figure 2: Recommended workflow including a nitrogen protection step.

Frequently Asked Questions (FAQs)

Q: How do I control the stereochemistry at the ring junction?

A: The cycloaddition is stereospecific with respect to the alkene; a (Z)-alkene will give a syn product and an (E)-alkene will give an anti product. Diastereoselectivity (the facial selectivity of the dipole's approach to the dipolarophile) is more complex. Intramolecular reactions often exhibit high diastereoselectivity due to the conformational constraints of the tether connecting the dipole and dipolarophile.[2] For intermolecular reactions, chiral auxiliaries or chiral catalysts may be required to induce high levels of diastereoselectivity.

Q: Is it better to have the pyrrolidine moiety as part of the 1,3-dipole or the dipolarophile?

A: Both strategies are viable. The choice depends on the availability of starting materials and the desired final structure. Synthesizing a pyrrolidine-containing alkene (dipolarophile) is often more straightforward. An N-alkenyl pyrrolidine can be a reactive dipolarophile. Alternatively, a cyclic nitrone derived from a pyrrolidine precursor can be used.[14] The optimal strategy should be determined by retrosynthetic analysis of your specific target.

Q: My reaction stalls before completion. What should I do?

A: If the reaction starts but does not go to completion, it may be due to product inhibition or decomposition of one of the components over time. Try adding a fresh portion of the 1,3-dipole precursor and the generating reagent partway through the reaction. If using a catalyst, it may be deactivating over time; adding more catalyst could restart the reaction.

General Experimental Protocol

This is a representative protocol and may require optimization for your specific substrates.

Synthesis of a Boc-Protected Pyrrolidine-Fused Isoxazolidine

  • Protection: To a solution of the N-H pyrrolidine-alkene (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Perform an aqueous work-up and purify by column chromatography to obtain the N-Boc protected dipolarophile.

  • Cycloaddition: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected pyrrolidine-alkene (1.0 eq) and the aldoxime precursor (1.1 eq) in toluene (0.1 M).

  • Dipole Generation: Add chloramine-T trihydrate (1.2 eq) portion-wise over 30 minutes to the stirring solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, filter to remove any solids, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired pyrrolidine-isoxazole product.

Troubleshooting Start Reaction Issue? LowYield Low / No Yield Start->LowYield Yes BadSelectivity Poor Selectivity Start->BadSelectivity Yes SideProducts Side Products Start->SideProducts Yes CheckDipole Check Dipole Generation (TLC, Test Reaction) LowYield->CheckDipole Cause? ModifyElectronics Modify Electronics of Reactants BadSelectivity->ModifyElectronics Regio- or Stereo-? SlowAddition Slowly Add Reagent to Generate Dipole SideProducts->SlowAddition Dipole Dimerization? ProtectN Protect Pyrrolidine N (e.g., Boc) SideProducts->ProtectN Pyrrolidine Reactivity? CheckAlkene Assess Alkene Reactivity (Add EWG/EDG) CheckDipole->CheckAlkene OK? OptimizeCond Optimize Conditions (Solvent, Temp, Catalyst) CheckAlkene->OptimizeCond OK? AddSterics Introduce Steric Bulk ModifyElectronics->AddSterics UseCatalyst Consider Cu(I) Catalysis (for alkynes) AddSterics->UseCatalyst

Figure 3: Troubleshooting decision tree for common issues.

References

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrone. Chem-Station Int. Ed. [Link]

  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • (PDF) Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. ResearchGate. [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. ACS Publications. [Link]

  • (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. R Discovery. [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

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Technical Support Center: Synthesis of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-dimethylisoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the classic and robust Paal-Knorr type synthesis from acetylacetone and hydroxylamine. While theoretically straightforward, this reaction can present challenges that lead to diminished yields. This guide provides in-depth troubleshooting, explains the chemical principles behind each step, and offers validated protocols to enhance the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the primary causes?

Answer: A low or non-existent yield in this synthesis almost always points to one of four areas: reagent integrity, reaction pH, thermal control, or workup/purification inefficiencies. Let's dissect these systematically.

1. Reagent Quality and Stoichiometry:

  • Hydroxylamine Hydrochloride Quality: Hydroxylamine hydrochloride (NH₂OH·HCl) can degrade over time, especially if exposed to moisture. It is crucial to use a high-purity, dry reagent. The active nucleophile is free hydroxylamine (NH₂OH), which is liberated in situ. If the starting salt has degraded, the effective concentration of your key nucleophile will be too low.

  • Acetylacetone Purity: Acetylacetone (also known as 2,4-pentanedione) exists as a mixture of keto and enol tautomers. While this equilibrium doesn't typically inhibit the reaction, impurities or degradation products from old starting material can lead to side reactions. Verify the purity of your acetylacetone via NMR if it is from an older, previously opened bottle.

  • Molar Ratio: A slight excess of hydroxylamine (e.g., 1.1 to 1.2 equivalents) is sometimes used to drive the reaction to completion. However, a large excess can complicate purification. Ensure your stoichiometry is accurate.

2. pH Control: The Most Critical Parameter

The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. When using hydroxylamine hydrochloride, a base is essential to neutralize the HCl and deprotonate the hydroxylammonium ion.

  • Causality: Without a base, the reaction mixture will be acidic, and the nitrogen of hydroxylamine will be protonated (NH₃OH⁺). This protonated form is not nucleophilic and will not react with the carbonyl groups of acetylacetone.

  • Troubleshooting:

    • Choice of Base: Sodium hydroxide or sodium carbonate are commonly used. The base should be strong enough to deprotonate NH₃OH⁺ but not so strong as to promote significant self-condensation of acetylacetone.

    • Amount of Base: You need at least one molar equivalent of base to neutralize the HCl. A slight excess is often beneficial to maintain a neutral to slightly basic pH throughout the reaction.

    • Order of Addition: It is often best to first dissolve the hydroxylamine hydrochloride and the base in the solvent (e.g., water or ethanol) before the addition of acetylacetone. This ensures the free hydroxylamine is readily available.

3. Reaction Conditions: Temperature and Time

  • Temperature: This condensation reaction is typically exothermic. The initial formation of the oxime intermediate can often be done at room temperature or with gentle warming (e.g., 40-60 °C). The subsequent cyclization to form the isoxazole ring may require heating.[1] However, excessive heat can lead to decomposition of the product or starting materials. A common issue is a failure to heat the reaction sufficiently to drive the final ring-closure step.

  • Reaction Monitoring: Do not rely solely on a prescribed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of acetylacetone is a key indicator of completion. Insufficient reaction time will result in low conversion, while prolonged times can promote side reactions.[2][3]

4. Workup and Purification:

  • Extraction: 3,5-dimethylisoxazole is a relatively small, polar molecule with some water solubility. During aqueous workup, it's possible to lose a significant amount of product to the aqueous layer. Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent like dichloromethane or ethyl acetate) to maximize recovery.

  • Distillation: The final product is often purified by distillation. One documented cause of extremely low yield (16.39%) was contamination of the distillation apparatus.[4] Ensure your glassware is scrupulously clean and dry. Distilling under reduced pressure can be advantageous as it lowers the required temperature, minimizing the risk of thermal degradation.

Below is a workflow to guide your troubleshooting process.

G start Low Yield Observed reagents Step 1: Verify Reagent Integrity - Purity of Acetylacetone? - Fresh Hydroxylamine HCl? - Accurate Stoichiometry? start->reagents Begin Diagnosis ph_check Step 2: Check Reaction pH - Base Added? - At least 1 equivalent of base? - pH neutral or slightly basic? reagents->ph_check Reagents OK sub_reagents Solution: - Use fresh, high-purity reagents. - Confirm molar calculations. reagents->sub_reagents conditions Step 3: Review Reaction Conditions - Temperature sufficient for cyclization? - Monitored reaction via TLC/LC-MS? ph_check->conditions pH Correct sub_ph Solution: - Add ≥1 eq. of base (e.g., NaOH). - Ensure base is added before or with acetylacetone. ph_check->sub_ph workup Step 4: Analyze Workup & Purification - Multiple extractions performed? - Distillation apparatus clean? - Correct boiling point fraction collected? conditions->workup Conditions OK sub_conditions Solution: - Gently heat to 60-80°C. - Track starting material consumption. conditions->sub_conditions solution Yield Optimized workup->solution Workup Optimized sub_workup Solution: - Extract aqueous layer 3-4 times. - Use clean glassware for distillation. workup->sub_workup

Caption: A flowchart for troubleshooting low yields in 3,5-dimethylisoxazole synthesis.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Answer: Impurities not only lower your final yield percentage but can also complicate characterization. The most common impurities are unreacted starting materials or a trapped reaction intermediate.

  • Unreacted Acetylacetone: If the reaction is incomplete, you will have leftover starting material. This is easily detected by TLC or NMR. The solution is to ensure proper pH and sufficient heating, as described above.

  • Oxime Intermediate: The reaction proceeds through the formation of a mono- or di-oxime intermediate before cyclizing.[4] If the cyclization step is incomplete (often due to insufficient heat or incorrect pH), this intermediate may be present in your crude product.

    • Mitigation: Ensure the reaction is heated appropriately after the initial condensation. In some protocols, a shift in solvent or the addition of a mild acid catalyst can promote the final dehydration and ring-closure, although for this specific synthesis, thermal promotion is most common.

  • Polymeric or Tar-like Substances: These can form if the reaction is overheated or if the pH is too strongly basic, which can promote self-condensation of acetylacetone. Maintain careful temperature control and avoid excessively strong bases or a large excess of base.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine?

A1: The reaction is a classic condensation followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The nitrogen atom of free hydroxylamine acts as a nucleophile, attacking one of the carbonyl carbons of acetylacetone.

  • Intermediate Formation: This forms a carbinolamine intermediate, which quickly eliminates a molecule of water to form an oxime. This process can happen at both carbonyl groups.

  • Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate then eliminates a final molecule of water to form the stable aromatic isoxazole ring.

G acetylacetone Acetylacetone oxime Oxime Intermediate acetylacetone->oxime Condensation (-H₂O) hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) hydroxylamine->oxime product 3,5-Dimethylisoxazole cyclic_intermediate Cyclic Hemiaminal oxime->cyclic_intermediate Intramolecular Attack cyclic_intermediate->product Dehydration (-H₂O)

Caption: Simplified reaction mechanism for 3,5-dimethylisoxazole synthesis.

Q2: Can I use a different solvent system?

A2: Yes. While aqueous or ethanolic solutions are common, other solvents can be employed. Some "green chemistry" approaches have utilized deep eutectic solvents or ultrasound irradiation to improve yields and reaction times for isoxazole synthesis in general.[5][6] However, for this specific transformation, water or ethanol are reliable, cost-effective, and generally provide good results when the other parameters are controlled.

Q3: Is it possible to form the regioisomer, 3,5-dimethylisoxazole?

A3: In this specific case, because the 1,3-dicarbonyl starting material (acetylacetone) is symmetrical, only one regioisomer, 3,5-dimethylisoxazole, is possible. Issues with regioselectivity primarily arise when using an unsymmetrical 1,3-dicarbonyl compound.[7]

Optimized Experimental Protocol

This protocol is a self-validating system, incorporating the principles discussed above to maximize the likelihood of a high-yield synthesis.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Acetylacetone (2,4-pentanedione)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.05 eq) in deionized water.

  • Formation of Free Hydroxylamine: To the stirred NaOH solution, add hydroxylamine hydrochloride (1.0 eq) in portions. Stir until fully dissolved.

  • Addition of Dicarbonyl: Slowly add acetylacetone (1.0 eq) to the reaction mixture via an addition funnel. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, heat the mixture to a gentle reflux (or maintain at 70-80 °C) for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the acetylacetone spot.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to yield 3,5-dimethylisoxazole as a colorless liquid.

Data Summary

For successful synthesis, adherence to optimized reaction parameters is crucial.

ParameterRecommended ValueRationale
Molar Ratio (NH₂OH·HCl:Base) 1 : ≥1.0Ensures complete neutralization of HCl to form the active nucleophile.
Molar Ratio (Acetylacetone:NH₂OH·HCl) 1 : 1.0 - 1.1A slight excess of hydroxylamine can drive the reaction to completion.
pH Neutral to slightly basic (7-9)Optimal for nucleophilic attack without promoting side reactions.
Temperature 70-80 °C (after initial mixing)Provides activation energy for the final cyclization and dehydration step.
Solvent Water or EthanolEffectively dissolves ionic and organic reagents.

References

  • Scribd. Synthesis of 3,5-Dimethylisoxazole. Available from: [Link]

  • Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available from: [Link]

  • Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. Available from: [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

Sources

Purification techniques for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals navigating the purification of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

Introduction: Navigating the Purification of a Novel Heterocycle

This compound (CAS 1018128-26-1) is a heterocyclic compound featuring both an isoxazole and a pyrrolidine moiety.[1][2] While specific purification literature for this exact molecule is sparse, its structural components are common in medicinal chemistry, suggesting its relevance in drug discovery programs.[3] The purification of such nitrogen-containing heterocyclic compounds often presents unique challenges, including the separation of structurally similar isomers, handling of basic functionalities, and potential compound instability.[4]

This guide provides a comprehensive framework for developing a robust purification strategy, from initial crude analysis to troubleshooting common issues encountered with two primary techniques: column chromatography and crystallization.

Part 1: Initial Analysis and Strategy Selection

Before attempting any large-scale purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient and effective purification strategy.

Question: How do I begin analyzing my crude product and choose the right purification technique?

Answer: The first step is always Thin Layer Chromatography (TLC). TLC provides a rapid snapshot of your crude mixture's complexity, including the number of components and their relative polarities.

Step-by-Step Pre-Purification Analysis:

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Solvent System Screening: Spot the sample on multiple TLC plates and develop them in different solvent systems of varying polarity.[4] A good starting point for isoxazole derivatives includes mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[5]

  • Visualization: Visualize the developed plates using UV light and/or chemical stains (e.g., potassium permanganate or ninhydrin for the pyrrolidine amine).

  • Analysis & Decision:

    • Is the desired product the major component?

    • Are the impurities significantly more or less polar than the product? A large difference in retention factor (Rf) suggests an easy separation.

    • Is the product a solid at room temperature? If so, crystallization is a strong possibility.[4]

The diagram below illustrates the decision-making process based on TLC analysis.

G start Crude Product Analysis tlc Perform TLC Analysis (Multiple Solvent Systems) start->tlc check_solid Is Crude Product a Solid? tlc->check_solid check_separation Good Separation on TLC? (ΔRf > 0.2) check_solid->check_separation Yes column Proceed with Column Chromatography check_solid->column No (Oil) cryst Attempt Crystallization check_separation->cryst Yes check_separation->column No optimize_tlc Optimize TLC Solvent System (Add modifiers like Et3N for base) column->optimize_tlc If separation is poor optimize_tlc->column

Caption: Decision workflow for selecting a primary purification method.

Part 2: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most common and versatile method for purifying isoxazole derivatives.[4] The basic pyrrolidine nitrogen in your compound may interact strongly with the acidic silica gel, potentially causing peak tailing or even degradation.

Question: My compound is streaking badly on the silica column. What's happening and how do I fix it?

Answer: This is a classic sign of a strong interaction between your basic compound and the acidic silica gel. The amine on the pyrrolidine ring is likely being protonated, leading to a smear of charged species down the column.

Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.[4] Always re-optimize your solvent system on TLC with the added base before running the column.

The workflow for chromatographic purification is detailed below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Optimize TLC (with 0.5% Et3N if needed) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or minimal solvent) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions via TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Standard workflow for flash column chromatography.

Chromatography Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system polarity.Systematically re-screen solvent systems using TLC. If Rf is too high, decrease polarity; if too low, increase polarity.[6]
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general rule is 1g of crude per 20-40g of silica.
Compound Won't Elute Compound is very polar or has decomposed on the silica.Increase solvent polarity drastically (e.g., switch from ethyl acetate to methanol). To check for decomposition, spot the crude material on a TLC plate and let it sit for 30 minutes before developing to see if new spots appear.[7]
If decomposition is confirmed, consider an alternative stationary phase like neutral or basic alumina, or reverse-phase silica.[4]
Cracked or Channeled Column Improperly packed column.Ensure the silica is packed uniformly without air bubbles. Pack the column as a slurry and allow it to settle completely before running.

Part 3: Troubleshooting Crystallization

If your compound is a solid, crystallization can be a highly effective and scalable purification technique, often yielding material of very high purity.[4]

Question: I've dissolved my compound in a hot solvent, but upon cooling, it turns into an oil instead of forming crystals. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too concentrated or cools too quickly.[6]

Solutions to Oiling Out:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount more of the hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[6]

  • Induce Nucleation: If the solution remains clear upon slow cooling, induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that serve as nucleation sites.[6]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) or a speck of the crude solid to the cooled solution.[8]

  • Modify Solvent System: If oiling persists, the solvent may be inappropriate. Try a solvent system where the compound has slightly lower solubility, or use a two-solvent system (one in which the compound is soluble and one in which it is not).[9]

Crystallization Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Boil off some solvent to increase the concentration and allow to cool again.[8] If that fails, cool the solution in an ice bath.
Nucleation is inhibited.Try scratching the flask or adding a seed crystal.[6][8]
Low Recovery of Product Too much solvent was used for dissolution.Use the absolute minimum amount of hot solvent required to dissolve the compound.[6] The mother liquor can be concentrated to recover more material, which may require a second recrystallization.
Compound is significantly soluble even in the cold solvent.Choose a different solvent in which the compound is less soluble at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are Colored/Impure Impurities were co-precipitated.The cooling rate was too fast, trapping impurities.[8] Re-dissolve and cool more slowly.
Colored impurities are present.Perform a hot filtration with a small amount of activated charcoal to adsorb colored impurities before cooling. Use charcoal sparingly as it can also adsorb your product.[8]

Part 4: Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening? A2: The isoxazole ring can be sensitive to certain conditions. Potential causes for decomposition include:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening reactions under harsh pH conditions.[4]

  • Reductive Conditions: The N-O bond in the isoxazole ring is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd).[4]

  • Photochemical Conditions: Prolonged exposure to UV light can sometimes cause rearrangements of the isoxazole ring.[4] If you suspect decomposition, use milder workup procedures, maintain a neutral pH, and protect the compound from strong light.

Q2: What are common impurities I might expect from the synthesis of this molecule? A2: Besides unreacted starting materials, common impurities in isoxazole syntheses can include regioisomers (if the synthesis is not perfectly regioselective) and byproducts from side reactions.[4] The similar polarity of regioisomers can make them particularly challenging to separate.

Q3: For a very difficult separation, are there alternatives to standard silica gel chromatography? A3: Yes. For challenging separations, especially of isomers, more advanced techniques can be employed:

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography and can be used to separate very similar compounds.[4][9]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for separating isomers and is often considered a "green" chromatography technique.[4]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one compound in the mixture to form a derivative that is much easier to separate. The protecting or derivatizing group can then be removed to yield the pure compound.[4]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, Y., et al. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Link]

  • Google Patents. (2023). A kind of preparation method of isoxazole compound. CN116283810A.
  • Taylor & Francis Online. (2002). Synthesis and Characterization of a New Series of Liquid Crystal Compounds Derived from Isoxazoles. Molecular Crystals and Liquid Crystals. [Link]

  • FLORE. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Taylor & Francis Online. (2001). Synthesis of new liquid crystalline isoxazole‐, pyrazole‐ and 2‐isoxazoline‐containing compounds. [Link]

  • PubMed. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. [Link]

  • PubChem. 3,5-dimethyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]-1,2-oxazole-4-carboxamide. [Link]

  • BIOFOUNT. 1018128-26-1|this compound. [Link]

Sources

Improving solubility of pyrrolidinyl-isoxazole compounds for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolidinyl-Isoxazole Compounds

A Guide to Improving Solubility for Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrrolidinyl-isoxazole-based compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to one of the most common hurdles in early-stage drug discovery: poor aqueous solubility.

The pyrrolidinyl-isoxazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] However, the very features that make these compounds potent—often lipophilic moieties that fit snugly into ATP-binding pockets—also render them poorly soluble in the aqueous buffers essential for biological assays.[4] This guide provides a structured approach to diagnosing and solving these solubility challenges, ensuring the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding compound solubility.

Q1: Why are my pyrrolidinyl-isoxazole compounds consistently showing poor aqueous solubility? A: The issue often stems from the inherent lipophilicity ("greasiness") of the molecule. Drug-like molecules, especially kinase inhibitors, are designed to bind to hydrophobic pockets in proteins.[4] This often requires a structure with a high LogP (a measure of lipophilicity), which directly correlates with low aqueous solubility. The rigid, planar nature of the isoxazole ring combined with pyrrolidine and other lipophilic decorations contributes to strong crystal lattice forces, making it difficult for water molecules to solvate the compound.

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my assay? A:

  • Kinetic Solubility: This measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It represents a supersaturated or metastable state and is most relevant for typical in vitro assays with short incubation times.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by dissolving a solid form of the compound in a buffer over a long period (e.g., 24 hours) until saturation is reached.[5] For most biological assays, kinetic solubility is the more practical measure because it mimics the experimental workflow of diluting a DMSO stock into your assay plate.[5][7]

Q3: Can't I just use a higher concentration of DMSO in my assay? A: While tempting, this is generally not recommended. Most cell-based and many biochemical assays are sensitive to DMSO concentrations above 0.5-1%. High DMSO levels can cause cell stress, interfere with enzyme activity, or even denature proteins, leading to misleading results.[8] The goal is always to use the lowest effective concentration of any organic solvent.

Q4: My compound dissolves perfectly in 100% DMSO, but crashes out as soon as it hits my aqueous buffer. Why? A: This is a classic sign of a "brick dust" compound—one with very low aqueous solubility. DMSO is a powerful aprotic solvent that can break the crystal lattice of your compound.[9] However, when this DMSO stock is diluted into an aqueous buffer, the DMSO molecules preferentially interact with the abundant water molecules.[10] This effectively removes the "solubility shield" from your compound, which then rapidly precipitates out of the aqueous environment it dislikes.[8][10][11]

Section 2: Troubleshooting Guide: From Stock to Screen

This section provides a problem-and-solution format for specific experimental issues.

Problem: My compound won't fully dissolve, even in 100% DMSO, to make a concentrated stock solution (e.g., 10-30 mM).

  • Underlying Cause: The compound may have exceptionally high crystal lattice energy, be in a very stable crystalline form, or you may be exceeding its maximum solubility limit in DMSO. Storage of DMSO solutions, especially with freeze-thaw cycles, can also lead to precipitation over time.[6]

  • Solutions & Protocol:

    • Gentle Heating: Warm the vial in a water bath at 30-40°C for 5-10 minutes. This can provide the energy needed to break the crystal lattice. Do not overheat, as this can degrade the compound.

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.

    • Use a Co-Solvent with DMSO: For extremely difficult compounds, preparing the stock in a mixture like 90% DMSO / 10% Pluronic F-68 (0.1%) or PEG 400 can be effective.[12][13]

    • Verification Step: After dissolution, visually inspect the solution against both a light and dark background. If it appears hazy or contains particulates, it is not fully dissolved. Centrifuge the stock solution at high speed (~14,000 rpm) for 10 minutes and use only the supernatant for your experiments to avoid transferring solid particles.

Problem: My compound precipitates immediately upon dilution into my aqueous assay buffer, turning the solution cloudy.

  • Underlying Cause: This is the most common solubility issue, caused by the solvent shift described in FAQ #4. The aqueous buffer cannot maintain the compound in solution at the desired concentration.

  • Solutions & Protocol:

    • Optimize the Dilution Protocol: Do not dilute the DMSO stock directly into the final large volume of buffer. Instead, perform a serial dilution. A key strategy is to add the buffer to the DMSO stock, rather than the other way around, while vortexing to ensure rapid mixing. This can help prevent localized high concentrations that trigger precipitation.[6]

    • Reduce the Final Test Concentration: Often, the highest concentration in a dose-response curve is the culprit. Starting your curve at a lower concentration (e.g., 10 µM instead of 100 µM) may be all that is needed to stay below the kinetic solubility limit.[6]

    • Incorporate a Surfactant: Including a small amount of a non-ionic surfactant like Tween-80 (0.01-0.05%) or Pluronic F-127 in your final assay buffer can help maintain compound solubility by forming micelles.[14] Crucially, always run a "vehicle + surfactant" control to ensure the surfactant itself does not affect your assay results.

Problem: I'm seeing inconsistent results or assay artifacts. Could my solubilization method be the cause?

  • Underlying Cause: Yes. Undissolved compound (precipitate or micro-precipitate) can interfere with optical readings (absorbance/fluorescence), scatter light, and lead to highly variable data. Furthermore, some solubilizing agents, or "excipients," are not biologically inert and can directly impact your results.[15][16][17]

  • Solutions & Protocol:

    • Pre-Spin Assay Plates: Before reading, centrifuge your final assay plates (e.g., at 1,000 x g for 1-2 minutes). This will pellet any fine precipitate to the bottom of the wells, minimizing interference with top-reading optical instruments.

    • Run Extensive Vehicle Controls: Your primary control should be the final concentration of solvent/excipient used in the assay (e.g., 0.1% DMSO + 0.01% Tween-80 in buffer). This is essential to confirm that the solubilizing agents themselves are not causing inhibition, activation, or cell toxicity.[15][18]

    • Consider Alternative Solubilization Methods: If co-solvents and surfactants are interfering, more advanced but gentler methods may be required, especially for cell-based assays.

Section 3: Advanced Solubilization Protocols & Methodologies

For challenging compounds or sensitive assays, the following methods offer more robust solutions.

Protocol 3.1: pH-Modification for Ionizable Compounds
  • Principle: Many pyrrolidinyl-isoxazole compounds contain basic nitrogen atoms (e.g., in the pyrrolidine ring or other substituents) that can be protonated. By lowering the pH of the buffer, you can ionize the compound, creating a charged species that is significantly more soluble in water.[19][20][21]

  • Step-by-Step Methodology:

    • Determine pKa: First, determine the pKa of your compound (experimentally or using prediction software). You need to know the pH at which your compound will become ionized.

    • Prepare Acidic Stock: Prepare a 10X stock of your compound in an acidic, aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0-4.0), rather than DMSO. This may require gentle warming or sonication.

    • Assay Dilution: Dilute this 10X aqueous stock 1:10 into your final assay buffer. The final assay buffer should have enough buffering capacity to bring the pH back to the physiological range (e.g., pH 7.4) required for your experiment.

    • Control: The vehicle control must be the same acidic buffer diluted 1:10 into the final assay buffer.

  • Self-Validation: The success of this method relies on the compound remaining soluble after the pH is neutralized in the final assay solution. If precipitation occurs upon final dilution, this method may not be suitable.

Protocol 3.2: Using Cyclodextrins for Sensitive Assays
  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate the lipophilic pyrrolidinyl-isoxazole molecule, effectively shielding it from water and forming a soluble inclusion complex.[22][23] This is an excellent method for cell-based assays as CDs are generally less toxic than organic solvents.[24]

  • Step-by-Step Methodology:

    • Choose the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their high aqueous solubility and safety profiles.[24][25][]

    • Prepare CD Solution: Make a 10-20% (w/v) solution of the chosen CD in your assay buffer.

    • Complexation: Add the powdered compound directly to the CD solution. Alternatively, add a concentrated DMSO stock of the compound to the CD solution (final DMSO should be <1%).

    • Incubate: Vortex the mixture and incubate at room temperature for 1-2 hours (or overnight at 4°C) on a shaker to allow for the formation of the inclusion complex.

    • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate is your working stock.

  • Self-Validation: The vehicle control must be the identical CD solution without the compound. This is critical, as CDs can sometimes extract cholesterol from cell membranes, which could influence signaling pathways.[24]

Section 4: Summary & Best Practices

Data Presentation: Comparison of Solubilization Strategies
Method Mechanism Pros Cons Best For
Co-solvents (DMSO, Ethanol) Reduces solvent polarity.[12][27]Simple, effective for primary stocks.Can cause precipitation on dilution; potential for assay interference/toxicity.[6][10][28]Biochemical assays, HTS primary screening.
pH Modification Ionizes the compound to increase aqueous interaction.[19][20][29]Can dramatically increase solubility; avoids organic solvents.Only works for ionizable compounds; pH shift can affect compound or assay.[21]Assays with robust buffering; compounds with suitable pKa.
Surfactants (Tween, Pluronic) Forms micelles to encapsulate hydrophobic molecules.[14]Effective at low concentrations; easy to add to buffers.Can interfere with assays; may not be suitable for all cell types.Enzyme assays, some cell-based assays.
Cyclodextrins (HP-β-CD, SBE-β-CD) Forms a host-guest inclusion complex.[22][23]Low toxicity; high solubilizing power; stabilizes compound.[23][24]More expensive; can have biological effects (e.g., cholesterol extraction).[24]Cell-based assays, in vivo formulation development.
Mandatory Visualizations

Experimental Workflow: Solubilization Strategy Selection

This diagram outlines a decision-making process for choosing the appropriate solubilization method.

G Start Start: Compound fails to dissolve in final assay buffer CheckIonizable Is the compound ionizable (has a basic or acidic pKa)? Start->CheckIonizable Try_pH Try pH Modification Protocol (Protocol 3.1) CheckIonizable->Try_pH  Yes CheckCellBased Is the assay cell-based or highly sensitive? CheckIonizable->CheckCellBased  No CheckSuccess1 Soluble? Try_pH->CheckSuccess1 Try_CD Use Cyclodextrins (Protocol 3.2) CheckCellBased->Try_CD  Yes Try_Cosolvent Optimize Co-solvent/ Surfactant Method CheckCellBased->Try_Cosolvent  No CheckSuccess2 Soluble? Try_CD->CheckSuccess2 CheckSuccess3 Soluble? Try_Cosolvent->CheckSuccess3 Success Success: Compound Solubilized Failure Failure: Re-evaluate compound or consider chemical modification CheckSuccess1->CheckCellBased  No CheckSuccess1->Success  Yes CheckSuccess2->Try_Cosolvent  No CheckSuccess2->Success  Yes CheckSuccess3->Success  Yes CheckSuccess3->Failure  No

Caption: A decision tree for selecting a solubilization strategy.

Mechanism: Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.

G cluster_0 Aqueous Environment CD_top CD_bottom Drug Pyrrolidinyl- Isoxazole hydrophobic Hydrophobic Cavity hydrophilic Hydrophilic Exterior hydrophilic->CD_top caption Cyclodextrin forms a soluble complex by encapsulating the drug.

Caption: Cyclodextrin encapsulates a hydrophobic drug molecule.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 18, 2026.
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Overcoming resistance in cell lines treated with isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Overcoming Resistance in Cell Lines Treated with Isoxazole Derivatives

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of acquired resistance in cancer cell lines. Isoxazole derivatives are a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] They exert their therapeutic action through diverse mechanisms such as inducing apoptosis, inhibiting protein kinases like EGFR and CK1, and disrupting tubulin polymerization.[1][3][4] However, as with many targeted therapies, the emergence of drug resistance can limit their long-term efficacy.[4][5] This resource offers practical, field-proven insights and detailed protocols to help you navigate and overcome these experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Identifying Resistance

This section addresses fundamental questions about the nature of resistance to isoxazole derivatives.

Q1: My cancer cell line, initially sensitive to my isoxazole derivative, is now showing reduced sensitivity. What are the most probable causes?

A1: Acquired resistance to isoxazole derivatives is a complex phenomenon that can arise from several molecular mechanisms.[6] Based on the known targets of this compound class, the most likely causes include:

  • Target Alteration: Genetic mutations in the target protein (e.g., a kinase domain) can prevent the isoxazole derivative from binding effectively.[5][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[6][8] For instance, if your isoxazole derivative targets the EGFR pathway, cells might upregulate signaling through other receptor tyrosine kinases like MET or IGF-1R.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[9][10][11]

  • Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes can lead to increased inactivation of the isoxazole derivative.

  • Dysregulation of Apoptosis: Alterations in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., BAX), can make cells more resistant to drug-induced cell death.[12]

Q2: How can I experimentally confirm that my cell line has developed resistance?

A2: The first step is to quantify the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line to the resistant subline. A significant increase in the IC50 value confirms the development of resistance.[13]

  • Recommendation: Perform a dose-response curve using a cell viability assay, such as the MTT, resazurin, or CellTiter-Glo® assay.[14][15][16] It is crucial to perform these assays with a sufficient number of technical and biological replicates to ensure the data is statistically significant.[17]

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A systematic approach is key to dissecting the resistance mechanism. Start with the most common mechanisms and proceed to more complex investigations.

  • Assess Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to determine if your resistant cells exhibit increased efflux activity. Co-treatment with known ABC transporter inhibitors (e.g., verapamil for P-gp) can help confirm this mechanism.[9]

  • Analyze Target Protein Expression and Activation: Use Western blotting to examine the expression levels of the putative target protein and key downstream signaling molecules in both sensitive and resistant cells.[18] For example, if your compound targets a specific kinase, check for changes in its phosphorylation status.

  • Sequence the Target Gene: If you suspect target alteration, perform Sanger or next-generation sequencing of the target gene's coding region in the resistant cells to identify potential mutations.[19]

  • Profile Key Signaling Pathways: Use antibody arrays or phosphoproteomics to get a broader view of changes in signaling networks between the sensitive and resistant cells. This can help identify activated bypass pathways.

Part 2: Troubleshooting Guide - Practical Solutions for Common Experimental Issues

This section provides a problem-solution format for challenges you may encounter during your research.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Variations in drug preparation and storage. 3. Cell line instability or contamination.[20] 4. Edge effects in multi-well plates.1. Optimize and strictly adhere to a standardized cell seeding protocol.[17] 2. Prepare fresh drug dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. 3. Regularly perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.[21] 4. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
My resistant cell line grows significantly slower/faster than the parental line. This is a common observation. The acquisition of resistance can alter the fundamental biology of the cells, impacting their proliferation rate.Characterize the growth kinetics of both the parental and resistant cell lines by performing a growth curve analysis. This is important for designing subsequent experiments, such as ensuring similar cell confluency at the time of treatment.
I am not seeing a clear induction of apoptosis in my resistant cells after treatment. 1. The cells may have developed a block in the apoptotic pathway. 2. The drug concentration may no longer be sufficient to trigger apoptosis. 3. The cells may be undergoing a different form of cell death (e.g., necrosis, autophagy).1. Use Western blotting to analyze the expression and cleavage of key apoptotic markers like Caspase-3, PARP, and members of the Bcl-2 family.[12][22] 2. Treat with a higher concentration of the isoxazole derivative (e.g., 5-10 times the new IC50). 3. Investigate markers for other cell death pathways.
I have identified a mutation in the target protein, but I'm not sure if it's responsible for resistance. The mutation may be a passenger mutation and not the driver of resistance.1. Use site-directed mutagenesis to introduce the identified mutation into the wild-type protein and express it in the sensitive parental cells. Assess if this confers resistance. 2. Perform in silico molecular modeling to predict how the mutation might affect drug binding.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential experiments in studying resistance to isoxazole derivatives.

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to an isoxazole derivative.[13][23]

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of the isoxazole derivative in the parental cell line.[23]

  • Initial Drug Exposure: Begin by culturing the parental cells in media containing the isoxazole derivative at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).[23]

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), gradually increase the drug concentration. A common approach is to double the concentration at each step.[23]

  • Monitor and Passage: Continuously monitor the cells for signs of recovery and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.

  • Isolate Resistant Clones: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), you can either use the polyclonal resistant population or isolate single-cell clones using limited dilution or cell sorting.

  • Characterize the Resistant Phenotype: Confirm the degree of resistance by performing a new dose-response curve and calculating the new IC50. The fold-resistance is calculated as (IC50 of resistant line) / (IC50 of parental line).

Protocol 2: Western Blot Analysis of Apoptotic Markers

This protocol outlines the steps for detecting changes in apoptotic proteins.[18][24]

  • Sample Preparation:

    • Seed both parental and resistant cells at an appropriate density.

    • Treat the cells with the isoxazole derivative at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours). Include an untreated control for both cell lines.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved Caspase-3, total Caspase-3, cleaved PARP, Bcl-2, BAX, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control. Compare the levels of cleaved proteins between treated and untreated samples in both cell lines.

Part 4: Visualizing Mechanisms and Workflows

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates potential signaling pathways targeted by isoxazole derivatives and common mechanisms of resistance.

cluster_0 Isoxazole Derivative Action cluster_1 Mechanisms of Resistance Isoxazole Isoxazole Derivative Target Target Protein (e.g., EGFR, CK1) Isoxazole->Target Inhibition Downstream Downstream Signaling Target->Downstream Mutation Target Mutation Target->Mutation Apoptosis Apoptosis Downstream->Apoptosis CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Mutation->Isoxazole Blocks Binding Bypass Bypass Pathway Activation Bypass->CellSurvival Efflux ABC Transporter Upregulation Efflux->Isoxazole Drug Efflux AntiApoptosis Anti-Apoptotic Protein Upregulation AntiApoptosis->Apoptosis

Caption: Overview of isoxazole action and key resistance pathways.

Experimental Workflow for Investigating Resistance

This workflow provides a logical sequence of experiments to identify the mechanism of resistance.

Start Resistant Phenotype Observed (Increased IC50) Step1 Generate Stable Resistant Cell Line Start->Step1 Step2 Hypothesis Testing Step1->Step2 Step3a ABC Transporter Assay (e.g., Rhodamine 123) Step2->Step3a Drug Efflux? Step3b Western Blot: Target & Pathway Analysis Step2->Step3b Pathway Alteration? Step3c Target Gene Sequencing Step2->Step3c Target Mutation? Result_A Increased Efflux? Step3a->Result_A Result_B Altered Signaling? Step3b->Result_B Result_C Mutation Found? Step3c->Result_C Result_A->Step2 No Conclusion_A Mechanism: Drug Efflux Result_A->Conclusion_A Yes Result_B->Step2 No Conclusion_B Mechanism: Bypass Pathway Result_B->Conclusion_B Yes Result_C->Step2 No Conclusion_C Mechanism: Target Mutation Result_C->Conclusion_C Yes Next_Steps Validate & Target Resistance Mechanism Conclusion_A->Next_Steps Conclusion_B->Next_Steps Conclusion_C->Next_Steps

Caption: A structured workflow for resistance mechanism identification.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Uribe, M. L., Marrocco, I., & Yarden, Y. (2021). Egfr in cancer: Signaling mechanisms, drugs and acquired resistance. Cancers, 13(11), 2748. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). Mechanisms of tumor resistance to EGFR-targeted therapies. Experimental cell research, 315(4), 603–613. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Singh, R., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]

  • Uribe, M. L., Marrocco, I., & Yarden, Y. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs and Acquired Resistance. ResearchGate. [Link]

  • Arango, D., et al. (2006). EGFR activation promotes drug resistance and cell motility in breast cancer. Cancer Research. [Link]

  • Uribe, M. L., Marrocco, I., & Yarden, Y. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Semantic Scholar. [Link]

  • Khan, T., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cureus. [Link]

  • Goldie, J. H., & Coldman, A. J. (1991). Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. JNCI: Journal of the National Cancer Institute. [Link]

  • Taylor, M., et al. (2019). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Oncogene, 38(38), 6543–6555. [Link]

  • Bukowski, K., et al. (2020). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. [Link]

  • Crown Bioscience. (2023). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. [Link]

  • Lage, H. (2019). Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection?. Naunyn-Schmiedeberg's archives of pharmacology, 392(1), 21–32. [Link]

  • Adan, A., et al. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. [Link]

  • Adan, A., et al. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Wu, Q., et al. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Pharmaceutical Design, 20(5), 789-809. [Link]

  • Wu, Q., et al. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Dongguk University. [Link]

  • Crystal, A. S., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of visualized experiments : JoVE, (106), 53434. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Lee, S. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • Parrish, A. B., et al. (2013). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 979, 25–34. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • Gireesh, T. M., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 329–340. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Rilova, E., et al. (2014). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International journal of oncology, 45(5), 2049–2060. [Link]

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Technical Support Center: Chiral Separation of Pyrrolidinyl-Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of pyrrolidinyl-isoxazole enantiomers. As five-membered nitrogen-containing heterocyclic compounds, isoxazoles and their derivatives are prevalent scaffolds in medicinal chemistry.[1][2][3] The stereochemistry of pyrrolidinyl-isoxazoles is often critical, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles, making robust enantioseparation methods essential.[4][5]

This document is structured to provide immediate, actionable solutions to common challenges, moving from high-level frequently asked questions to specific, hands-on troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial strategy for method development.

Q1: What is the most effective starting point for developing a separation method for a novel pyrrolidinyl-isoxazole compound?

A1: The most efficient starting point is a systematic screening process using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases (CSPs).[6][7] These CSPs, particularly those derived from amylose and cellulose with carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are renowned for their broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[6][8] A trial-and-error approach can be time-consuming; therefore, a structured screen across 2-4 complementary columns under different modes (Normal Phase, Polar Organic, Reversed Phase) is the industry-standard best practice.[5][9]

Q2: Which chromatographic mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is best suited for pyrrolidinyl-isoxazoles?

A2: The choice of mode is highly dependent on the specific analyte's solubility and properties.

  • Normal Phase (NP): Often provides excellent selectivity for chiral separations.[6] It uses nonpolar solvents like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode is a strong starting point for many heterocyclic compounds.

  • Reversed Phase (RP): Utilizes aqueous-organic mobile phases and is compatible with mass spectrometry (MS). However, achieving chiral recognition in RP often requires the analyte to have at least one aromatic ring to facilitate inclusion complexation with certain CSPs, like cyclodextrins.[6] For pyrrolidinyl-isoxazoles, RP can be effective, especially with modern immobilized polysaccharide columns that tolerate a wider range of solvents.[8]

  • Polar Organic (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with additives. It can offer unique selectivity compared to NP and RP and is particularly useful for compounds that have poor solubility in typical NP or RP solvents.[9][10]

Q3: Why are mobile phase additives like diethylamine (DEA) or trifluoroacetic acid (TFA) so critical for these compounds?

A3: Pyrrolidinyl-isoxazoles contain a basic nitrogen atom within the pyrrolidine ring. This functional group can cause significant issues with peak shape and resolution.

  • Basic Additives (e.g., DEA, triethylamine): For these basic analytes, a basic additive (typically 0.1% v/v) is added to the mobile phase to suppress unwanted ionic interactions with residual acidic silanol groups on the silica support of the CSP.[11] This minimizes strong, non-enantioselective binding, resulting in sharper, more symmetrical peaks and improved resolution.[6][11]

  • Acidic Additives (e.g., TFA, formic acid): If your molecule also contains an acidic moiety, or if you are working with an acidic compound, an acidic additive is used for the same purpose: to ensure the analyte is in a single ionic state and to prevent peak tailing.[6]

Q4: When should I consider Supercritical Fluid Chromatography (SFC) or Capillary Electrophoresis (CE) instead of HPLC?

A4: While HPLC is the workhorse, SFC and CE offer distinct advantages.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that is often faster and "greener" than normal-phase HPLC.[12][13] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for rapid separations at high flow rates without generating high backpressure.[14] SFC is particularly well-suited for preparative-scale purification due to the ease of removing the CO₂ from the collected fractions.[12][15]

  • Capillary Electrophoresis (CE): CE is an attractive technique for chiral separations, especially for polar and charged compounds.[16] It requires minimal sample and solvent, making it very cost-effective and environmentally friendly.[4] Separation is achieved by adding a chiral selector (like a cyclodextrin) to the background electrolyte.[17][18] CE can be a powerful problem-solving tool when chromatographic methods fail or for orthogonal method validation.

Troubleshooting Guide: Resolving Common Issues

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: Poor or no enantiomeric resolution (Rs < 1.5).

  • Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP). The fundamental basis of separation is the three-point interaction between the analyte and the CSP.[6][19] Your chosen CSP may not provide the necessary stereoselective interactions for your specific pyrrolidinyl-isoxazole derivative.

    • Solution: Screen a broader range of CSPs. Do not rely on a single column. A good starting set includes columns with amylose and cellulose backbones with different derivatizations, such as Chiralpak AD, Chiralpak OD, Lux Cellulose-2, and Lux i-Cellulose-5.[6][20] Polysaccharide and macrocyclic glycopeptide-based CSPs are often successful for azole compounds.[9][21]

  • Probable Cause 2: Suboptimal Mobile Phase Composition. The type and concentration of the organic modifier in the mobile phase dramatically affect selectivity.[5]

    • Solution: Systematically vary the modifier (e.g., switch from isopropanol to ethanol in NP) and its percentage. For SFC, the percentage of the co-solvent (typically an alcohol) is a critical parameter to optimize.[20][22] Sometimes, small changes can lead to significant improvements in resolution or even reverse the elution order.[5]

  • Probable Cause 3: Incorrect Temperature. Temperature influences the thermodynamics of the chiral recognition mechanism and can have a profound, though sometimes unpredictable, effect on separation.[11]

    • Solution: Screen your separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, although this can increase analysis time.[23][24] In some cases, increasing the temperature can improve peak efficiency and resolution.[5]

Problem 2: Peaks are broad, tailing, or fronting.

  • Probable Cause 1: Secondary Interactions (Tailing). As discussed in the FAQs, the basic nitrogen of the pyrrolidine ring can interact with acidic silanols on the CSP support, causing peak tailing.[11]

    • Solution: Add a basic modifier to your mobile phase. For NP or SFC, 0.1% diethylamine (DEA) is a standard choice.[6][11] This will mask the active sites and dramatically improve peak shape.

  • Probable Cause 2: Column Overload (Tailing or Fronting). Chiral columns are more easily overloaded than achiral columns. Injecting too much mass can saturate the chiral recognition sites.[25]

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample and re-inject. A typical analytical concentration is around 0.5-1.0 mg/mL.[26]

  • Probable Cause 3: Sample Solvent Mismatch (Broad/Distorted Peaks). If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape will be distorted.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase.[11] If this is not feasible due to solubility constraints, use the weakest solvent possible that can fully dissolve the compound.

Problem 3: Retention times are unstable or drifting.

  • Probable Cause 1: Insufficient Column Equilibration. Chiral separations can be very sensitive to the column's history and require thorough equilibration with the mobile phase, especially when additives are used.[19]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis.[11] If you are using additives, this equilibration is even more critical, as an "additive memory effect" can persist and affect reproducibility.[19]

  • Probable Cause 2: Mobile Phase Instability. Volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure your HPLC/SFC system's solvent mixing is functioning correctly.[11]

  • Probable Cause 3: Temperature Fluctuations. Unstable column temperature will lead to drifting retention times.

    • Solution: Use a thermostatted column compartment and allow the column to fully acclimate to the set temperature before analysis.

Visual Workflows and Data

Visual aids and structured data can significantly clarify the method development process.

Logical Workflow for Chiral Method Optimization

The following diagram outlines a systematic approach to developing and optimizing a chiral separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Prep Sample Prep (0.5 mg/mL in Mobile Phase) Screen Screen on 3-4 CSPs (e.g., Amylose & Cellulose based) in NP, PO, and SFC modes Prep->Screen Eval Evaluate Resolution (Rs) & Retention Screen->Eval Eval->Screen Rs < 0.8 (Try other CSPs) Opti_MP Optimize Mobile Phase (Modifier Type & %) Additives (DEA/TFA) Eval->Opti_MP Rs > 0.8? Opti_Flow Optimize Flow Rate (Typically 0.5-1.0 mL/min) Opti_MP->Opti_Flow Opti_Temp Optimize Temperature (e.g., 15-40 °C) Opti_Flow->Opti_Temp Robust Test Robustness (Small variations in parameters) Opti_Temp->Robust Final Finalized Method Robust->Final

Caption: A systematic workflow for chiral method development.

Table 1: Recommended Starting Conditions for Chiral Screening
ParameterNormal Phase (HPLC)Polar Organic (HPLC)Supercritical Fluid (SFC)
Typical Columns Chiralpak® AD-H, OD-H; Lux® Cellulose-2, Amylose-2Chiralpak® IA, IB, IC; Chirobiotic™ V2, T2Chiralpak® AD-H, OD-H; Lux® Cellulose-2, i-Cellulose-5
Mobile Phase Hexane/IPA (90:10) or Hexane/EtOH (90:10)ACN/MeOH (50:50) or EtOH (100%)CO₂/MeOH (85:15) or CO₂/EtOH (85:15)
Additive 0.1% Diethylamine (DEA) for basic analytes0.1% DEA for basic analytes0.1% DEA in alcohol co-solvent
Flow Rate 1.0 mL/min1.0 mL/min2.0 - 3.0 mL/min
Temperature 25 °C25 °C40 °C
Backpressure N/AN/A150 bar

Detailed Experimental Protocols

Protocol 1: Generic Chiral HPLC Screening for a Pyrrolidinyl-Isoxazole

This protocol provides a step-by-step guide for an initial screening experiment.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic pyrrolidinyl-isoxazole sample in the initial mobile phase (e.g., Hexane/IPA 90:10 with 0.1% DEA) to a final concentration of 0.5 mg/mL.[26]

    • Ensure the sample is fully dissolved. If solubility is an issue, use the minimum amount of a slightly stronger solvent like pure ethanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the first chiral column to be screened (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Prepare the mobile phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Degas the mobile phase thoroughly.[11]

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a lower wavelength like 220 nm if necessary).

  • Screening Run:

    • Equilibrate the column with the mobile phase for at least 20 column volumes (approximately 30-40 minutes for this setup) until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for a sufficient time to ensure all peaks have eluted.

    • Evaluate the resulting chromatogram for any sign of peak splitting or separation.

  • Iterative Screening:

    • Repeat steps 2 and 3 with different mobile phases. A common screening set includes:

      • Hexane/Isopropanol (90:10) + 0.1% DEA

      • Hexane/Ethanol (90:10) + 0.1% DEA

    • After screening with the first column, switch to the next column in your screening set (e.g., Lux® Cellulose-2) and repeat the entire process. Remember to thoroughly flush the system and new column with the appropriate mobile phase.

  • Data Analysis:

    • Compare the chromatograms from all runs. Identify the column and mobile phase combination that provides the best selectivity (separation between the enantiomer peaks).

    • This "hit" condition will be the starting point for the optimization phase, as outlined in the workflow diagram above.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Chiral Drug Separation. Encyclopedia of Chemical Technology.

  • Enantiomeric Separation of New Chiral Azole Compounds. Molecules.

  • Trouble with chiral separations. Chromatography Today.

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A.

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules.

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis.

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Molecules.

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories.

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A.

  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.

  • Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.

  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Stationary Phase. Journal of Liquid Chromatography & Related Technologies.

  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem.

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Pharmaceutics.

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry.

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.

  • Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Latin American Journal of Pharmacy.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.

  • How can I improve my chiral column resolution? ResearchGate.

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.

  • Enantiomeric Separation of New Chiral Azole Compounds. PubMed.

  • Chiral HPLC Separations. Phenomenex.

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today.

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology.

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations.

  • Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Bioorganic & Medicinal Chemistry Letters.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.

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Stability issues of the N-O bond in isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Stability of the N-O Bond

Welcome to the technical support center for isoxazole derivatives. This guide, curated by Senior Application Scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability of the N-O bond in isoxazole scaffolds. The isoxazole ring is a valuable pharmacophore, but its inherent N-O bond lability can present challenges during synthesis, purification, and downstream applications.[1][2] This resource offers a structured approach to understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the stability of the isoxazole N-O bond.

Q1: What makes the N-O bond in isoxazoles susceptible to cleavage?

The N-O bond is inherently one of the weaker bonds within the isoxazole ring system.[2][3] This weakness is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms and the relatively low bond energy (average energy of about 57 kcal/mol⁻¹).[4] This makes the bond a potential site for cleavage under various chemical conditions, leading to ring-opening or rearrangement reactions.[5]

Q2: My isoxazole derivative seems to be degrading during workup or purification. What are the likely causes?

Decomposition of isoxazole derivatives during workup or purification is a common issue and can often be traced back to the lability of the N-O bond under specific conditions.[3] Key factors that can induce cleavage include:

  • Strongly Basic Conditions: Certain isoxazoles can undergo ring-opening in the presence of strong bases.[3]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a well-known method for cleaving the N-O bond.[3]

  • Photochemical Conditions: Exposure to UV irradiation can cause the isoxazole ring to rearrange.[3]

  • Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[3][5]

If you suspect product decomposition, it is advisable to employ milder workup procedures, avoid strongly acidic or basic conditions, and protect your compound from light if it is photosensitive.[3]

Q3: Are all isoxazole derivatives equally unstable?

No, the stability of the isoxazole ring is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups can affect the electron density of the ring and, consequently, the strength of the N-O bond. Steric hindrance around the ring can also play a role in its stability. The specific reaction conditions and the presence of other functional groups in the molecule will ultimately dictate its susceptibility to degradation.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common experimental challenges related to N-O bond stability.

Issue 1: Unexpected Product Formation - Suspected Ring Opening

Symptom: You have isolated a product that does not match the expected isoxazole derivative. Spectroscopic data (e.g., NMR, MS) suggests the formation of a β-hydroxyketone, a β-enamino ester, or a nitrile-containing compound.

Cause: This is a strong indication that the N-O bond has been cleaved, and the resulting intermediate has undergone further reaction or rearrangement. The specific outcome depends on the reaction conditions and the starting material's substituents.

Troubleshooting Workflow:

G start Unexpected Product Observed (Suspected Ring Opening) cond Identify Reaction Conditions start->cond reductive Reductive Conditions (e.g., H₂/Pd, Raney Ni, LiAlH₄) cond->reductive Reductive basic Strongly Basic Conditions (e.g., NaOEt, t-BuOK) cond->basic Basic photochem Photochemical Conditions (UV Light) cond->photochem Photochemical metal Transition Metal Catalysis (e.g., Ru(II), Rh(I)) cond->metal Metal-catalyzed sol_reductive Outcome: β-hydroxyketone or γ-aminoalcohol. Solution: Use milder reducing agents not targeting N-O bonds. reductive->sol_reductive sol_basic Outcome: β-ketonitrile or other rearranged products. Solution: Use non-nucleophilic bases or perform reaction at lower temperatures. basic->sol_basic sol_photochem Outcome: Rearrangement to oxazole or other isomers. Solution: Protect reaction from light. photochem->sol_photochem sol_metal Outcome: Nitriles, pyridines, etc. Solution: Screen alternative catalysts or ligands to disfavor N-O bond activation. metal->sol_metal

Caption: Troubleshooting workflow for unexpected product formation.

Detailed Mitigation Strategies:

  • For Reductive Cleavage: If your synthesis involves a reduction step (e.g., reducing a nitro group elsewhere in the molecule), the N-O bond of the isoxazole may be unintentionally cleaved.

    • Protocol: Consider using alternative reducing agents that are less aggressive towards the N-O bond. For example, transfer hydrogenation with reagents like ammonium formate may be milder than high-pressure catalytic hydrogenation.

  • For Base-Mediated Cleavage: Strong alkoxide bases can deprotonate the C-H bond adjacent to the ring oxygen, initiating ring opening.

    • Protocol: If a strong base is required, consider running the reaction at a lower temperature to minimize side reactions. Alternatively, explore the use of sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges.

  • For Transition Metal-Catalyzed Cleavage: Certain transition metals, particularly those used in C-H activation or cross-coupling reactions, can coordinate to the nitrogen and oxygen atoms, facilitating N-O bond cleavage.[5]

    • Protocol: A thorough screening of catalysts and ligands is recommended. Sometimes, changing the metal's oxidation state or the electronic properties of the ligands can prevent the undesired N-O bond activation.

Issue 2: Low Yield in Isoxazole Synthesis

Symptom: The synthesis of your isoxazole derivative results in a low yield, with significant amounts of starting material remaining or the formation of complex byproducts.

Cause: While low yields can have multiple causes, decomposition of the target isoxazole under the reaction conditions is a common culprit, especially in reactions requiring prolonged heating or harsh reagents.

Troubleshooting Workflow for Low Yield:

G start Low or No Yield check_sm Verify Starting Material Integrity (Purity, Reactivity) start->check_sm check_cond Evaluate Reaction Conditions check_sm->check_cond temp High Temperature? check_cond->temp Temperature time Long Reaction Time? check_cond->time Duration reagents Harsh Reagents? check_cond->reagents Reagents sol_temp Action: Lower temperature. Consider microwave irradiation for localized, rapid heating. temp->sol_temp sol_time Action: Monitor reaction by TLC/LC-MS to find optimal time. Avoid unnecessarily long reaction times. time->sol_time sol_reagents Action: Use milder reagents. If acidic/basic, use stoichiometric amounts and buffer if possible. reagents->sol_reagents

Sources

Preventing furoxan byproduct formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Furoxan Byproduct Formation

Welcome to the technical support center for nitrile oxide cycloadditions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to tackle one of the most persistent challenges in this chemistry: the undesired dimerization of nitrile oxides to form furoxan byproducts. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction is producing the furoxan dimer as the major product, not my desired isoxazole or isoxazoline. What are the primary causes and how can I fix this?

Answer: This is the most common issue in nitrile oxide chemistry. The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a competing side reaction to your desired [3+2] cycloaddition.[1] The core of the problem lies in the relative rates of these two competing pathways. Furoxan formation is a second-order reaction with respect to the nitrile oxide concentration, while your desired cycloaddition is first-order in nitrile oxide and first-order in your dipolarophile.

Therefore, any condition that allows the concentration of the free nitrile oxide to build up will disproportionately favor the undesired dimerization. The primary causes and their solutions are summarized below.

Table 1: Troubleshooting High Furoxan Yield

Potential CauseScientific ExplanationRecommended Solution(s)
High Nitrile Oxide Concentration The dimerization rate increases with the square of the nitrile oxide concentration. Generating the entire batch of the reactive nitrile oxide at the start of the reaction creates a high-concentration environment perfect for dimerization.Employ in situ Generation & Slow Addition: Generate the nitrile oxide slowly in the presence of the dipolarophile. This is the single most effective strategy. Add the nitrile oxide precursor (e.g., hydroxamoyl chloride) or an activating reagent (e.g., base) dropwise over several hours using a syringe pump.[2]
Slow Cycloaddition Rate If the reaction between your nitrile oxide and dipolarophile is inherently slow, the nitrile oxide has more time to find another molecule of itself and dimerize, even at low concentrations.Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile (3-5 equivalents) to increase the probability of a productive cycloaddition event. Choose a More Reactive Dipolarophile: Strained alkenes (e.g., norbornene) or electron-deficient alkenes/alkynes often react much faster.[3]
High Reaction Temperature While higher temperatures increase the rate of both reactions, they can sometimes accelerate dimerization more significantly than the cycloaddition, especially if the cycloaddition has a more ordered transition state (more negative entropy of activation).[3][4]Lower the Reaction Temperature: Conduct the reaction at 0 °C or room temperature. If the cycloaddition is still too slow, you may need to screen temperatures to find an optimal balance.
Steric Hindrance Bulky substituents near the nitrile oxide functional group or on the dipolarophile can sterically hinder the cycloaddition transition state, slowing it down and making dimerization the preferred pathway.[5]Modify Substrate (if possible): If sterics are an issue, redesigning the substrate is a long-term solution. High Dilution: Running the reaction at a very high dilution (e.g., <0.1 M) can disfavor the bimolecular dimerization.[3]

Question 2: I'm already using a slow-addition, in situ generation method, but I'm still getting significant amounts of furoxan. What else can I do?

Answer: This is a frustrating situation that points to a very low rate of cycloaddition. When your dipolarophile is particularly unreactive, even the low steady-state concentration of nitrile oxide achieved via slow addition isn't low enough to prevent dimerization. Here are some advanced strategies:

  • Re-evaluate Your Dipolarophile: The issue may be that your alkene or alkyne is simply too electron-rich or sterically hindered. If your synthetic plan allows, switching to a more activated dipolarophile is the most direct solution.

  • Change the Generation Method: The choice of how you generate the nitrile oxide matters. Some methods produce acidic or basic byproducts that might be detrimental. For example, the classic dehydrohalogenation of a hydroxamoyl chloride with triethylamine produces triethylammonium chloride. If this is problematic, consider an oxidative method from an aldoxime using a reagent like NaCl/Oxone or tert-butyl hypoiodite (t-BuOI), which proceed under different conditions.[6][7]

  • Diffusion-Controlled Mixing: For extremely challenging cases with low-reactivity dipolarophiles, a technique of diffusion reagent mixing can be effective. This involves carefully layering the reagents to allow for extremely slow mixing at the interface, keeping the localized concentration of the nitrile oxide exceptionally low.[8]

Frequently Asked Questions (FAQs)

Question 3: What is the precise mechanism of furoxan formation?

Answer: Furoxans are the formal dimers of nitrile oxides. For a long time, the mechanism was a subject of debate. However, modern computational studies, specifically Density Functional Theory (DFT) calculations, have provided strong evidence that the dimerization is not a concerted cycloaddition. Instead, it is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[5][9] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[9] This stepwise, diradical mechanism explains why the reaction is sensitive to electronic and steric factors.

Sources

Validation & Comparative

A Guide to Evaluating Novel Kinase Inhibitors: A Comparative Analysis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology and inflammatory diseases. Protein kinases are crucial regulators of a majority of cellular processes.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but a significant challenge remains: achieving selectivity.[2][3] Many inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects and potential toxicity.[4] This guide provides a framework for the initial evaluation of a novel chemical entity, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole , as a potential kinase inhibitor.

Due to the novelty of this compound, direct experimental data is not yet available in published literature. Therefore, this guide will take a predictive and methodological approach. We will dissect its structural components, compare it to known kinase inhibitors bearing similar moieties, and provide a detailed roadmap for its experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the early stages of kinase inhibitor discovery.

Structural Rationale: Deconstructing this compound for Kinase Affinity

The structure of our compound of interest, this compound, presents two key heterocyclic scaffolds: an isoxazole ring and a pyrrolidine ring. Both are prevalent in a multitude of biologically active compounds and approved drugs.

The Isoxazole Moiety: A Versatile Player in Kinase Inhibition

The isoxazole ring is a five-membered heterocycle that is a common feature in many kinase inhibitors. Its utility stems from its ability to engage in various non-covalent interactions within the ATP-binding pocket. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring itself can participate in hydrophobic and van der Waals interactions.

For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the isoxazole moiety was found to be crucial for maintaining potency while improving selectivity against the p38 kinase.[5][6] Furthermore, structure-activity relationship (SAR) studies on isoxazole derivatives targeting VEGFR-2 have indicated that substitutions on the isoxazole ring system are critical for inhibitory activity.[7][8][9] The isoxazole can act as a bioisostere for other groups, offering favorable physicochemical properties.

The Pyrrolidine Ring: Enhancing Potency and Solubility

The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in medicinal chemistry. It is a key component of the amino acid proline.[10] In kinase inhibitors, the pyrrolidine moiety can contribute to binding affinity and modulate pharmacokinetic properties. The nitrogen atom can serve as a hydrogen bond donor or acceptor, and the ring's conformation can be optimized to fit into specific pockets within the kinase domain.[10]

For example, pyrrolidine-containing compounds have been developed as potent inhibitors of IGF-1R/IR kinase and ERK1/2.[11][12] The pyrrolidine scaffold can enhance aqueous solubility and provide a vector for further chemical modification to improve potency and selectivity.[10][13] In some cases, the pyrrolidine ring has been shown to interact with specific hydrophobic regions of the kinase, such as the pyrrolidine-binding pocket in the Polo-Box Domain of Polo-Like Kinase 1.[14]

Based on this analysis, it is plausible that this compound could function as a kinase inhibitor, with the isoxazole ring interacting with the hinge region of the ATP-binding site and the pyrrolidine moiety occupying a nearby hydrophobic pocket, potentially forming additional hydrogen bonds.

Comparative Landscape: Established Kinase Inhibitors with Isoxazole and Pyrrolidine Scaffolds

To provide a context for our hypothetical analysis, we will compare this compound to a selection of known kinase inhibitors that feature either an isoxazole or a pyrrolidine ring.

Compound Structure Primary Kinase Target(s) Reported IC50 Key Structural Moiety
Leflunomide (active metabolite A77 1726) Chemical structure of A77 1726Dihydroorotate dehydrogenase (not a kinase), but also inhibits tyrosine kinases~600 nM (for PDGF-R)Isoxazole
Axitinib Chemical structure of AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT0.1-0.3 nM (for VEGFRs)Pyrrolidine (within a larger scaffold)
Sunitinib Chemical structure of SunitinibVEGFRs, PDGFRs, c-KIT, FLT3, RET2-80 nM (for various kinases)Pyrrolidine
A novel JNK Inhibitor A representative structure from a series of isoxazole-based JNK inhibitorsJNK1, JNK3Low nM rangeIsoxazole

This table presents a selection of compounds for comparative purposes. The potency of kinase inhibitors can vary significantly based on the assay conditions.

This comparison highlights how the isoxazole and pyrrolidine moieties are incorporated into potent kinase inhibitors targeting various members of the kinome. The specific substitution patterns and the overall molecular architecture dictate the potency and selectivity of these compounds.

Experimental Roadmap: A Step-by-Step Guide to Characterizing a Novel Kinase Inhibitor

The following sections outline a robust experimental workflow to determine the kinase inhibitory potential of a novel compound like this compound.

Part 1: In Vitro Kinase Inhibition Assay

The initial step is to assess the direct inhibitory effect of the compound on the activity of a purified kinase enzyme. A common and reliable method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - Purified Kinase - Substrate (Peptide or Protein) - [γ-33P]ATP - Test Compound Dilutions plate Plate Preparation: - Add kinase, substrate, and buffer to wells reagents->plate add_cpd Add Test Compound or Vehicle (DMSO) plate->add_cpd pre_inc Pre-incubate (e.g., 10 min at RT) (Allows compound to bind to kinase) add_cpd->pre_inc start_rxn Initiate Reaction: Add [γ-33P]ATP pre_inc->start_rxn incubation Incubate (e.g., 30-60 min at 30°C) start_rxn->incubation stop_rxn Stop Reaction: Add stop solution (e.g., phosphoric acid) incubation->stop_rxn spotting Spot reaction mixture onto filter paper stop_rxn->spotting washing Wash filters to remove unincorporated [γ-33P]ATP spotting->washing scintillation Measure incorporated radioactivity using a scintillation counter washing->scintillation plot Plot % Inhibition vs. Compound Concentration scintillation->plot ic50 Calculate IC50 value plot->ic50

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified kinase and substrate (e.g., a generic substrate like myelin basic protein or a specific peptide) to their final concentrations in the reaction buffer.

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

    • Prepare the ATP solution containing a known concentration of non-radiolabeled ATP spiked with [γ-33P]ATP. The ATP concentration should ideally be close to the Km of the kinase to ensure accurate IC50 determination.[15][16]

  • Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and reaction buffer.

    • Add the serially diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the [γ-33P]ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity in each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Cell-Based Kinase Inhibition Assay

To determine if the compound can inhibit the target kinase in a cellular context, a cell-based assay is essential. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting.

Workflow for Cell-Based Kinase Inhibition Assay

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate treat_cells Treat cells with varying concentrations of the test compound for a specific duration seed_cells->treat_cells stimulate_cells (Optional) Stimulate cells with a growth factor to activate the target kinase pathway treat_cells->stimulate_cells lyse_cells Lyse cells to extract proteins stimulate_cells->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies: - Phospho-specific antibody for the substrate - Total protein antibody for loading control blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection densitometry Quantify band intensity using densitometry detection->densitometry normalize Normalize phospho-protein signal to total protein densitometry->normalize plot_ic50 Plot normalized signal vs. compound concentration to determine the cellular IC50 normalize->plot_ic50

Caption: Workflow for a Western blot-based cellular kinase assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Select a cell line where the target kinase and its signaling pathway are active.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

    • If necessary, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin) to serve as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-specific band to the loading control band.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Part 3: Kinase Selectivity Profiling

A crucial aspect of kinase inhibitor characterization is determining its selectivity across a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) that maintain large panels of kinase assays.[4][17]

Methodology:

The test compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >200 kinases). The percent inhibition for each kinase is determined. For any kinases that show significant inhibition, a full dose-response curve is then generated to determine the IC50 value.

Interpretation of Selectivity Data:

The results of a selectivity screen are often visualized as a "kinome tree" map, where inhibited kinases are highlighted. A highly selective inhibitor will only show potent activity against a small number of kinases, ideally only the intended target. A promiscuous inhibitor will show activity against a wide range of kinases. This information is critical for predicting potential off-target effects and for guiding further lead optimization.[1][2]

Interpreting the Data: A Comparative Framework

Once the experimental data is generated, it needs to be carefully interpreted and compared to existing inhibitors.

Parameter This compound (Hypothetical Data) Known Inhibitor A (e.g., Axitinib) Known Inhibitor B (e.g., Sunitinib)
Primary Target To be determinedVEGFRsVEGFRs, PDGFRs, etc.
In Vitro IC50 (Primary Target) e.g., 50 nM0.2 nM2 nM
Cellular IC50 (Phospho-Substrate) e.g., 200 nM0.5 nM10 nM
Selectivity Profile (at 1 µM) e.g., Inhibits 5 out of 200 kinases >50%Highly selectiveModerately selective
Ki (dissociation constant) To be calculated~0.1 nM~1 nM

Understanding IC50 vs. Ki:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational value that is dependent on the experimental conditions, particularly the ATP concentration in the assay.[18]

  • Ki (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. It represents the intrinsic binding affinity and is independent of substrate concentration.[18] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km for ATP is known. A lower Ki value indicates a higher binding affinity.

Analysis of Hypothetical Results:

In our hypothetical example, this compound shows moderate potency in both in vitro and cellular assays. Its selectivity profile is reasonably good. Compared to Axitinib and Sunitinib, it is less potent but may offer a different selectivity profile, which could be advantageous in certain therapeutic contexts. The discrepancy between the in vitro and cellular IC50 values could be due to factors such as cell permeability, metabolism, or efflux pump activity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial evaluation of a novel compound, this compound, as a potential kinase inhibitor. By analyzing its structural motifs and comparing them to established inhibitors, we have formulated a rationale for its potential activity. More importantly, we have outlined a detailed experimental roadmap for its characterization, from initial in vitro screening to cellular assays and selectivity profiling.

The path from a novel chemical entity to a clinical candidate is long and requires rigorous and systematic evaluation. The methodologies described herein represent the foundational steps in this journey. The hypothetical data presented underscores the importance of a multi-parametric approach to inhibitor characterization, where potency, selectivity, and cellular activity are all considered in concert. Future studies on this compound would involve screening against a diverse panel of kinases to identify its primary target(s), followed by co-crystallization studies to elucidate its binding mode, and further medicinal chemistry efforts to optimize its potency and selectivity.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase selectivity profiling. Current opinion in chemical biology, 8(3), 247-253.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Scobie, M., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & medicinal chemistry letters, 24(1), 222-226.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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  • Bioorganic & Medicinal Chemistry Letters. (2010). Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1][2][3]triazine inhibitors of IGF-1R kinase and IR kinase. [Link]

  • Adachi, H., et al. (2004). Vegfrecine, a new VEGF receptor-1 and-2 tyrosine kinase inhibitor from a fungal broth. The Journal of antibiotics, 57(5), 321-327.
  • Hu, Y., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 903.
  • Cui, J. J., et al. (2010). Substituted aminopyridine and aminopyrazine compounds and their use as protein kinase inhibitors. U.S. Patent No. 7,772,246. Washington, DC: U.S.
  • Kumari, P., et al. (2020). Isoxazole/isoxazoline skeleton in the structural modification of natural products: A review. Molecules, 25(23), 5732.
  • Park, J. E., et al. (2013). Exploring the binding nature of pyrrolidine pocket-dependent interactions in the polo-box domain of polo-like kinase 1. PloS one, 8(11), e79393.
  • Boga, S. B., et al. (2018). Discovery of 3 (S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & medicinal chemistry letters, 28(11), 2040-2044.
  • Piškor, M., et al. (2022). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline and coumarin-based isoxazole derivatives and their rhenium (i) and ruthenium (ii) complexes. Dalton Transactions, 51(24), 9349-9363.
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A Comparative Analysis of Isoxazole and Oxazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel pharmacophores that can modulate biological targets with high efficacy and specificity is perpetual. Among the privileged heterocyclic structures, the five-membered azoles, particularly isoxazole and its isomer oxazole, have garnered significant attention. These two scaffolds, while sharing the same molecular formula (C₃H₃NO), exhibit distinct physicochemical properties and, consequently, a nuanced spectrum of biological activities. This guide provides an in-depth comparative analysis of isoxazole and oxazole, offering experimental insights and protocols to aid researchers in the strategic selection and design of these heterocycles in drug discovery programs.

The Isomeric Distinction: A Foundation for Divergent Bioactivity

The fundamental difference between isoxazole and oxazole lies in the arrangement of the heteroatoms within the five-membered ring. Isoxazole is a 1,2-azole, with the nitrogen and oxygen atoms positioned adjacent to each other. In contrast, oxazole is a 1,3-azole, where a carbon atom separates the nitrogen and oxygen.[1] This seemingly subtle structural variance has profound implications for the electronic distribution, aromaticity, and steric profile of the rings, which in turn dictates their interactions with biological macromolecules.

Caption: Structural comparison of isoxazole and oxazole rings.

The adjacent placement of the electronegative oxygen and nitrogen atoms in isoxazole results in a weaker N-O bond, making the ring susceptible to cleavage under certain reductive or basic conditions.[2] This can be a critical consideration in prodrug design or in understanding metabolic pathways.

Physicochemical Properties: The "Why" Behind Biological Behavior

The differing arrangement of heteroatoms directly influences key physicochemical parameters that are pivotal for a molecule's pharmacokinetic and pharmacodynamic profile. Understanding these differences is essential for rational drug design.

PropertyIsoxazoleOxazoleImplication in Drug Design
pKa of Conjugate Acid -3.0[1]0.8[1]Isoxazole is a significantly weaker base. This can reduce unwanted interactions with acidic organelles and may decrease off-target effects.
Dipole Moment ~3.0 D~1.7 DThe larger dipole moment of isoxazole can lead to stronger polar interactions with target proteins.
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both can participate in crucial hydrogen bonding networks within a binding pocket.
Aromaticity Generally considered to have slightly greater aromaticity than oxazole.Aromatic, but considered less so than thiazoles.Influences ring stability and the potential for π-π stacking interactions with aromatic residues in a target protein.

The pronounced difference in basicity is a key strategic consideration. The very low pKa of isoxazole means it is less likely to be protonated under physiological conditions, which can be advantageous in avoiding interactions with off-target acidic residues or improving cell permeability.

Comparative Bioactivity: A Head-to-Head Analysis

While both scaffolds are present in a plethora of bioactive compounds, direct comparative studies are essential to discern which might be more favorable for a specific therapeutic target.[3] The existing data, although not exhaustive, reveals some intriguing trends.

Anticancer Activity

Both isoxazole and oxazole derivatives have demonstrated significant potential as anticancer agents, acting on a variety of targets.[4][5]

  • Case Study: Enzyme Inhibition: In a study comparing inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity and related metabolic disorders, 3-phenylisoxazole analogs were found to be markedly more potent than their 5-phenyloxazole counterparts.[6] Conversely, in the inhibition of stearoyl-CoA desaturase (SCD), an enzyme implicated in cancer, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids, showcasing the nuanced interplay of these rings.[6][7]

Compound ClassTargetLead Compound ExampleIC₅₀
3-Phenylisoxazole Analogs DGAT1Compound 40a64 nM[6]
5-Phenyloxazole Analogs DGAT1->1000 nM[6]
Isoxazole-Isoxazole Hybrids SCD1/SCD5Compounds 12 & 1345 µM[7]
Isoxazole-Oxazole Hybrid SCD1/SCD5Compound 1419 µM / 10 µM[7]
  • FDA-Approved Drugs as Precedents: The isoxazole-containing drug Tivozanib is an FDA-approved inhibitor of vascular endothelial growth factor receptors (VEGFR) for the treatment of advanced renal cell carcinoma.[8] This highlights the success of the isoxazole scaffold in targeting key signaling pathways in oncology.

Anti-inflammatory Activity

The isoxazole and oxazole moieties have been incorporated into numerous anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.

  • Case Study: COX Inhibition: The isoxazole ring is a core component of the selective COX-2 inhibitor Valdecoxib .[3] The structural features of the isoxazole ring contribute to its selective binding to the larger active site of COX-2 compared to COX-1.[9] In contrast, the oxazole-containing drug Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-1.[8] This exemplifies how the choice between these isomeric scaffolds can influence selectivity for different enzyme isoforms.

DrugScaffoldTargetTherapeutic Use
ValdecoxibIsoxazoleCOX-2Anti-inflammatory[3]
OxaprozinOxazoleCOX-1Anti-inflammatory[8]
Antimicrobial Activity

Derivatives of both isoxazole and oxazole have been extensively explored for their antimicrobial properties.[10][11]

  • Comparative Potency: In some studies comparing isoxazole derivatives to other heterocycles like pyrazoles, the isoxazoles demonstrated more significant antibacterial activity.[4] While direct head-to-head comparisons with oxazoles are less common in the literature, the data suggests that the isoxazole scaffold is a very promising pharmacophore for the development of new antibacterial agents. For instance, certain isoxazole derivatives have shown potent activity against Mycobacterium tuberculosis.[4]

Experimental Protocols for Bioactivity Assessment

To facilitate the direct comparison of novel isoxazole and oxazole derivatives in a laboratory setting, detailed protocols for key bioactivity assays are provided below.

Protocol for Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole and oxazole test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds (Isoxazole & Oxazole analogs) A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol for Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the isoxazole and oxazole test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Isoxazole & Oxazole compounds C Add compounds and inoculum to 96-well plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for growth D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: General workflow for MIC determination by broth microdilution.

Protocol for Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric or colorimetric assay to screen for inhibitors of COX-2 activity.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe. The inhibition of this activity by a test compound is quantified.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer, heme, and the human recombinant COX-2 enzyme solution according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the isoxazole and oxazole test compounds.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Then, add the test inhibitor or a known COX-2 inhibitor like celecoxib as a positive control.

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric or fluorometric probe.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.

Synthesis of Isoxazole and Oxazole Scaffolds

The ability to synthesize a diverse range of derivatives is crucial for structure-activity relationship (SAR) studies. Below are representative protocols for the synthesis of isoxazole and oxazole rings.

Representative Synthesis of Isoxazoles: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a nitrile oxide with an alkyne is a robust and widely used method for the synthesis of isoxazoles.[12][13]

General Protocol:

  • Generation of Nitrile Oxide: The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent like chloramine-T or N-chlorosuccinimide (NCS) in a suitable solvent such as DMF or ethanol.

  • Cycloaddition: The alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The reaction is often stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction mixture is worked up by extraction and the crude product is purified by column chromatography to yield the desired 3,5-disubstituted isoxazole.

Representative Synthesis of Oxazoles: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole, typically under acidic conditions.[14][15]

General Protocol:

  • Preparation of 2-Acylamino-ketone: The starting material can be prepared by acylating an α-amino ketone.

  • Cyclodehydration: The 2-acylamino-ketone is treated with a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The mixture is heated to effect cyclization and dehydration.

  • Work-up and Purification: After cooling, the reaction mixture is carefully neutralized and the product is extracted. The crude oxazole is then purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The isomeric relationship between isoxazole and oxazole provides a fascinating platform for exploring the subtleties of molecular recognition in biological systems. The choice between these two scaffolds is not arbitrary but a strategic decision based on their distinct electronic and steric properties. The higher prevalence of isoxazole-containing drugs in the market suggests that its unique features, such as its lower basicity and larger dipole moment, may often confer advantageous pharmacological properties.[8]

However, it is crucial to recognize that direct head-to-head comparative studies are still relatively limited across the full spectrum of biological targets.[6] The future of drug discovery with these heterocycles lies in the systematic, parallel synthesis and evaluation of both isoxazole and oxazole analogs to build a more comprehensive understanding of their structure-activity relationships. This approach will enable medicinal chemists to make more informed decisions in the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

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A Comparative Guide to Validating the Anticancer Activity of Novel Isoxazole Compounds In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential, particularly in oncology.[1][2] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] Transitioning a promising isoxazole derivative from in vitro success to a viable clinical candidate necessitates rigorous in vivo validation. This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to objectively assess the anticancer activity of novel isoxazole compounds, comparing their performance against established alternatives and providing the foundational experimental data required for further development.

I. The Rationale for In Vivo Validation: Bridging the Gap from Benchtop to Bedside

While in vitro assays provide crucial initial data on a compound's cytotoxicity and mechanism of action, they cannot fully recapitulate the complex tumor microenvironment.[5] In vivo models, particularly xenografts, are indispensable for evaluating how a drug behaves within a living system, offering insights into its efficacy, safety, and pharmacodynamics.[6] The transplantation of human tumor cells or tissues into immunodeficient mice allows for the observation of tumor growth and response to treatment in a physiological context, providing critical data to support Investigational New Drug (IND)-enabling studies.[6]

II. Strategic Selection of In Vivo Models: A Critical First Step

The choice of an appropriate in vivo model is paramount for obtaining clinically relevant data. The two most widely utilized xenograft models are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).[6]

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice.[7] CDX models are favored for their high reproducibility and ease of use, making them ideal for initial large-scale screening of novel compounds.[7][8]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of a patient's tumor tissue into an immunodeficient mouse.[9] These models are believed to better conserve the original tumor's architecture, heterogeneity, and sensitivity to treatment, offering more predictive insights into clinical outcomes.[9]

For initial validation of a novel isoxazole compound, a CDX model is often the logical starting point due to its cost-effectiveness and rapid generation of results.[8]

III. Experimental Design: A Roadmap for Robust Data Generation

A well-designed in vivo study is crucial for generating reliable and interpretable data. The following workflow outlines the key stages in validating a novel isoxazole compound.

experimental_workflow cluster_setup Phase 1: Model Establishment & Baseline cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Select Human Cancer Cell Line (e.g., A549 - Lung Carcinoma) B Implant Cells Subcutaneously into Immunodeficient Mice A->B C Monitor Tumor Growth until Palpable (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer Novel Isoxazole Cmpd (e.g., Orally, Daily) D->E Treatment Initiation F Administer Standard-of-Care Drug (e.g., Cisplatin, Intraperitoneally) D->F Treatment Initiation G Administer Vehicle Control D->G Treatment Initiation H Monitor Tumor Volume & Body Weight (e.g., 2-3 times/week) E->H F->H G->H I In Vivo Imaging (Optional) (e.g., Bioluminescence) H->I J Euthanize Mice at Endpoint (e.g., Tumor Volume > 2000 mm³) H->J K Excise Tumors for Weight & Further Analysis J->K L Collect Blood for PK Analysis J->L M Collect Organs for Toxicity Assessment J->M

Caption: A generalized workflow for in vivo validation of a novel anticancer compound.

IV. Key Methodologies and Protocols

A. Establishment of a Cell Line-Derived Xenograft (CDX) Model

  • Cell Culture: Culture a human cancer cell line (e.g., A549 non-small cell lung cancer) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).[10]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

B. Drug Administration and Efficacy Assessment

  • Dosing Preparation: Prepare the novel isoxazole compound, a standard-of-care comparator (e.g., cisplatin), and a vehicle control. The formulation and route of administration (e.g., oral gavage, intraperitoneal injection) should be based on the compound's physicochemical properties and preliminary toxicity data.

  • Treatment Schedule: Administer the treatments according to a predefined schedule (e.g., daily, once weekly).

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This is often expressed as the percentage of tumor growth inhibition (%TGI) or the treatment-to-control (T/C) ratio.[11] Survival can also be a key endpoint.

C. In Vivo Imaging for Longitudinal Monitoring

Non-invasive imaging techniques allow for the longitudinal monitoring of tumor growth and response to therapy in the same animal, reducing the number of animals required per study.[12][13]

  • Bioluminescence Imaging (BLI): If the cancer cell line has been engineered to express luciferase, BLI can be used to visualize and quantify tumor burden.[14] This is particularly useful for orthotopic models where tumors are not easily measurable with calipers.[12]

  • Fluorescence Imaging (FLI): Similar to BLI, FLI can be used with fluorescently labeled cells or probes to monitor tumor progression.[15]

  • High-Resolution Imaging: Techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) provide detailed anatomical and functional information about the tumor.[16]

D. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

  • Pharmacokinetics: At the end of the study, blood samples should be collected at various time points after the final dose to determine the compound's concentration in the plasma. This helps to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[17][18]

  • Pharmacodynamics: Excised tumors can be analyzed for biomarkers to confirm that the drug is hitting its intended target and modulating downstream signaling pathways.[6] Techniques like Western blotting or immunohistochemistry can be used to assess protein expression and phosphorylation status.

E. Toxicity Assessment

V. Interpreting the Data: A Comparative Analysis

The ultimate goal of this in vivo validation is to compare the novel isoxazole compound's performance against a relevant clinical standard. The data should be summarized in a clear and concise manner to facilitate this comparison.

Table 1: Comparative Efficacy of Novel Isoxazole Compound vs. Standard-of-Care

Treatment GroupDosing RegimenMean Tumor Volume at Endpoint (mm³)% Tumor Growth Inhibition (%TGI)
Vehicle Control10 mL/kg, p.o., daily1850 ± 250-
Novel Isoxazole Cmpd50 mg/kg, p.o., daily650 ± 12064.9
Standard-of-Care5 mg/kg, i.p., weekly800 ± 15056.8

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%)Observed Toxicities
Vehicle Control+5.2None
Novel Isoxazole Cmpd-2.1None
Standard-of-Care-12.5Lethargy, ruffled fur
VI. Mechanistic Insights: Unraveling the Mode of Action

Isoxazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][21][22]

signaling_pathway cluster_pathway Potential Signaling Pathways Targeted by Isoxazole Compounds cluster_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction cluster_tubulin Tubulin Polymerization Isoxazole Novel Isoxazole Compound Akt Akt Isoxazole->Akt Inhibition Caspase9 Caspase-9 Isoxazole->Caspase9 Activation Tubulin Tubulin Isoxazole->Tubulin Inhibition GSK3b GSK3β Akt->GSK3b bCatenin β-catenin GSK3b->bCatenin Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest

Caption: Potential signaling pathways modulated by anticancer isoxazole derivatives.

Further investigation into the specific molecular targets of the novel isoxazole compound is essential. For instance, some isoxazole derivatives have been shown to modulate the Akt/GSK3β/β-catenin signaling pathway.[23] Western blot analysis of key proteins in this pathway from the excised tumors can provide valuable pharmacodynamic evidence of target engagement.

VII. Conclusion: Charting the Path Forward

A comprehensive in vivo validation study, as outlined in this guide, provides the critical data necessary to make informed decisions about the future development of a novel isoxazole compound. By objectively comparing its efficacy and safety profile to a standard-of-care agent, researchers can build a strong case for its advancement into further preclinical and, ultimately, clinical studies. The integration of efficacy, pharmacokinetic, pharmacodynamic, and toxicity data will provide a holistic understanding of the compound's therapeutic potential.

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A Head-to-Head Comparison of Pyrrolidinyl-Isoxazoles: Elucidating the Impact of Substitution on Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Privileged Scaffolds

In the landscape of medicinal chemistry, the convergence of "privileged structures"—molecular frameworks that can bind to multiple biological targets—offers a fertile ground for drug discovery. The pyrrolidinyl and isoxazole rings are two such scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemical arrangements.[1][2] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous FDA-approved drugs, contributing to metabolic stability and serving as a key hydrogen bond donor or acceptor.[3][4]

The fusion of these two motifs into a pyrrolidinyl-isoxazole core creates a class of compounds with significant therapeutic potential, particularly in the realm of neuroscience. These compounds have been extensively investigated as modulators of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for cognitive processes, learning, memory, and attention.[5][6] This guide provides a head-to-head comparison of pyrrolidinyl-isoxazole derivatives, focusing on how subtle changes in substitution dramatically alter their affinity, selectivity, and functional activity at nAChR subtypes. We will delve into the structure-activity relationships (SAR) that govern these interactions and provide detailed experimental protocols for their evaluation.

The Prototypical Ligand: ABT-418 and the Quest for Subtype Selectivity

A seminal example that highlights the potential of this scaffold is (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418.[7] Developed as an isoxazole analog of nicotine, ABT-418 demonstrated potent agonism at the α4β2 nAChR subtype, which is widely expressed in the brain and implicated in cognitive function.[7] Crucially, it showed improved selectivity and a better safety profile compared to nicotine, exhibiting cognition-enhancing and anxiolytic effects in preclinical models without significant side effects like emesis or seizures.[7] This breakthrough underscored the principle that the pyrrolidinyl-isoxazole core could be fine-tuned through chemical substitution to achieve desired pharmacological profiles.

The central challenge in nAChR drug discovery is achieving selectivity. The nAChR family has numerous subtypes, such as the neuronal α4β2 and α3β4 subtypes and the neuromuscular junction subtype. Non-selective activation can lead to undesirable side effects. The following sections compare derivatives where substituents are systematically altered to probe their impact on binding affinity and functional selectivity, primarily between the α4β2 and α3β4 subtypes.

Head-to-Head Comparison: Impact of Aromatic and Heterocyclic Substituents

While ABT-418 provides a foundational model, a more nuanced understanding of SAR comes from comparing series of analogs where substituents are systematically varied. Research into analogs of 2-(2-pyrrolidinyl)-1,4-benzodioxane and related prolinol ethers, which feature the core N-methyl-pyrrolidinyl moiety linked to different ring systems, offers profound insights.[8][9] Though not strictly isoxazoles, the principles derived from modifying the aromatic portion of these ligands are directly applicable to designing advanced pyrrolidinyl-isoxazole derivatives.

Here, we compare key structural motifs and the effects of their substituents on α4β2 receptor affinity (Ki) and functional activity (agonist vs. partial agonist).

Compound/ScaffoldKey Substituent(s)α4β2 Affinity (Ki, nM)α4β2 Functional Activityα4β2 vs. α3β4 SelectivityKey Insights
(S)-N-Methylprolinol Phenyl Ether Unsubstituted Phenyl~100-200 nMFull AgonistLowThe basic scaffold has moderate affinity but lacks selectivity.[8]
(S)-N-Methylprolinol 3-Hydroxyphenyl Ether 3-OH on Phenyl~1 nMFull AgonistModerateAdding a hydroxyl group at the meta position dramatically increases affinity, likely by forming a key hydrogen bond with the receptor binding pocket.[8]
(S)-N-Methylprolinol 3-Pyridyl Ether Pyridine Nitrogen at position 3HighFull AgonistHighReplacing the phenyl ring with a 3-pyridyl ether maintains high affinity while significantly boosting selectivity over the α3β4 subtype.[8]
2-(1'-methyl-2'S-pyrrolidinyl)-7-hydroxy-1,4-benzodioxane 7-OH on Benzodioxane~10 nMPartial AgonistHighThe rigidified benzodioxane scaffold combined with a hydroxyl group results in high affinity and selectivity, but shifts the functional profile to partial agonism.[8][9]
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) 3-methyl on IsoxazolePotent AgonistAgonistHigh (vs. ganglionic/NMJ subtypes)The isoxazole ring acts as an effective bioisostere for the pyridyl ring of nicotine, with the methyl group contributing to potent and selective α4β2 activation.[7]
Structure-Activity Relationship (SAR) Summary
  • Hydrogen Bonding is Critical: The addition of a hydroxyl group (a hydrogen bond donor) at the meta-position of a phenyl ring or equivalent positions on other aromatic systems consistently enhances binding affinity for the α4β2 receptor by orders of magnitude.[8] This suggests a specific hydrogen bond interaction within the α4β2 ligand-binding domain that is less favorable in the α3β4 subtype.

  • Heterocyclic Rings Enhance Selectivity: Replacing a phenyl ring with a pyridine ring, particularly a 3-pyridyl ether, is a successful strategy for increasing selectivity for the α4β2 subtype over the α3β4 subtype.[8] The nitrogen atom in the heterocycle likely influences the electronic distribution and conformational preferences of the molecule, favoring interaction with the unique residue composition of the α4β2 binding pocket.

  • Scaffold Rigidity Influences Functional Activity: More rigid structures, such as the benzodioxane scaffold, can lock the molecule into a conformation that leads to partial agonism, even with high binding affinity.[9] This is a crucial consideration in drug design, as partial agonists can offer a superior safety profile by providing a "ceiling" effect, preventing overstimulation of the receptor.

  • Stereochemistry is Paramount: The stereochemistry of the pyrrolidine ring is non-negotiable for high-affinity binding. The (S)-configuration at the 2-position of the pyrrolidine ring is consistently required for optimal interaction with nAChRs, mirroring the stereochemistry of natural nicotine.[7][8]

Visualizing the Scientific Framework

To better understand the context of these comparisons, the following diagrams illustrate a general synthetic approach, the targeted biological pathway, and a typical experimental workflow.

General Synthetic Pathway

A common and versatile method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[3] This allows for the introduction of various substituents on the resulting isoxazole ring.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition Aldoxime Substituted Aldoxime (R1-CH=NOH) NitrileOxide Nitrile Oxide (R1-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation NCS N-Chlorosuccinimide (NCS) NCS->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Substituted Pyrrolidinyl Alkyne (R2-C≡C-Pyr) Alkyne->Cycloaddition Product 3,5-Disubstituted Pyrrolidinyl-Isoxazole Cycloaddition->Product caption General synthesis of pyrrolidinyl-isoxazoles.

Caption: General synthesis of pyrrolidinyl-isoxazoles.

Target Signaling Pathway: nAChR Activation

Pyrrolidinyl-isoxazole agonists bind to the extracellular domain of nAChRs, inducing a conformational change that opens the ion channel.

G Ligand Pyrrolidinyl-Isoxazole (Agonist) Receptor_Closed nAChR (Closed State) Ligand->Receptor_Closed Binds Receptor_Open nAChR (Open State) Receptor_Closed->Receptor_Open Conformational Change Ion_Influx Cation Influx (Na⁺, Ca²⁺) Receptor_Open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Causes Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Triggers caption Simplified nAChR signaling pathway.

Caption: Simplified nAChR signaling pathway.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound, a competitive radioligand binding assay is a standard and robust method.

G cluster_workflow Competitive Binding Assay Workflow Prep 1. Preparation - Receptor Source (e.g., brain homogenate) - Radioligand (e.g., [³H]Epibatidine) - Test Compounds (serial dilutions) Incubate 2. Incubation Mix Receptor, Radioligand, and Test Compound. Incubate to equilibrium. Prep->Incubate Separate 3. Separation Rapidly filter to separate bound from free radioligand. Incubate->Separate Count 4. Quantification Measure radioactivity on filters via liquid scintillation counting. Separate->Count Analyze 5. Data Analysis Plot % inhibition vs. concentration. Calculate IC₅₀ and Ki. Count->Analyze caption Workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Detailed Experimental Protocol: In Vitro Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the affinity of novel pyrrolidinyl-isoxazole derivatives for the human α4β2 nAChR, using a well-characterized radioligand.

Rationale: This assay quantifies the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor. The resulting IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is converted to an inhibition constant (Ki), which reflects the compound's binding affinity. This is a foundational experiment for characterizing any potential nAChR ligand.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human α4 and β2 nAChR subunits.

  • Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific Binding Control: (-)-Nicotine (100 µM final concentration).

  • Test Compounds: Pyrrolidinyl-isoxazole derivatives dissolved in DMSO (10 mM stock) and serially diluted in assay buffer.

  • Filtration Apparatus: Cell harvester with GF/B glass fiber filter mats.

  • Scintillation Fluid & Counter: Appropriate for tritium detection.

  • 96-well microplates.

Procedure:

  • Plate Setup: Design a 96-well plate map. Include wells for total binding (radioligand + receptor only), non-specific binding (radioligand + receptor + excess unlabeled ligand), and test compound wells (at least 8 concentrations, in triplicate).

  • Reagent Preparation:

    • Thaw cell membranes on ice and dilute in ice-cold assay buffer to a final concentration that yields robust signal-to-noise (typically 5-10 µg protein per well).

    • Dilute [³H]Epibatidine in assay buffer to a working concentration that is at or below its Kd for the α4β2 receptor (e.g., ~0.2 nM final concentration).

    • Prepare serial dilutions of the test compounds, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM).

  • Assay Incubation:

    • To each well, add 50 µL of assay buffer (for total binding) or 50 µL of 100 µM (-)-Nicotine (for non-specific binding) or 50 µL of the appropriate test compound dilution.

    • Add 50 µL of diluted [³H]Epibatidine to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.

    • Incubate the plate for 2-4 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Pre-soak the GF/B filter mat in 0.5% polyethylenimine for at least 1 hour to reduce non-specific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well through the filter mat using the cell harvester. The membranes (with bound radioligand) will be trapped on the filter.

    • Immediately wash each well/filter spot 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat. Punch out the individual filter discs into scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to sit for several hours (or overnight) before counting to reduce chemiluminescence.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each test compound concentration, calculate the percent inhibition: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)).

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Prospects

The head-to-head comparison of pyrrolidinyl-isoxazole derivatives and their structural cousins reveals a highly tunable scaffold where discrete chemical modifications dictate pharmacological outcomes. The strategic placement of hydrogen-bonding groups, the incorporation of heterocycles, and the control of stereochemistry and scaffold rigidity are all powerful tools for optimizing affinity, selectivity, and functional activity at nAChR subtypes. The data clearly show that substituents are not mere decorations but are integral to defining the interaction with the receptor.

Future research will likely focus on exploring novel substitutions to target other nAChR subtypes implicated in different pathologies, such as the α7 subtype in inflammation and schizophrenia. Furthermore, as our understanding of the cryo-EM structures of these receptors improves, structure-based drug design will enable the more rational creation of pyrrolidinyl-isoxazole derivatives with even greater precision and therapeutic potential for treating challenging neurodegenerative and psychiatric disorders.[10][11]

References

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  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Novel Isoxazolidines Derivatives as RIPK1 Inhibitors for Treating Neurodegener
  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simul
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  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (n.d.).
  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide. (2025). Benchchem.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024).
  • Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. (n.d.).
  • (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II.
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Comparative Cross-Reactivity Profiling of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole. As drug development professionals, we understand that a molecule's journey from a promising hit to a clinical candidate is contingent not just on its on-target potency, but critically, on its off-target interaction profile. Unforeseen cross-reactivity is a leading cause of preclinical and clinical attrition, leading to adverse effects and therapeutic failure.[1][2]

The chemical architecture of this compound is noteworthy. It incorporates an isoxazole ring, a privileged scaffold known for a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] It also features a pyrrolidine moiety, another cornerstone of medicinal chemistry found in numerous natural products and approved drugs, contributing to diverse biological functions.[6][7][8] The combination of these two pharmacologically active fragments necessitates a rigorous and systematic investigation of the compound's selectivity to proactively identify and mitigate potential safety liabilities.

This document outlines a tiered, data-driven strategy for building a comprehensive cross-reactivity profile, moving from broad, high-throughput screens to focused mechanistic studies. We will detail the rationale behind assay selection, provide actionable experimental protocols, and illustrate how to interpret the resulting data to make informed decisions in a drug discovery program.

The Cross-Reactivity Screening Cascade: A Strategic Approach

A tiered screening approach is the most efficient method for profiling, conserving resources by focusing progressively on the most relevant potential off-targets. The initial tier casts a wide net to identify any significant interactions across the most common target families implicated in adverse drug reactions. Subsequent tiers are designed to confirm these initial "hits" and quantify the potency of the interaction.

G cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Ancillary Profiling T1_Kinase Broad Kinase Panel (>400 Kinases) @ 1-10 µM Decision1 Hits Identified? (e.g., >50% Inhibition) T1_Kinase->Decision1 T1_GPCR GPCR Binding Panel (~100 Receptors) @ 1-10 µM T1_GPCR->Decision1 T1_Safety Safety Pharmacology Panel (hERG, Nav1.5, etc.) @ 1-10 µM T1_Safety->Decision1 T2_IC50 Dose-Response Assays (IC50/EC50/Ki Determination) T2_Functional Functional Cellular Assays (e.g., cAMP, Ca2+ Flux) T2_IC50->T2_Functional Decision2 Confirmed Activity? T2_Functional->Decision2 T3_CYP CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) T3_Docking In Silico Modeling (Binding Mode Analysis) Decision1->T2_IC50 Yes Decision1->T3_CYP No (Proceed with ancillary profiling) Decision2->T3_CYP Yes Decision2->T3_Docking Yes

Caption: A tiered approach to cross-reactivity profiling.

Tier 1: Broad Panel Screening for Liability Identification

The primary objective of this tier is to rapidly identify potential off-target interactions at a high concentration (typically 1-10 µM) across large, diverse panels of biological targets. A significant inhibition value (commonly >50%) in these assays flags a target for further investigation.

Key Recommended Panels:
  • Kinase Profiling: Protein kinases are a vast family of enzymes that regulate countless cellular processes.[9][10] Their structural conservation, particularly in the ATP-binding pocket, makes them frequent off-targets for small molecules, leading to potential toxicity.[11][12] Screening against a large, functionally diverse kinase panel is a cornerstone of modern safety pharmacology.[13]

  • GPCR Binding Assays: G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant percentage of approved drugs.[14][15] Unintended interactions with GPCRs can lead to a wide range of physiological effects. Radioligand binding assays are the gold standard for initial screening, directly measuring the displacement of a known ligand from the receptor.[16]

  • Core Safety Pharmacology Panel: This panel focuses on a smaller set of targets known to be critical for physiological function, where off-target activity can lead to severe adverse events.[17][18] According to ICH S7A guidelines, this should minimally include targets for cardiovascular (e.g., hERG ion channel), central nervous system (CNS), and respiratory function.[19][20]

Data Presentation: Tier 1 Broad Screening Results

The data below is a hypothetical representation of initial screening results for this compound at a concentration of 10 µM.

Target ClassPanelNumber of Targets ScreenedTargets with >50% Inhibition
Kinases KinomeScan4683 (Aurora B, VEGFR2, p38α)
GPCRs Broad GPCR Binding852 (Histamine H1, Dopamine D2)
Ion Channels hERG Safety11 (hERG)
Enzymes COX-1/COX-221 (COX-2)

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant activity in Tier 1 must be validated. This involves generating a full dose-response curve to determine the potency of the interaction, typically expressed as an IC50 (for inhibition) or Ki (binding affinity). This quantitative data is essential for calculating a selectivity index (Off-Target IC50 / On-Target IC50) and assessing the potential for clinical risk.

Experimental Protocol: TR-FRET Kinase Inhibition Assay (Example for Aurora B)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a 2X solution of Aurora B kinase in kinase buffer.

    • Prepare a 2X solution of the ULight™-labeled peptide substrate in kinase buffer.

    • Prepare a 2X solution of ATP in kinase buffer.

    • Serially dilute this compound in DMSO, then dilute in kinase buffer to create a 4X concentration series (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • Add 5 µL of the 4X test compound dilutions to the wells of a 384-well low-volume assay plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature, shielded from light.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Tier 2 Potency Results

This table presents hypothetical IC50 values for the confirmed off-targets.

TargetAssay TypeIC50 (µM)
Aurora B TR-FRET Kinase Assay0.85
VEGFR2 TR-FRET Kinase Assay1.2
p38α TR-FRET Kinase Assay3.5
Histamine H1 Radioligand Binding2.1
Dopamine D2 Radioligand Binding4.8
hERG Patch Clamp Electrophysiology9.7
COX-2 Enzyme Inhibition Assay0.5

Tier 3: Ancillary and Mechanistic Profiling

Beyond direct target interactions, a comprehensive profile must assess other factors that can lead to adverse effects, such as drug-drug interactions (DDIs).

Cytochrome P450 (CYP) Inhibition

CYP enzymes are critical for the metabolism of most drugs.[21] Inhibition of these enzymes by a new compound can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[22][23] Assessing inhibition of the major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement.[24]

Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes
  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a stock solution of NADPH regenerating system.

    • Prepare stock solutions of specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

    • Prepare a concentration series of this compound.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound with HLMs and buffer for 10 minutes at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Data Presentation: Tier 3 CYP Inhibition Profile
CYP IsoformIC50 (µM)
CYP3A4 > 50
CYP2D6 15.2
CYP2C9 > 50
CYP2C19 28.9
CYP1A2 > 50

Mechanistic Interpretation and Pathological Context

The identification of an off-target interaction is only the first step. Understanding its potential physiological consequence is crucial. For example, the hypothetical inhibition of Aurora B kinase, a key regulator of mitosis, could raise concerns about potential cytotoxic effects on rapidly dividing healthy cells. Similarly, COX-2 inhibition suggests a potential anti-inflammatory effect but also warrants investigation into cardiovascular risks associated with this class of inhibitors.

G cluster_pathway Hypothetical Off-Target Pathway: COX-2 Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3,5-dimethyl-4- pyrrolidin-2-ylisoxazole Compound->COX2 Inhibition (IC50 = 0.5 µM)

Caption: Hypothetical inhibition of the COX-2 pathway.

Conclusion and Strategic Implications

This guide presents a systematic methodology for characterizing the cross-reactivity profile of this compound. Based on our hypothetical data, the compound exhibits potent activity against COX-2 and moderate activity against several kinases (Aurora B, VEGFR2) and the Histamine H1 receptor. The moderate inhibition of CYP2D6 and hERG also warrants careful consideration.

This profile provides a critical foundation for the next steps in development:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can use this data to modify the molecule, aiming to reduce off-target activity while retaining on-target potency.

  • Risk Assessment: The selectivity indices (the ratio of off-target to on-target potency) must be carefully calculated. A small window between therapeutic efficacy and off-target effects may render the compound's risk profile unacceptable.

  • In Vivo Correlation: Subsequent in vivo toxicology studies should be designed to specifically monitor for physiological changes related to the identified off-targets (e.g., monitoring blood pressure for VEGFR2 inhibition or assessing pro-arrhythmic risk for hERG activity).

By embracing a comprehensive, front-loaded approach to cross-reactivity profiling, drug development teams can de-risk their candidates early, leading to the creation of safer and more effective medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Off-Target Effects of 3,5-Dimethylisoxazole Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

The 3,5-dimethylisoxazole motif is a cornerstone in modern medicinal chemistry, celebrated for its role as a bioisostere of an acetyl-lysine moiety. This has led to its successful incorporation into a multitude of potent and selective inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. However, the very features that make this scaffold so effective in mimicking endogenous ligands also raise critical questions about its potential for unintended interactions with other cellular machinery. This guide provides an in-depth, comparative analysis of the off-target effects of 3,5-dimethylisoxazole derivatives, with a primary focus on BET inhibitors, offering experimental data and protocols to aid researchers in navigating the complexities of their cellular activity.

The Privileged Scaffold: A Double-Edged Sword

The 3,5-dimethylisoxazole core offers a unique combination of steric and electronic properties that allow it to form key hydrogen bonds within the acetyl-lysine binding pockets of bromodomains. This has propelled the development of numerous potent BET inhibitors for therapeutic applications in oncology and inflammation. Yet, the promiscuity of small molecule inhibitors is a well-documented challenge in drug discovery. Off-target interactions can lead to unexpected toxicities or confound the interpretation of experimental results, making a thorough understanding of a compound's selectivity profile paramount. This guide will dissect the off-target landscape of this important chemical class, providing a framework for informed compound selection and experimental design.

Comparative Analysis of Off-Target Profiles

Our investigation into the off-target effects of 3,5-dimethylisoxazole derivatives will focus on two primary areas: selectivity within the target family (intra-bromodomain selectivity) and interactions with unrelated protein families (cross-family off-target effects).

Intra-Family Selectivity: Differentiating the Bromodomains

The human proteome contains 61 bromodomains, classified into eight families. While many 3,5-dimethylisoxazole derivatives are designed as pan-BET inhibitors, achieving selectivity within the BET family (BRD2, BRD3, BRD4, and BRDT) or between the BET family and other bromodomain-containing proteins is a key objective to mitigate potential toxicities.

One of the seminal works in this area involved the structure-guided optimization of a lead 3,5-dimethylisoxazole compound, which led to the development of highly potent and selective BET inhibitors.[1][2] The selectivity of these compounds was assessed against the bromodomain of CREB-binding protein (CREBBP), a member of a different bromodomain family.

CompoundTargetIC50 (µM)Selectivity (CREBBP/BRD4(1))
3 BRD4(1)4.8-
CREBBP>100>21
(S)-8 BRD4(1)0.64-
CREBBP1.8~3
9 BRD4(1)0.9-
CREBBP6.2~7
Table 1: Comparative inhibitory activity of 3,5-dimethylisoxazole derivatives against BRD4(1) and CREBBP bromodomains. Data extracted from Filippakopoulos et al., J Med Chem, 2013.[1][2]

Further characterization of compound (S)-8 revealed remarkable selectivity across a diverse panel of bromodomains, with significant inhibition observed only for the BET family members.[1] This highlights that while the 3,5-dimethylisoxazole scaffold is an excellent acetyl-lysine mimic, careful structural modifications can fine-tune its interactions to achieve a high degree of selectivity within the bromodomain superfamily.

In a separate study, the 3,5-dimethylisoxazole derivative Y06014 was evaluated for its selectivity against a panel of eight bromodomain-containing proteins using a thermal shift assay. The results demonstrated that Y06014 exhibited a significant thermal shift for BRD4(1), indicating strong binding, while showing minimal to no stabilization of other bromodomains from different families, confirming its high selectivity for the BET subfamily.[3]

Cross-Family Off-Target Effects: A Broader Perspective

A comprehensive off-target profile must extend beyond the intended target family. Kinases, G-protein coupled receptors (GPCRs), and ion channels are common sources of off-target interactions for small molecule inhibitors.

Interestingly, the relationship between kinase inhibitors and bromodomain inhibitors is not unidirectional. The JAK2 inhibitor fedratinib has been shown to also inhibit BRD4 with an IC50 of 130 nM.[5] This cross-reactivity underscores the importance of counter-screening compounds against different target families, as the structural motifs that confer binding to one target may have unforeseen affinity for another.

Experimental Protocols for Off-Target Profiling

To empower researchers to independently assess the off-target effects of their 3,5-dimethylisoxazole derivatives, we provide detailed protocols for two key methodologies: a broad, proteome-wide approach and a targeted, in-vitro assay.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Proteome-Wide Off-Target Identification

CETSA is a powerful technique to assess target engagement and identify off-target interactions in a cellular context.[1][3][6][7] The principle is based on the ligand-induced thermal stabilization of target proteins.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your cellular model of interest to 80-90% confluency.

    • Treat the cells with the 3,5-dimethylisoxazole derivative at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating Gradient:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels using one of the following methods:

      • Western Blotting: For analyzing the thermal stability of a specific protein of interest.

      • Mass Spectrometry (TPP - Thermal Proteome Profiling): For a proteome-wide analysis of protein thermal stability changes, enabling the unbiased identification of off-targets.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Significant thermal shifts for proteins other than the intended target reveal off-target interactions.

Protocol 2: In Vitro Kinase Profiling using a Luminescence-Based Assay

To specifically assess off-target effects on kinases, a commercially available kinase profiling service or an in-house panel can be utilized. The following is a general protocol for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

    • Serially dilute the 3,5-dimethylisoxazole derivative to create a concentration gradient.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

    • The detection reagent typically contains luciferase and its substrate, which generates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value for each kinase in the panel.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound Compound BET_Protein BET Protein (e.g., BRD4) Compound->BET_Protein Inhibition Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Inhibition Chromatin Chromatin BET_Protein->Chromatin Binds to Acetylated Histones Oncogene_Transcription Oncogene Transcription Chromatin->Oncogene_Transcription Cell_Proliferation Cell Proliferation Oncogene_Transcription->Cell_Proliferation Downstream_Signaling Downstream Signaling Off_Target_Kinase->Downstream_Signaling Unintended_Effect Unintended Cellular Effect Downstream_Signaling->Unintended_Effect

Caption: On-target vs. off-target signaling pathways.

G Start Start: Compound of Interest Cell_Treatment Cell Treatment with Compound vs. Vehicle Start->Cell_Treatment Heating Apply Temperature Gradient Cell_Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Supernatant Collect Soluble Protein Fraction Lysis->Supernatant Analysis Analysis Supernatant->Analysis Western_Blot Western Blot (Targeted) Analysis->Western_Blot Mass_Spec Mass Spectrometry (Proteome-wide) Analysis->Mass_Spec Data_Analysis Generate Melting Curves & Identify Shifts Western_Blot->Data_Analysis Mass_Spec->Data_Analysis End End: Off-Target Profile Data_Analysis->End

Caption: Workflow for CETSA-based off-target identification.

G Compound_A Compound A (High On-Target Potency) High_Selectivity High Selectivity (Few Off-Targets) Compound_A->High_Selectivity Low_Selectivity Low Selectivity (Multiple Off-Targets) Compound_B Compound B (Moderate On-Target Potency) Compound_B->Low_Selectivity Ideal_Candidate Ideal Candidate for Further Development High_Selectivity->Ideal_Candidate Risky_Candidate Risky Candidate (Potential for Toxicity) Low_Selectivity->Risky_Candidate

Caption: Logical relationship between potency, selectivity, and candidate progression.

Conclusion and Future Directions

The 3,5-dimethylisoxazole scaffold is a powerful tool in the medicinal chemist's arsenal, particularly for the development of BET bromodomain inhibitors. The available data indicates that with careful design, high intra-family selectivity can be achieved, and cross-reactivity with other major target classes like kinases can be minimized. However, the potential for off-target effects is an inherent challenge in small molecule drug discovery that necessitates rigorous experimental validation.

The methodologies outlined in this guide, particularly the unbiased, proteome-wide approach of CETSA coupled with mass spectrometry, provide a robust framework for de-risking 3,5-dimethylisoxazole derivatives and ensuring that their observed cellular phenotypes are indeed a consequence of their intended on-target activity. As new derivatives continue to be developed, a comprehensive and early assessment of their off-target profiles will be crucial for their successful translation into selective probes and safe therapeutics.

References

  • Filippakopoulos, P., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]

  • Xue, X., et al. (2019). Y06014 is a selective BET inhibitor for the treatment of prostate cancer. Acta Pharmaceutica Sinica B, 9(4), 768-780. [Link]

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  • Liu, Z., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174–2181. [Link]

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  • Ember, S. W., et al. (2014). Acetyl-lysine binding site of bromodomain-containing protein 4 (BRD4) interacts with diverse kinase inhibitors. ACS Chemical Biology, 9(5), 1160-1171. [Link]

  • Gao, Y., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 390. [Link]

  • Bamborough, P., et al. (2012). Fragment-based discovery of the pyrazolone series of p38alpha MAP kinase inhibitors. Journal of Medicinal Chemistry, 55(15), 6867-6877. [Link]

  • Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529-533. [Link]

  • Moustakim, M., et al. (2017). Discovery of kinase inhibitors that potently cross-react with bromodomains. Journal of Medicinal Chemistry, 60(4), 1346-1359. [Link]

  • Pu, L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 29(5), 1081. [Link]

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Comparative Efficacy of Pictilisib (GDC-0941), an Isoxazole-Containing PI3K Inhibitor, Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequently observed oncogenic events across a wide spectrum of human cancers.[2] This hyperactivation can be driven by various genetic alterations, such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or amplification of AKT.[3] Consequently, the PI3K pathway has emerged as a highly attractive target for therapeutic intervention in oncology.[4]

This guide focuses on Pictilisib (GDC-0941) , a potent, orally bioavailable, pan-class I PI3K inhibitor with an isoxazole-containing chemical scaffold.[5][6] We will objectively compare its efficacy in different cancer types, supported by preclinical and clinical data, and provide context by comparing it to standard-of-care therapies. This document is intended to serve as a technical resource for researchers and drug development professionals investigating novel anti-cancer agents.

Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor

Pictilisib is a small molecule inhibitor that competitively binds to the ATP-binding site of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent activation of the downstream Akt signaling pathway.[7] This inhibition ultimately leads to decreased tumor cell growth, motility, and survival in susceptible cancer cell populations.

Mechanism of Action: Disrupting a Central Oncogenic Hub

The PI3K/Akt/mTOR pathway is a central regulator of cellular homeostasis.[8] Upon activation by growth factors and other stimuli, PI3K phosphorylates PIP2 to generate PIP3. This recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR.[8] The mTOR complex 1 (mTORC1) plays a pivotal role in protein synthesis and cell cycle progression.[8] By inhibiting PI3K, pictilisib effectively shuts down this entire signaling cascade, leading to cell cycle arrest and, in some contexts, apoptosis.[2]


// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pictilisib [label="Pictilisib\n(GDC-0941)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nSurvival", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; Pictilisib -> PI3K [label="Inhibits", arrowhead=tee]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; }

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pictilisib.

Comparative In Vitro Efficacy of Pictilisib

The anti-proliferative activity of pictilisib has been evaluated across a broad range of cancer cell lines, demonstrating varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound in different cell lines.

Cancer TypeCell LinePIK3CA StatusIC50 (µM)Reference
GlioblastomaU87MGWild-Type0.95[9]
Ovarian CancerA2780Wild-Type0.14[9]
Prostate CancerPC3PTEN Null0.28[9]
Breast CancerMDA-MB-361H1047R Mutant0.72[9]
Colorectal CancerHCT116Wild-Type1.081[9]
Colorectal CancerDLD1Wild-Type1.070[9]
Colorectal CancerHT29Wild-Type0.157[9]

Key Insights from In Vitro Data:

  • Potency Across Diverse Lineages: Pictilisib demonstrates potent anti-proliferative activity in the sub-micromolar to low micromolar range across various cancer types, including ovarian, prostate, breast, and colorectal cancers.[9]

  • Variable Sensitivity: The IC50 values indicate a range of sensitivities, with some cell lines, such as A2780 (ovarian) and HT29 (colorectal), exhibiting higher sensitivity to the drug.[9]

  • Impact of PIK3CA/PTEN Status: While pictilisib is a pan-PI3K inhibitor, cell lines with activating PIK3CA mutations (like MDA-MB-361) or loss of PTEN (like PC3) are expected to be particularly dependent on the PI3K pathway and thus sensitive to its inhibition.[9] However, the relationship between genotype and sensitivity is not always straightforward and can be influenced by other genetic and epigenetic factors.

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of pictilisib has been validated in in vivo xenograft models, which provide a more complex biological system to assess drug efficacy.

Cancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
GlioblastomaU87MG75 mg/kg/day, oral83%[9]
Ovarian CancerIGROV1150 mg/kg, oral80%[5]
Breast CancerMDA-MB-361.1150 mg/kg/day, oralSignificant delay in tumor progression[9]

Key Insights from In Vivo Data:

  • Significant Tumor Growth Inhibition: Oral administration of pictilisib leads to substantial tumor growth inhibition in various xenograft models, confirming its anti-tumor activity in a living system.[5][9]

  • Dose-Dependent Response: The efficacy of pictilisib is dose-dependent, with higher doses generally leading to greater tumor growth inhibition.[5]

  • Apoptosis Induction: In the MDA-MB-361.1 breast cancer model, pictilisib's anti-tumor effect was associated with a potent induction of apoptosis in the tumors.[9]

Clinical Efficacy and Comparison with Standard of Care

Pictilisib has been evaluated in several clinical trials for various solid tumors. Here, we compare its performance in breast and non-small cell lung cancer with established standard-of-care regimens.

Breast Cancer

The PI3K pathway is frequently activated in breast cancer, with PIK3CA mutations occurring in approximately 40% of hormone receptor-positive (HR+), HER2-negative tumors.[10]

Clinical Trial Data for Pictilisib:

  • FERGI Phase II Trial: In postmenopausal women with ER-positive, HER2-negative metastatic breast cancer, the addition of pictilisib to fulvestrant doubled progression-free survival (PFS) in patients with both ER- and progesterone receptor (PR)-positive disease (7.4 months vs. 3.7 months with placebo).[11] However, a statistically significant improvement was not observed in the overall ER-positive population.[11]

  • PEGGY Phase II Trial: This trial did not show a significant benefit from adding pictilisib to paclitaxel in patients with HR-positive, HER2-negative metastatic breast cancer.[10] The median PFS was 8.2 months with pictilisib versus 7.8 months with placebo.[10]

Comparison with Standard of Care:

Treatment ArmPatient PopulationMedian PFSReference
Pictilisib + FulvestrantER+/PR+ Metastatic Breast Cancer7.4 months[11]
Placebo + FulvestrantER+/PR+ Metastatic Breast Cancer3.7 months[11]
PaclitaxelMetastatic Breast CancerVaries (typically 5-10 months)[12]
DocetaxelMetastatic Breast CancerVaries (typically 5-10 months)[12]
CapecitabineMetastatic Breast CancerVaries (typically 3-6 months)[12]

Analysis:

While pictilisib showed promise in a subset of hormone-sensitive breast cancers, its overall efficacy in broader populations has been modest when compared to the variability seen with standard chemotherapies like taxanes (paclitaxel, docetaxel).[10][11][12] The lack of a clear predictive biomarker beyond ER/PR status has been a challenge.[11] Standard chemotherapy regimens for early-stage breast cancer often involve combinations of drugs like doxorubicin, cyclophosphamide, and a taxane.[13][14][15] For metastatic disease, single-agent chemotherapy is common.[12]

Non-Small Cell Lung Cancer (NSCLC)

The PI3K pathway is also implicated in the pathogenesis of NSCLC.

Clinical Trial Data for Pictilisib:

Data from early-phase trials including patients with various solid tumors have shown that pictilisib is generally well-tolerated and demonstrates on-target activity.[5][16] However, specific efficacy data for pictilisib as a monotherapy or in combination for NSCLC from later-phase trials are limited in the public domain. A first-in-human study of pictilisib in advanced solid tumors included patients with various cancer types, and while it showed on-target pharmacodynamic activity, objective responses were observed in a patient with melanoma and another with ovarian cancer.[5][17][18]

Comparison with Standard of Care:

The standard of care for advanced NSCLC has evolved significantly and is highly dependent on histology and molecular markers.

Treatment ModalityPatient PopulationTypical OutcomeReference
Platinum-based doublet chemotherapy (e.g., cisplatin/carboplatin + pemetrexed/gemcitabine)First-line, advanced NSCLC (wild-type)Modest response and survival rates[19]
Immune Checkpoint Inhibitors (e.g., pembrolizumab, durvalumab)First-line or consolidation, advanced NSCLCImproved overall survival in select patients[20][21]
Targeted Therapies (e.g., EGFR inhibitors, ALK inhibitors)Advanced NSCLC with specific driver mutationsHigh response rates and prolonged PFS[19]

Analysis:

The current standard of care for inoperable stage III NSCLC is concurrent chemoradiotherapy followed by durvalumab, which has shown significant improvements in progression-free and overall survival.[21] For metastatic disease, treatment is guided by molecular testing, with targeted therapies and immunotherapy playing a central role.[19][22][23] While PI3K inhibitors like pictilisib could have a role, likely in combination with other agents, they would need to demonstrate significant benefit over or in addition to these established and effective therapies.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic and anti-proliferative effects of a compound on cancer cells in vitro.[24]

Objective: To determine the IC50 of pictilisib in a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pictilisib (GDC-0941)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of pictilisib in complete growth medium. The final DMSO concentration should be kept constant (e.g., <0.1%). Add the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of pictilisib in a mouse xenograft model.[25]

Objective: To assess the in vivo anti-tumor activity of pictilisib.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation

  • Pictilisib (GDC-0941)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[26]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]

  • Treatment Administration: Administer pictilisib or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., daily).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: [Length x Width²]/2).[27][28] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, or a specific study duration).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.


// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Implantation [label="Tumor Cell\nImplantation"]; Growth [label="Tumor Growth to\n~150 mm³"]; Randomization [label="Randomize Mice"]; Treatment [label="Treatment Initiation\n(Pictilisib vs. Vehicle)"]; Monitoring [label="Monitor Tumor Volume\n& Body Weight"]; Endpoint [label="Study Endpoint"]; Analysis [label="Data Analysis (TGI)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Implantation; Implantation -> Growth; Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; Analysis -> End; }

Figure 2. General workflow for an in vivo tumor xenograft efficacy study.

Conclusion and Future Directions

Pictilisib (GDC-0941) is a potent pan-class I PI3K inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[5][9] Its efficacy is particularly notable in cancers with a hyperactivated PI3K/Akt/mTOR pathway. However, clinical data has shown that while it can be effective in certain patient subpopulations, its broad application may be limited by modest efficacy in unselected populations and the challenge of identifying robust predictive biomarkers.[10][11]

Future research should focus on:

  • Combination Strategies: Exploring rational combinations of pictilisib with other targeted agents, chemotherapy, or immunotherapy to enhance efficacy and overcome resistance mechanisms.[29]

  • Biomarker Discovery: Identifying and validating predictive biomarkers beyond PIK3CA mutation status to better select patients who are most likely to respond to treatment.

  • Understanding Resistance: Investigating the mechanisms of both intrinsic and acquired resistance to PI3K inhibitors to develop strategies to circumvent them.

By addressing these key areas, the full therapeutic potential of isoxazole-containing PI3K inhibitors like pictilisib can be more effectively realized in the clinical setting.

References

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR signaling in cancer. Journal of Cellular and Molecular Medicine, 18(4), 1199-1205. [Link]

  • Miricescu, D., Totan, A., Stanescu, S., II, & Greabu, M. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 21(21), 8249. [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(1), 21-31. [Link]

  • Wikipedia. (2023, December 28). PI3K/AKT/mTOR pathway. [Link]

  • My Cancer Genome. (n.d.). Pictilisib. [Link]

  • National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem. [Link]

  • Sarker, D., Ang, J. E., Baird, R., Kristeleit, R., Shah, K., Moreno, V., ... & de Bono, J. S. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • PubMed. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • Taylor & Francis Online. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. [Link]

  • OncLive. (2014, December 10). Early Data Find the PI3K Inhibitor Pictilisib Benefits a Subset of Patients With MBC. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • BioDuro. (n.d.). In Vitro Assays. [Link]

  • Breastcancer.org. (2023, November 21). Chemotherapy for Breast Cancer. [Link]

  • National Institutes of Health. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]

  • Vuylsteke, P., Huizing, M., Petrakova, K., Roylance, R., Laing, R., Chan, S., ... & Fehrenbacher, L. (2016). Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. Annals of Oncology, 27(10), 1934-1941. [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. [Link]

  • National Institutes of Health. (2020). Optimizing current standard of care therapy for stage III non-small cell lung cancer. [Link]

  • YouTube. (2024, March 18). Current standard of care for inoperable stage III NSCLC. [Link]

  • Frontiers. (2020). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. [Link]

  • National Institutes of Health. (2012). Chemotherapy in Early Breast Cancer: When, How and Which One?. [Link]

  • PubMed. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. [Link]

  • PubMed. (2016). Phase II Randomized Preoperative Window-of-Opportunity Study of the PI3K Inhibitor Pictilisib Plus Anastrozole Compared With Anastrozole Alone in Patients With Estrogen Receptor-Positive Breast Cancer. [Link]

  • European Pharmaceutical Review. (2024, October 7). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. [Link]

  • Cancer Research UK. (n.d.). Chemotherapy for breast cancer. [Link]

  • MDPI. (2022). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. [Link]

  • CancerNetwork. (2010, October 14). Current Treatment Options for Non–Small-Cell Lung Cancer. [Link]

  • Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer. [Link]

  • Medscape. (2023, November 17). Breast Cancer Treatment Protocols. [Link]

  • Bio-protocol. (2017). In Vivo Tumor Growth Inhibition. [Link]

  • Bio-protocol. (2018). In vivo tumor growth assay. [Link]

  • Bentham Science. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • AACR Journals. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. [Link]

  • PubMed Central. (2022). The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. [Link]

  • PAGE Meeting. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. [Link]

  • MDPI. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • National Institutes of Health. (2021). The present and future of PI3K inhibitors for cancer therapy. [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • National Institutes of Health. (2014). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. [Link]

Sources

A Comparative Guide to the In Vitro ADME Profile of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro ADME properties of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole against established pharmaceutical benchmarks.

Introduction

In the landscape of modern drug discovery, the principle of "fail fast, fail cheap" is paramount. A significant proportion of drug candidates fail not due to a lack of efficacy, but because of unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Consequently, the early in vitro characterization of a compound's ADME profile is a critical, value-adding step in the selection and optimization of lead candidates. This guide provides a comparative analysis of the in vitro ADME properties of a novel investigational compound, this compound (hereafter referred to as "Compound X"), against well-characterized drugs: Warfarin, a widely used anticoagulant known for its high plasma protein binding, and Propranolol, a high-permeability beta-blocker.

This document is structured to provide not just data, but a logical framework for interpreting that data. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and ground our findings in authoritative references to ensure scientific integrity.

Comparative Data Summary

The initial in vitro ADME screening of Compound X was performed alongside validated standards to contextualize its performance. The following table summarizes the key findings.

ParameterCompound X (Hypothetical Data)Warfarin (Reference)Propranolol (Reference)Interpretation of Compound X Data
Metabolic Stability (HLM)
t½ (min)453518Moderate Stability
Intrinsic Clearance (CLint, µL/min/mg)15.419.838.5Moderate Clearance
Permeability (PAMPA)
Pe (x 10⁻⁶ cm/s)12.51.525.0High Permeability
Plasma Protein Binding (Human)
% Bound85%>99%90%High Binding, but less extensive than Warfarin

Experimental Protocols and Rationale

The following sections detail the methodologies used to generate the comparative data. The choice of assays—liver microsomal stability, PAMPA for permeability, and equilibrium dialysis for plasma protein binding—was based on their high-throughput nature, cost-effectiveness, and robust predictive power for in vivo outcomes.

Metabolic Stability Assessment

Rationale: The metabolic stability of a compound in the presence of liver enzymes is a primary determinant of its half-life and oral bioavailability. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism. This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.

Workflow Diagram:

A Prepare Compound X, Warfarin, Propranolol (1 µM in Acetonitrile) D Pre-incubate HLM and Compound at 37°C A->D B Prepare Human Liver Microsomes (HLM) (0.5 mg/mL in Phosphate Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH C->E D->E F Aliquots taken at 0, 5, 15, 30, 60 min E->F G Quench Reaction with cold Acetonitrile + Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant via LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Workflow for the in vitro metabolic stability assay using Human Liver Microsomes (HLM).

Step-by-Step Protocol:

  • Compound Preparation: Prepare 1 mM stock solutions of Compound X, Warfarin, and Propranolol in DMSO. Further dilute to 1 µM in acetonitrile.

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (pH 7.4), Human Liver Microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This system continuously provides the necessary cofactor for CYP enzyme activity.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and subsequently the intrinsic clearance (CLint).

Permeability Assessment (PAMPA)

Rationale: A compound's ability to permeate biological membranes is fundamental to its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane. It is particularly useful for predicting passive transcellular permeability and serves as an early filter before more complex cell-based assays like Caco-2.

Workflow Diagram:

A Coat PVDF filter plate (Donor plate) with lipid solution (e.g., lecithin in dodecane) D Add compound solutions to Donor plate A->D B Prepare compound solutions in buffer (pH 7.4) B->D C Fill Acceptor plate with buffer E Place Donor plate onto Acceptor plate (creating a 'sandwich') C->E D->E F Incubate for 4-16 hours at room temperature E->F G Measure compound concentration in both Donor and Acceptor plates via UV-Vis or LC-MS/MS F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Plate Preparation: A 96-well filter plate (Donor plate) with a PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution (pH 7.4).

  • Donor Plate: The test compounds (Compound X, Propranolol) are dissolved in the same buffer and added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours). During this time, compounds passively diffuse from the donor well, across the artificial membrane, into the acceptor well.

  • Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using an established equation that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.

Plasma Protein Binding (Equilibrium Dialysis)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, governs the unbound fraction of the drug. Only the unbound drug is free to interact with its therapeutic target and to be cleared by metabolic enzymes. Equilibrium dialysis is considered the "gold standard" for measuring plasma protein binding due to its accuracy and minimal experimental artifacts.

Step-by-Step Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus (e.g., RED device) is used. It consists of two chambers separated by a semi-permeable membrane that allows free passage of small molecules but retains large proteins.

  • Loading: One chamber is loaded with human plasma, and the other chamber is loaded with a protein-free buffer solution containing the test compound (Compound X, Warfarin).

  • Equilibration: The apparatus is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma chamber and the buffer chamber.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The percentage of the bound drug is calculated from the difference in concentrations between the plasma and buffer chambers at equilibrium.

Conclusion and Forward Look

The initial in vitro ADME assessment of this compound (Compound X) provides a promising, albeit early, profile. Its moderate metabolic stability suggests it may have a reasonable in vivo half-life, avoiding the extremes of being cleared too rapidly or persisting too long. The high permeability observed in the PAMPA assay is a strong positive indicator for good oral absorption. While its plasma protein binding is high, it is not as extensive as a highly-bound drug like Warfarin, suggesting a reasonable fraction of unbound drug may be available in vivo.

These results provide the necessary confidence to advance Compound X to more complex, cell-based assays (e.g., Caco-2 for permeability and efflux, hepatocyte stability for a more complete metabolic picture) and eventually to in vivo pharmacokinetic studies. This systematic, comparative approach ensures that resources are focused on candidates with the highest probability of success.

References

  • Title: In vitro evaluation of metabolic stability and CYP450 inhibition of drugs in liver microsomes Source: Springer Nature URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: BMG LABTECH URL: [Link]

  • Title: Plasma Protein Binding of Drugs: The Good, the Bad, and the Ugly Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Use of Liver Microsomes in In Vitro Drug Metabolism Studies Source: SEKISUI XenoTech URL: [Link]

  • Title: Parallel artificial membrane permeability assay for predicting passive absorption Source: Taylor & Francis Online URL: [Link]

A Researcher's Guide to Experimentally Validating Molecular Docking Predictions for Pyrrolidinyl-Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational molecular docking has emerged as a powerful tool to predict the binding affinity and orientation of small molecules to their protein targets.[1][2][3] This in silico approach accelerates the identification of potential drug candidates by screening vast virtual libraries. However, the predictions from computational models must be rigorously validated through experimental assays to ensure their accuracy and relevance.[4] This guide provides a comprehensive, objective comparison of key experimental methods for validating molecular docking predictions of pyrrolidinyl-isoxazole compounds, a class of heterocyclic compounds with a wide range of biological activities.[5][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the "why" behind experimental choices, ensuring a self-validating system of inquiry. We will delve into the intricacies of setting up a robust validation workflow, from the initial computational predictions to the final, decisive experimental data.

The Imperative of Experimental Validation

Molecular docking, while a cornerstone of structure-based drug discovery, is an approximation of complex biological reality.[1][9] Scoring functions, which estimate binding affinity, are not always perfect predictors of real-world interactions.[10] Factors such as protein flexibility, the presence of water molecules, and the entropic contributions to binding can be challenging to model accurately.[9][11] Therefore, experimental validation is not merely a confirmatory step but a critical component of the scientific method in drug discovery, preventing the costly pursuit of false positives.[12][4]

This guide will use a hypothetical pyrrolidinyl-isoxazole inhibitor of Casein Kinase 1 (CK1), a plausible target given the known activity of isoxazole derivatives as kinase inhibitors, to illustrate the validation process.[13]

The Integrated Workflow: From Silico to Vitro

A robust validation strategy involves a multi-tiered approach, beginning with the computational prediction and moving through progressively more complex and biologically relevant experimental assays.

G cluster_0 In Silico Prediction cluster_1 Biophysical Validation (Binding) cluster_2 Biochemical Validation (Function) cluster_3 Cellular Validation (Activity) docking Molecular Docking of Pyrrolidinyl-Isoxazole vs. Target Protein pose_analysis Binding Pose and Score Analysis docking->pose_analysis Predicted Affinity & Pose spr Surface Plasmon Resonance (SPR) pose_analysis->spr Hypothesis: Direct Binding itc Isothermal Titration Calorimetry (ITC) pose_analysis->itc Hypothesis: Direct Binding enzyme_assay Enzyme Inhibition Assay (IC50) spr->enzyme_assay Confirmed Binding itc->enzyme_assay Confirmed Binding cell_assay Cell-Based Assay (e.g., Target Engagement, Phenotypic Response) enzyme_assay->cell_assay Confirmed Inhibition

Caption: Integrated workflow for docking validation.

Part 1: In Silico Prediction - Molecular Docking Protocol

The first step is to perform the molecular docking of the pyrrolidinyl-isoxazole compound against the target protein.

Objective: To predict the binding pose and affinity of the pyrrolidinyl-isoxazole compound in the active site of the target protein.

Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges.

  • Ligand Preparation:

    • Generate the 3D structure of the pyrrolidinyl-isoxazole compound.

    • Minimize the energy of the ligand structure.

    • Assign rotatable bonds.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein.

  • Docking Simulation:

    • Run the docking simulation using a program like AutoDock Vina.[14] The program will generate multiple binding poses and corresponding binding affinity scores (in kcal/mol).[10]

  • Analysis of Results:

    • Analyze the predicted binding poses and their interactions with the protein's active site residues.

    • The pose with the lowest binding energy is typically considered the most favorable.[10]

Part 2: Experimental Validation - A Comparative Guide

Once a promising binding prediction is obtained, the next crucial step is experimental validation. Below is a comparison of key experimental techniques.

Biophysical Assays: Does it Bind?

These methods directly measure the interaction between the compound and the target protein.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding to an immobilized target.[15][16]Measures the heat released or absorbed during a binding event.[17][18][19]
Key Outputs Association rate (ka), Dissociation rate (kd), Affinity (KD).[20]Affinity (KD), Enthalpy (ΔH), Stoichiometry (n).[11][17]
Sample Consumption Low (µg of protein)High (mg of protein)
Throughput HighLow to Medium
Labeling Required? NoNo
Strengths Real-time kinetics, high sensitivity.[20]Provides a complete thermodynamic profile of the interaction.[11][19]
Limitations Protein immobilization can affect activity, potential for non-specific binding.Requires large amounts of pure protein, sensitive to buffer mismatches.[18]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip.

  • Compound Injection: Inject a series of concentrations of the pyrrolidinyl-isoxazole compound over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.[15]

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target protein in the sample cell and the pyrrolidinyl-isoxazole compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat change after each injection.[17]

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the KD, binding enthalpy (ΔH), and stoichiometry (n).[21]

Biochemical Assays: Does it Inhibit?

If the target is an enzyme, a functional assay is essential to determine if the binding of the compound leads to inhibition of its catalytic activity.[12]

Experimental Protocol: Enzyme Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Compound Addition: Add varying concentrations of the pyrrolidinyl-isoxazole compound to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction (e.g., by adding the substrate) and monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[12]

Cell-Based Assays: Is it Active in a Biological System?

The ultimate test of a potential drug is its activity in a cellular context.[22]

Experimental Protocol: Cell-Based Target Engagement Assay

  • Cell Culture: Culture a cell line that expresses the target protein.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrrolidinyl-isoxazole compound.

  • Target Engagement Measurement: Use a technique like Cellular Thermal Shift Assay (CETSA) or a target-specific reporter assay to measure the extent to which the compound binds to its target within the cells.

  • Data Analysis: Determine the concentration of the compound required to achieve a specific level of target engagement.

Data Presentation and Interpretation

A crucial aspect of this validation process is the clear and concise presentation of data to allow for direct comparison between the computational predictions and the experimental results.

Table 1: Comparison of Predicted and Experimental Data for Pyrrolidinyl-Isoxazole Compound

ParameterMolecular DockingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Enzyme Inhibition AssayCell-Based Assay
Binding Affinity -8.5 kcal/molKD = 2.5 µMKD = 3.1 µM--
Functional Activity ---IC50 = 5.2 µMEC50 = 10.8 µM
Thermodynamics --ΔH = -12.3 kcal/mol--

A strong correlation between the predicted binding affinity from docking and the experimentally determined affinities (KD values) and functional inhibition (IC50) provides confidence in the docking protocol and the potential of the compound as a lead.[23]

Visualizing the Validation Logic

The decision-making process in validating docking results can be visualized as a logical flow.

G start Molecular Docking Prediction biophysical Biophysical Assay (SPR or ITC) start->biophysical Does it bind? biochemical Biochemical Assay (Enzyme Inhibition) biophysical->biochemical Yes end_false_positive False Positive biophysical->end_false_positive No cellular Cell-Based Assay biochemical->cellular Does it inhibit? biochemical->end_false_positive No end_validated Validated Hit cellular->end_validated Is it active in cells? cellular->end_false_positive No

Caption: Decision tree for experimental validation.

Conclusion

The experimental validation of molecular docking predictions is an indispensable process in modern drug discovery. For pyrrolidinyl-isoxazole compounds, a multi-faceted approach combining biophysical, biochemical, and cell-based assays provides a robust framework for confirming in silico hypotheses. By understanding the strengths and limitations of each experimental technique and carefully designing the validation workflow, researchers can confidently identify and advance promising lead compounds, ultimately increasing the efficiency and success rate of the drug development pipeline. This guide provides the foundational knowledge and practical protocols to embark on this critical validation journey.

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A Comparative Guide to Modern Synthetic Routes for Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals and biologically active natural products. The persistent demand for novel chemical entities containing this motif necessitates the development of efficient, stereoselective, and versatile synthetic strategies. This guide presents a comparative analysis of three prominent modern synthetic routes for constructing substituted pyrrolidines: the [3+2] cycloaddition of azomethine ylides, palladium-catalyzed intramolecular carboamination, and organocatalytic aza-Michael addition/cyclization cascades. By examining the mechanistic underpinnings, substrate scope, and stereochemical outcomes—supported by experimental data and detailed protocols—this document serves as a technical resource for researchers in drug discovery and process development.

Introduction: The Enduring Importance of the Pyrrolidine Core

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a structural cornerstone in a vast array of molecules exhibiting significant biological activity. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal component for molecular recognition at biological targets. Consequently, the development of synthetic methods to access these structures with precise control over substitution and stereochemistry is of paramount importance.

Historically, pyrrolidine synthesis often relied on the functionalization of existing chiral pool materials like proline. While effective, this approach can be limiting. Modern organic synthesis has shifted towards de novo constructions from acyclic precursors, which offer greater flexibility in installing diverse substituents. This guide focuses on comparing three such powerful cyclization strategies, providing the causal logic behind their experimental execution.

Strategic Comparison of Key Synthetic Methodologies

We will dissect three distinct and powerful strategies for pyrrolidine synthesis, each offering unique advantages in terms of stereocontrol, functional group tolerance, and operational simplicity.

Route A: [3+2] Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is arguably one of the most powerful and atom-economical methods for constructing the pyrrolidine ring, capable of generating up to four stereocenters in a single step.

Conceptual Overview & Mechanism

This reaction involves the in situ generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile (an alkene) in a concerted or stepwise fashion to yield the five-membered ring. The ylide is typically generated from the condensation of an α-amino acid ester with an aldehyde or via the thermal or metal-catalyzed ring-opening of an aziridine. The stereochemical outcome is often highly predictable based on frontier molecular orbital (FMO) theory.

G Figure 1. General Mechanism of [3+2] Cycloaddition cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition AminoAcid α-Amino Acid Ester Imine Imine Intermediate AminoAcid->Imine - H₂O Aldehyde Aldehyde Aldehyde->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Heat or Metal Catalyst Dipolarophile Alkene (Dipolarophile) TS [Transition State] Ylide->TS Dipolarophile->TS Pyrrolidine Substituted Pyrrolidine TS->Pyrrolidine

Caption: Figure 1. General Mechanism of [3+2] Cycloaddition

Expertise & Causality: The choice of catalyst (often silver or copper salts) and ligand is critical for achieving high enantioselectivity in asymmetric variants. Chiral ligands coordinate to the metal, creating a chiral environment that directs the facial approach of the dipolarophile to the ylide, thereby controlling the absolute stereochemistry of the newly formed centers. The solvent choice, often a non-polar solvent like toluene, minimizes competing side reactions and can influence the reaction rate and selectivity.

Representative Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

  • Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Ag₂CO₃ (10 mol%).

  • Solvent and Substrate Addition: Add anhydrous toluene (0.4 M), followed by the chiral N-tert-butanesulfinyl imine (1.0 eq) and the α-imino ester (2.0 eq).

  • Reaction Execution: Stir the resulting suspension at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the densely substituted pyrrolidine.

Route B: Palladium-Catalyzed Intramolecular Carboamination

Transition metal-catalyzed reactions, particularly those involving palladium, have revolutionized C-N bond formation. The intramolecular carboamination of alkenes is a powerful strategy for synthesizing 2-substituted pyrrolidines, including those with arylmethyl or alkenyl-methyl side chains.

Conceptual Overview & Mechanism

This reaction typically involves the coupling of an N-protected pent-4-enylamine with an aryl or alkenyl bromide. The catalytic cycle is believed to proceed via oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by coordination to the pendant amine. A key syn-aminopalladation step forms the pyrrolidine ring and a new C-Pd bond. The cycle is completed by C-C bond-forming reductive elimination.

G Figure 2. Catalytic Cycle for Pd-Catalyzed Carboamination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (L)₂Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br LigandEx Ligand Exchange OxAdd->LigandEx Amine Substrate AminoPall syn-Aminopalladation (Cyclization) LigandEx->AminoPall RedElim Reductive Elimination AminoPall->RedElim RedElim->Pd0 Product Out Product 2-Arylmethyl- Pyrrolidine Substrate Aryl-Br + N-Boc-pent-4-enylamine

Caption: Figure 2. Catalytic Cycle for Pd-Catalyzed Carboamination

Expertise & Causality: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., biaryl phosphines) are often required to promote both the oxidative addition and the final reductive elimination steps. The base (e.g., a carbonate or phosphate) is crucial for deprotonating the amine's N-H bond (or a precursor) to facilitate its coordination to the palladium center. Asymmetric synthesis is achieved using chiral ligands that induce enantioselectivity during the key aminopalladation step.

Representative Experimental Protocol: Asymmetric Pd-Catalyzed Carboamination

  • Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (2.5 mol %), the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol %), and NaOtBu (2.2 eq) to a vial.

  • Substrate Addition: Add N-Boc-pent-4-enylamine (1.2 eq) and the aryl bromide (1.0 eq).

  • Reaction Setup: Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe.

  • Reaction Execution: Heat the mixture at 100 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the enantiomerically enriched 2-(arylmethyl)pyrrolidine.

Route C: Organocatalytic Asymmetric Aza-Michael/Cyclization Cascade

The rise of asymmetric organocatalysis has provided a powerful, metal-free alternative for synthesizing chiral molecules. For pyrrolidines, cascade reactions initiated by an aza-Michael addition are particularly effective for building highly functionalized and stereochemically complex rings.

Conceptual Overview & Mechanism

This strategy typically involves the reaction of an amine-containing substrate with an α,β-unsaturated carbonyl compound (the Michael acceptor). A chiral organocatalyst, often a derivative of proline or a Cinchona alkaloid, activates the reactants. The reaction proceeds via a conjugate addition of the nitrogen nucleophile to the Michael acceptor (aza-Michael addition), generating an enolate intermediate. This intermediate then participates in an intramolecular cyclization (e.g., an aldol or Mannich-type reaction) to form the pyrrolidine ring.

G Figure 3. Organocatalytic Aza-Michael Cascade Enone α,β-Unsaturated Ketone Iminium Iminium Ion Formation Enone->Iminium Amine Amine Substrate AzaMichael Aza-Michael Addition Amine->AzaMichael Catalyst Chiral Organocatalyst (e.g., Proline deriv.) Catalyst->Iminium Iminium->AzaMichael Enamine Enamine Intermediate AzaMichael->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Highly Substituted Pyrrolidine Hydrolysis->Product

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a common scaffold in many biologically active molecules, and the pyrrolidine moiety is also prevalent in numerous pharmaceuticals.[1][2] The disposal of any novel chemical entity requires a thorough evaluation of its potential hazards. In the absence of specific toxicological data, a cautious approach is always warranted.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of the isoxazole and pyrrolidine moieties, it is prudent to assume that 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole may possess properties similar to other compounds in its class, which can include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5] Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Essential PPE:

  • Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.

The following table summarizes the potential hazards based on structurally similar compounds:

Hazard ClassificationPotential EffectSource Analogy
Acute Toxicity (Oral)Harmful if swallowed[3]
Skin Corrosion/IrritationCauses skin irritation[4][5]
Serious Eye Damage/IrritationCauses serious eye irritation[4][5]
Specific target organ toxicityMay cause respiratory irritation[3][5]
II. Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

Key Storage Principles:

  • Container: Use a sturdy, leak-proof container that is chemically compatible with the compound. Glass or high-density polyethylene (HDPE) is generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][8] All constituents of a waste mixture must be listed.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[9] It is also good practice to segregate it from acidic and caustic waste streams.[6]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent the spread of material in case of a leak.[7]

  • Closure: Keep the waste container securely closed except when adding waste.[7]

The logical flow for waste handling and storage is depicted in the following diagram:

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage in Lab A Generate Waste (this compound) B Select Compatible Hazardous Waste Container A->B C Label Container Correctly 'Hazardous Waste' & Chemical Name B->C D Place in Secondary Containment C->D E Store Away from Incompatible Chemicals D->E F Keep Container Securely Closed E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G caption Figure 1. Workflow for Segregation and Storage of Chemical Waste.

Figure 1. Workflow for Segregation and Storage of Chemical Waste.
III. Disposal Procedures

The primary and most crucial step in the disposal of this compound is to contact your institution's Environmental Health and Safety (EHS) department.[8][10] EHS professionals are trained in the proper handling and disposal of hazardous chemical waste in accordance with federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[7]

  • Disposal of Empty Containers:

    • A chemical container is not considered "empty" if it contains any residual solid or liquid.[10]

    • To dispose of an "empty" container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]

    • The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected, depending on institutional policies.

    • After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label.[10] The clean, unlabeled container can then typically be disposed of in the regular trash or recycling, as per your institution's guidelines.[10]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must also be disposed of as hazardous waste.[7]

    • Report all significant spills to your EHS department.[7]

  • Scheduling Waste Pickup:

    • Once the waste container is full or you have no further need to collect this specific waste, contact your EHS department to schedule a pickup.[8] Do not allow hazardous waste to accumulate in the laboratory.[7]

The decision-making process for the disposal of materials contaminated with this compound is outlined below:

G A Material Contaminated with This compound? B Is it an empty container? A->B Yes C Is it a spill? A->C No D Triple-rinse with appropriate solvent. B->D Yes G Dispose of as hazardous chemical waste. B->G No C->G No H Follow spill cleanup protocol. C->H Yes E Collect first rinsate as hazardous waste. D->E F Deface label and dispose of container. E->F I Collect all cleanup materials as hazardous waste. H->I caption Figure 2. Decision Tree for Disposal of Contaminated Materials.

Figure 2. Decision Tree for Disposal of Contaminated Materials.
IV. Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By following these guidelines, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management policies and your EHS department for guidance.

References

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  • SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.

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Comprehensive Safety and Handling Guide for 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling and disposal of 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole. As a novel compound, specific toxicological data is limited. Therefore, this document is built upon a conservative risk assessment, drawing parallels from the known hazards of its core chemical structures: the isoxazole and pyrrolidinone moieties. The fundamental principle is to treat all compounds of unknown toxicity as potentially hazardous.[1]

Hazard Assessment: A Synthesis of Structural Alerts

A thorough evaluation of this compound's structure indicates several potential hazards that must be mitigated through rigorous safety practices.

  • Isoxazole Core: Isoxazole derivatives are a vital class of heterocyclic compounds in medicinal chemistry.[2][3][4][5][6] While many are pharmacologically active, some can be hazardous. Safety data for structurally related compounds, such as 3,5-Dimethyl-4-isoxazolemethanamine and 3,5-Dimethyl-4-isoxazolecarbaldehyde, reveal risks of severe skin and eye irritation/damage and harm if swallowed.[7][8]

  • Pyrrolidinone Ring: The pyrrolidinone structure is present in industrial solvents like N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone. These are known to cause skin and serious eye irritation.[9][10] Crucially, they are also classified as reproductive toxicants, potentially damaging fertility or the unborn child.[9][10][11]

Based on these structural precedents, this compound should be handled as a substance that is potentially:

  • Acutely Toxic: Harmful if swallowed.

  • Corrosive/Irritant: Capable of causing serious skin burns and severe eye damage.

  • Reproductive Toxin: May pose a risk to fertility or fetal development.[9][11]

  • Respiratory Irritant: May cause irritation to the respiratory system upon inhalation of dust or aerosols.[9][11]

Hazard CategoryPotential EffectRationale based on Structural Analogs
Eye Contact Serious Eye Damage / IrritationAnalogous isoxazole and pyrrolidinone compounds are classified as severe eye irritants.[7][8][9][11]
Skin Contact Skin Corrosion / IrritationPrecedent from related structures indicates a risk of skin irritation and potential for chemical burns.[7][9][11]
Ingestion Acute Oral ToxicityHarmful or toxic if swallowed is a warning for similar isoxazole compounds.[7]
Inhalation Respiratory Tract IrritationDust or aerosols may irritate the respiratory system.[9][11]
Chronic Exposure Reproductive ToxicityThe pyrrolidinone moiety is associated with reproductive hazards.[9][10][11]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[12][13]

Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Chemical Splash Goggles : Must be worn at all times and conform to ANSI Z87.1 standards.[14] They provide a seal around the eyes to protect against splashes, mists, and dust.

    • Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashes, such as when handling stock solutions, during transfers of larger quantities (>1 liter), or when working with a system under pressure.[14]

  • Skin and Body Protection :

    • Chemical-Resistant Gown/Coat : A disposable, long-sleeved gown that closes in the back is required.[15] It should be made of a low-lint material and be of proven resistance to chemicals. For operations with a high risk of splashing, a poly-coated, impervious gown should be used.[16]

    • Full-Body Coverage : Long pants and fully enclosed, chemical-resistant footwear are required. No part of the skin on the legs or feet should be exposed.

    • Coveralls ("Bunny Suits") : For large-scale operations or situations with a high risk of widespread contamination, head-to-toe coveralls offer enhanced protection.[15]

  • Hand Protection :

    • Double Gloving : Due to the unknown permeation characteristics of this specific compound, double gloving with powder-free nitrile or neoprene gloves is mandatory.[12][15] This provides a backup barrier in case of a tear or degradation of the outer glove.

    • Glove Change Protocol : Gloves must be changed every 30 minutes or immediately if they are known to be contaminated or their integrity is compromised.[15] Always wash hands thoroughly after removing gloves.[17]

  • Respiratory Protection :

    • Primary Control : All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][17]

    • Secondary Protection : If there is a potential for aerosol generation outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator, such as a surgical N-95, is required.[16] Surgical masks alone offer no protection against chemical vapors or fine particulates.[16]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Configuration cluster_spill start Start: Define Experimental Task task_scale Scale of Operation? start->task_scale task_splash Risk of Splash or Aerosol? task_scale->task_splash Small Scale (<1g, <50mL) ppe_body Upgrade to: Impervious Gown or Full Coverall ('Bunny Suit') task_scale->ppe_body Large Scale (>1g, >50mL) ppe_base Baseline PPE: Lab Coat (back-closing) Double Nitrile Gloves Splash Goggles task_splash->ppe_base Low Risk ppe_face_shield Add: Face Shield task_splash->ppe_face_shield High Risk fume_hood Engineering Control: Work in Certified Chemical Fume Hood ppe_base->fume_hood ppe_face_shield->fume_hood ppe_respirator Add: N-95 Respirator ppe_body->task_splash spill Spill Outside Hood? fume_hood->spill spill->ppe_respirator Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.